molecular formula C13H23NO4 B1353080 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate CAS No. 470668-97-4

1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Cat. No.: B1353080
CAS No.: 470668-97-4
M. Wt: 257.33 g/mol
InChI Key: CHDNLIOSLJNCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-methylpiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-6-8-13(14,4)10(15)17-5/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDNLIOSLJNCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459164
Record name METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470668-97-4
Record name METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate, a key building block in medicinal chemistry and drug development. This document details a reliable synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is most efficiently achieved through the esterification of its corresponding carboxylic acid precursor, 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid. This precursor is commercially available, streamlining the synthetic process. This guide will focus on the final esterification step, presenting a primary recommended protocol and alternative methods.

The overall synthetic transformation is depicted in the workflow below:

Synthesis_Workflow Starting_Material 1-(tert-butoxycarbonyl)-2-methyl- piperidine-2-carboxylic acid Esterification Esterification Starting_Material->Esterification Product 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate Esterification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the target compound. The primary recommended method utilizes trimethylsilyldiazomethane for its high efficiency and mild reaction conditions.

Recommended Protocol: Esterification using Trimethylsilyldiazomethane (TMS-diazomethane)

This method is adapted from a general procedure for the methyl esterification of N-Boc protected amino acids and is recommended for its safety and high yield.[1]

Reaction Scheme:

Reaction_Scheme_TMS cluster_reactants Reactants cluster_conditions Conditions cluster_products Product R 1-(tert-butoxycarbonyl)-2-methyl- piperidine-2-carboxylic acid Solvent Diethyl ether / Methanol TMSCHN2 + TMS-diazomethane P 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate Solvent->P Temp 0 °C to Room Temp.

Caption: Esterification with TMS-diazomethane.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid746658-74-2243.30
Trimethylsilyldiazomethane (2.0 M in hexanes)18107-18-1114.22
Diethyl ether, anhydrous60-29-774.12
Methanol, anhydrous67-56-132.04

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (1.0 eq) in a mixture of anhydrous diethyl ether and anhydrous methanol (e.g., a 7:2 v/v ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.2 eq) dropwise to the stirred solution. Evolution of nitrogen gas should be observed.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • If the reaction is not complete, an additional portion of TMS-diazomethane (0.1-0.2 eq) may be added.

  • Once the starting material is consumed, allow the reaction mixture to warm to room temperature.

  • Concentrate the solution under reduced pressure to remove the solvent and excess reagent, yielding the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield and Purity:

ParameterValue
Yield>95%
Purity>98% (NMR)
Alternative Protocol 1: Esterification using Methyl Iodide

This classic method involves the alkylation of the carboxylate salt with methyl iodide.

Reaction Scheme:

Reaction_Scheme_MeI cluster_reactants Reactants cluster_conditions Conditions cluster_products Product R 1-(tert-butoxycarbonyl)-2-methyl- piperidine-2-carboxylic acid Solvent DMF or Acetone MeI + Methyl Iodide Base + Base (e.g., K2CO3) P 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate Solvent->P Temp Room Temperature

Caption: Esterification with Methyl Iodide.

Procedure:

  • To a solution of 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or acetone, add a mild base such as potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 - 1.5 eq) dropwise to the mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Alternative Protocol 2: DCC/DMAP-Mediated Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2]

Reaction Scheme:

Reaction_Scheme_DCC cluster_reactants Reactants cluster_conditions Conditions cluster_products Product R 1-(tert-butoxycarbonyl)-2-methyl- piperidine-2-carboxylic acid Solvent Dichloromethane (DCM) MeOH + Methanol DCC + DCC DMAP + DMAP (cat.) P 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate Solvent->P Temp 0 °C to Room Temp.

Caption: DCC/DMAP-mediated esterification.

Procedure:

  • Dissolve 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (1.0 eq), methanol (1.5 - 2.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 12-18 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of the target compound.

PropertyValue
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance Colorless oil or low-melting solid
Boiling Point Not determined
Solubility Soluble in most organic solvents
¹H NMR (CDCl₃, 400 MHz) Anticipated shifts: δ 3.7 (s, 3H, OCH₃), 1.4-1.5 (s, 9H, C(CH₃)₃), 1.2-2.0 (m, piperidine protons), 1.2 (s, 3H, C2-CH₃)
¹³C NMR (CDCl₃, 100 MHz) Anticipated shifts: δ 173-175 (C=O, ester), 155-157 (C=O, carbamate), 80-82 (C(CH₃)₃), 51-53 (OCH₃), 58-60 (C2), 28-29 (C(CH₃)₃), piperidine carbons

Note: Specific NMR shifts may vary slightly depending on the solvent and instrument.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. Standard laboratory safety precautions should be followed at all times.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate (CAS RN: 470668-97-4). Due to a scarcity of experimentally determined data in peer-reviewed literature, this document aggregates computed data from reputable chemical databases and presents standardized, detailed experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into the molecule's characteristics and a framework for its empirical analysis. The document also outlines a plausible synthetic pathway and a general workflow for physicochemical characterization.

Chemical Identity and Structure

This compound is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and two ester functionalities. The presence of a quaternary carbon at the 2-position introduces significant steric hindrance, which is expected to influence its reactivity and conformational flexibility.

  • IUPAC Name: this compound

  • Synonyms: METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE[1]

  • CAS Number: 470668-97-4[1]

  • Molecular Formula: C₁₃H₂₃NO₄[1]

  • Molecular Weight: 257.33 g/mol [1]

Below is a 2D representation of the chemical structure.

Caption: 2D Structure of this compound.

Physicochemical Data

Currently, there is a lack of experimentally determined physicochemical data for this compound in the public domain. The following table summarizes computed properties from reputable sources, which can serve as estimates for experimental design.

PropertyValueSource
Molecular Weight 257.33 g/mol [1]
Molecular Formula C₁₃H₂₃NO₄[1]
XLogP3 2.5PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Exact Mass 257.16270849 g/mol PubChem
Monoisotopic Mass 257.16270849 g/mol PubChem
Topological Polar Surface Area 55.8 ŲPubChem
Heavy Atom Count 18PubChem
Melting Point Not Available[1]
Boiling Point Not Available[1]
Density Not Available[1]
Solubility Not Available[1]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental protocols for determining the key physicochemical properties of a novel organic compound such as this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or digital equivalent)

    • Capillary tubes (sealed at one end)

    • Mortar and pestle

    • Spatula

  • Procedure:

    • A small sample of the crystalline solid is finely ground using a mortar and pestle.

    • The open end of a capillary tube is tapped into the powdered sample to collect a small amount of material.

    • The capillary tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2]

    • The loaded capillary tube is placed into the heating block of the melting point apparatus.

    • A rapid heating program is initiated to determine an approximate melting range.

    • The apparatus is allowed to cool, and a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[3]

    • The temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[2][4]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

  • Apparatus:

    • Thiele tube or a small-scale distillation apparatus

    • Small test tube (fusion tube)

    • Capillary tube (sealed at one end)

    • Thermometer

    • Heating source (e.g., Bunsen burner or heating mantle)

    • Liquid paraffin or silicone oil (for Thiele tube)

  • Procedure (Micro Method):

    • A few drops of the liquid sample are placed into a small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid.

    • The test tube is attached to a thermometer and placed in a heating bath (e.g., Thiele tube).

    • The apparatus is heated gently. As the liquid heats, air trapped in the capillary tube will slowly bubble out.

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[5]

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Solubility Determination

Solubility provides insights into the polarity and potential intermolecular interactions of a compound.

  • Apparatus and Reagents:

    • Small test tubes

    • Vortex mixer

    • A range of solvents: water, 5% HCl, 5% NaHCO₃, 5% NaOH, and an organic solvent like diethyl ether or dichloromethane.[7][8]

  • Procedure:

    • Approximately 10-20 mg of the solid compound (or a few drops of a liquid) is placed into a series of test tubes.[7][8]

    • To each tube, 1 mL of a different solvent is added.

    • The tubes are agitated vigorously (e.g., using a vortex mixer) for 1-2 minutes.

    • The mixture is observed to determine if the compound has dissolved completely, is partially soluble, or is insoluble.

    • Solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively. For instance, solubility in 5% NaOH suggests an acidic functional group.[9]

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which is vital in drug development.

  • Apparatus and Reagents:

    • Potentiometric titrator with a pH electrode

    • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

    • A co-solvent if the compound is not sufficiently water-soluble (e.g., methanol-water mixture)

    • Beaker and magnetic stirrer

  • Procedure (Potentiometric Titration):

    • A precisely weighed amount of the compound is dissolved in a known volume of water or a suitable co-solvent.

    • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

    • The solution is titrated with a standardized base (for an acidic compound) or acid (for a basic compound) in small, precise increments.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.[10]

Plausible Synthesis and Characterization Workflow

G cluster_0 Plausible Synthesis Workflow start Methyl pipecolinate step1 N-Boc Protection (Boc)₂O, Base start->step1 step2 α-Methylation LDA, MeI step1->step2 product Target Molecule step2->product step3 Esterification (if starting from acid)

Caption: Plausible synthesis route for the target molecule.

G cluster_1 Physicochemical Characterization Workflow synthesis Synthesis and Purification structure Structural Confirmation (NMR, MS, IR) synthesis->structure purity Purity Assessment (HPLC, Elemental Analysis) structure->purity melting_point Melting Point Determination purity->melting_point boiling_point Boiling Point Determination purity->boiling_point solubility Solubility Profiling purity->solubility report Final Report melting_point->report boiling_point->report pka pKa Determination solubility->pka logp LogP Determination solubility->logp pka->report logp->report

Caption: General workflow for physicochemical characterization.

Conclusion

This compound is a compound of interest in synthetic and medicinal chemistry. This guide has consolidated the available computed physicochemical data and provided detailed, standardized protocols for the experimental determination of its key properties. The provided workflows for synthesis and characterization offer a strategic approach for researchers working with this and other novel chemical entities. The empirical data generated through the application of these protocols will be invaluable for future drug design, development, and optimization efforts.

References

Technical Guide: 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. This document details the compound's chemical properties, provides a plausible experimental protocol for its synthesis, and explores its potential applications, particularly in the realm of central nervous system (CNS) research. The information is intended to support researchers and scientists in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound, also known by its synonym METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE, is a key building block in the synthesis of various pharmaceutical agents.[1] Its structural features, including the N-Boc protecting group and the methyl ester, make it a versatile intermediate for creating more complex molecules.[1]

PropertyValueReference
CAS Number 470668-97-4[1]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
IUPAC Name This compound
Synonyms METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE[1]
Appearance Not specified (likely a solid or oil)
Boiling Point Not available[1]
Melting Point Not available[1]
Density Not available[1]

Experimental Protocols: Synthesis

Proposed Synthetic Pathway:

The synthesis can be envisioned in two primary stages:

  • N-Boc Protection: Protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group.

  • Esterification: Conversion of the carboxylic acid group to its methyl ester.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

  • Materials: 2-methylpiperidine-2-carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • To a stirred suspension of 2-methylpiperidine-2-carboxylic acid in dichloromethane (DCM), add triethylamine (Et₃N) at 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected acid.

Step 2: Synthesis of this compound

  • Materials: 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, Iodomethane (CH₃I), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and iodomethane (CH₃I).

    • Stir the reaction mixture at room temperature for approximately three hours.

    • Pour the reaction mixture into a 10% aqueous solution of potassium carbonate.

    • Extract the aqueous solution with ethyl acetate (EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain the final compound.

Applications in Research and Drug Development

Piperidine derivatives are fundamental scaffolds in medicinal chemistry, present in a wide range of clinically approved drugs.[2] this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents.

  • Pharmaceutical Drug Synthesis: This compound is a key building block for creating more complex molecules due to its protected amine and ester functionalities, which allow for selective reactions in multi-step syntheses.[1]

  • Central Nervous System (CNS) Research: Preclinical studies suggest that this compound may have potential as a central nervous system depressant and analgesic.[1] Piperidine-containing compounds are actively being investigated for their roles in treating CNS disorders.

Mandatory Visualizations

Logical Relationships in Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

G start 2-Methylpiperidine-2-carboxylic acid reagent1 Boc₂O, Et₃N, DCM product1 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid start->product1 reagent1->product1 reagent2 CH₃I, K₂CO₃, DMF final_product This compound product1->final_product reagent2->final_product

Caption: Proposed synthetic workflow for this compound.

Hypothesized Signaling Pathway in CNS

Given the preclinical data suggesting CNS depressant and analgesic effects, a hypothetical mechanism of action could involve modulation of major neurotransmitter systems. The diagram below illustrates a potential signaling pathway.

G cluster_receptors Neurotransmitter Receptor Modulation cluster_effects Cellular Effects cluster_outcomes Physiological Outcomes compound 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate gaba_r GABA-A Receptor compound->gaba_r Positive Allosteric Modulation nmda_r NMDA Receptor compound->nmda_r Antagonism opioid_r Opioid Receptors compound->opioid_r Agonism neuronal_inhibition Increased Neuronal Inhibition gaba_r->neuronal_inhibition reduced_excitotoxicity Reduced Excitotoxicity nmda_r->reduced_excitotoxicity pain_signal_inhibition Inhibition of Pain Signaling opioid_r->pain_signal_inhibition cns_depression CNS Depression neuronal_inhibition->cns_depression reduced_excitotoxicity->cns_depression analgesia Analgesia pain_signal_inhibition->analgesia

Caption: Hypothesized mechanism of action for CNS depressant and analgesic effects.

References

Technical Guide: Structure Elucidation of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate. Due to the absence of published experimental data for this specific compound, this document focuses on the predicted spectroscopic characteristics based on analogous structures and fundamental principles of analytical chemistry. It serves as a predictive framework for researchers aiming to synthesize or identify this molecule. This guide outlines a plausible synthetic route, detailed protocols for spectroscopic analysis, and the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Molecular Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₃H₂₃NO₄ Molecular Weight: 257.33 g/mol CAS Number: 470668-97-4[1]

Proposed Synthesis

A plausible synthetic route for this compound involves the N-protection of 2-methylpiperidine-2-carboxylic acid followed by esterification. A detailed hypothetical protocol is provided below.

Experimental Protocol: Synthesis

Step 1: N-Boc Protection of 2-Methylpiperidine-2-carboxylic acid

  • To a solution of 2-methylpiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid.

Step 2: Methyl Esterification

  • Dissolve the N-Boc protected acid from Step 1 (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add thionyl chloride (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on the analysis of structurally related N-Boc protected piperidines and general principles of spectroscopy.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 3.70s3H-OCH₃
~ 3.90 - 3.70 (broad)m1HPiperidine H6 (eq)
~ 3.00 - 2.80 (broad)m1HPiperidine H6 (ax)
~ 1.80 - 1.40m6HPiperidine H3, H4, H5
~ 1.45s9H-C(CH₃)₃ (Boc)
~ 1.30s3HPiperidine 2-CH₃
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) (ppm)Assignment
~ 174Ester C=O
~ 155Carbamate C=O
~ 80-C (CH₃)₃ (Boc)
~ 60Piperidine C2
~ 52-OC H₃
~ 40Piperidine C6
~ 35Piperidine C3
~ 28.5-C(C H₃)₃ (Boc)
~ 25Piperidine C5
~ 23Piperidine 2-C H₃
~ 20Piperidine C4
Predicted Mass Spectrometry (ESI-MS)
m/zAssignment
258.17[M+H]⁺
202.11[M - C₄H₈ + H]⁺ (loss of isobutylene)
158.12[M - Boc + H]⁺
142.08[M - Boc - CH₃OH + H]⁺
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 2975StrongC-H stretch (alkyl)
~ 1735StrongC=O stretch (ester)
~ 1695StrongC=O stretch (carbamate)
~ 1365MediumC-H bend (tert-butyl)
~ 1250StrongC-N stretch
~ 1160StrongC-O stretch (ester/carbamate)

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1.0 s, and an acquisition time of 3.0 s.

  • ¹³C NMR: Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled sequence.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY: To establish ¹H-¹H correlations, particularly within the piperidine ring system.

    • HSQC: To correlate proton signals with their directly attached carbon atoms.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons (e.g., C2, ester and carbamate carbonyls, and the Boc quaternary carbon) and confirming the overall connectivity.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive ion mode is recommended.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the mass spectrometer. Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺. Perform tandem MS (MS/MS) on the [M+H]⁺ ion to observe characteristic fragmentation patterns, such as the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[2]

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is a suitable and convenient method.

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Key absorptions to note are the strong carbonyl stretches for the ester and the carbamate, and the various C-H stretching and bending vibrations.

Visualizations

Logical Workflow for Structure Elucidation

structure_elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Proposed Synthesis purification Column Chromatography synthesis->purification nmr NMR (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ir IR Spectroscopy (ATR) purification->ir nmr_data Chemical Shifts & Correlations nmr->nmr_data ms_data Molecular Ion & Fragmentation ms->ms_data ir_data Functional Group Identification ir->ir_data elucidation Structure Confirmation nmr_data->elucidation ms_data->elucidation ir_data->elucidation

Caption: Logical workflow for the synthesis and structural elucidation of the target compound.

Key HMBC Correlations for Structure Confirmation

HMBC_Correlations cluster_structure Predicted HMBC Correlations mol H_Boc H-Boc C_Boc_quat Cq H_Boc->C_Boc_quat 2J, 3J C_Boc_CO C=O H_Boc->C_Boc_CO 2J, 3J H_OMe H-OMe C_OMe C=O H_OMe->C_OMe 3J C2 C2 H6 H6 H6->C2 3J C2_Me C-Me H_C2_Me H-C2Me H_C2_Me->C_OMe 2J, 3J H_C2_Me->C2 2J, 3J

Caption: Key predicted 2- and 3-bond HMBC correlations for structure confirmation.

References

An In-depth Technical Guide on the Spectroscopic Analysis of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

I. Spectroscopic Data for 1-tert-butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate

The ¹H and ¹³C NMR data for the analogue compound are summarized below. These data are essential for the structural elucidation and purity assessment of this class of molecules.

Table 1: ¹H NMR Data for 1-tert-butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.20–4.32m-1HCH (Piperidine C2)
3.72s-3HOCH₃
3.37–3.58m-2HCH₂ (Piperidine C6)
2.12–2.28m-2HCH₂ (Piperidine C3)
1.82–1.87m-2HCH₂ (Piperidine C4/C5)
1.41s-9HC(CH₃)₃

Table 2: ¹³C NMR Data for 1-tert-butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate [1]

Chemical Shift (δ) ppmAssignment
173.8CO-OCH₃
154.4CO-OtBu
79.8C (CH₃)₃
59.1CH (Piperidine C2)
51.9OCH₃
46.3CH₂ (Piperidine C6)
30.9CH₂ (Piperidine C3)
28.3C(C H₃)₃
23.7CH₂ (Piperidine C4/C5)

II. Experimental Protocols

The following sections detail the general procedures for the preparation of samples and the acquisition of NMR data for N-Boc protected amino acid esters.

A. Sample Preparation

A standard procedure for preparing an NMR sample of a compound like 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), using a clean Pasteur pipette. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.[1]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), can be added. However, it is common practice to reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[1]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample dissolves completely and the solution is homogeneous. If necessary, the sample can be briefly sonicated.

  • Filtering (Optional): If any particulate matter is visible, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

B. NMR Data Acquisition

The NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300, 400, 500 MHz or higher).

  • Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR probe. The instrument is then tuned and the magnetic field homogeneity is optimized (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR Spectroscopy:

    • A standard one-pulse experiment is typically performed.

    • Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a higher number of scans may be required to achieve an adequate signal-to-noise ratio.

    • The Free Induction Decay (FID) is then Fourier transformed, and the resulting spectrum is phase and baseline corrected.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence (e.g., zgpg30 or similar) is commonly used to obtain a spectrum with singlets for each unique carbon atom.

    • Due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

    • The acquired FID is processed similarly to the ¹H spectrum (Fourier transformation, phasing, and baseline correction).

III. Visualizations

A. Molecular Structure

The following diagram illustrates the chemical structure of the target compound, this compound.

molecular_structure cluster_piperidine Piperidine Ring cluster_substituents Substituents N1 C2 N1->C2 Boc C(=O)OC(CH₃)₃ N1->Boc Boc Group C3 C2->C3 Me_ester C(=O)OCH₃ C2->Me_ester Methyl Ester Me_C2 CH₃ C2->Me_C2 Methyl Group C4 C3->C4 C5 C4->C5 C6 C5->C6 C6->N1

Caption: Structure of this compound.

B. Experimental Workflow for NMR Analysis

The logical flow from sample preparation to final data analysis in an NMR experiment is depicted below.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectra H->I J Integrate Peaks (1H) I->J K Assign Signals J->K L Structural Elucidation K->L

Caption: General workflow for NMR spectroscopic analysis.

References

Technical Guide on 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate and Its Commercially Available Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Based on a comprehensive search of commercial chemical supplier databases, the target compound, 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate , is not readily commercially available. This technical guide will provide detailed information on its closest commercially available analog, 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate , and a proposed synthetic route to the target compound.

Part 1: Commercial Availability and Data for the Analog: 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate

The closest commercially available analog to the requested compound is 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate, which lacks the methyl group at the 2-position of the piperidine ring. This compound is a useful research chemical and building block in organic synthesis.

Commercial Suppliers:

This compound is available from several chemical suppliers, including:

  • ChemScene

  • JR MediChem LLC

  • Angene Chemical

  • TCI Chemicals

  • Molchemical

Quantitative Data Summary:

The following tables summarize the key quantitative data for 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate (CAS: 167423-93-0).

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C12H21NO4[1][2]
Molecular Weight 243.30 g/mol [1]
Appearance Colorless to pale yellow clear liquid[2]
Boiling Point 307.4 °C at 760 mmHg[3][4]
Density 1.094 ± 0.06 g/cm³ (Predicted)[5]
Purity ≥97% or >98.0%(GC)[1][2]
Storage Room Temperature, keep in a dry area[1][3][5]

Table 2: Computed Properties

PropertyValueSource
XLogP3 1.9[3][6]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 4[3]
Exact Mass 243.147 g/mol [3][6]
Topological Polar Surface Area 55.8 Ų[3][6]
Complexity 295[3][6]

Part 2: Experimental Protocols

Synthesis of the Commercially Available Analog: 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate

A common route to this compound involves the N-Boc protection of a pipecolic acid derivative followed by esterification, or vice versa.

Protocol: N-Boc Protection and Esterification of Pipecolic Acid

This two-step process starts with the readily available pipecolic acid.

Step 1: N-Boc Protection of Pipecolic Acid

  • Reaction Setup: Dissolve pipecolic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

  • Base Addition: Add a base, for example, sodium hydroxide (NaOH) (2-3 equivalents), to the solution.

  • Boc-Anhydride Addition: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Acidify the reaction mixture with a cold aqueous solution of a weak acid like potassium bisulfate (KHSO₄) to pH 2-3.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-pipecolic acid.

Step 2: Methyl Esterification of N-Boc-Pipecolic Acid

  • Reaction Setup: Dissolve the N-Boc-pipecolic acid (1 equivalent) from the previous step in an anhydrous solvent like N,N-dimethylformamide (DMF).

  • Base and Alkylating Agent: Add potassium carbonate (K₂CO₃) (1.5-2 equivalents) followed by methyl iodide (CH₃I) (1.2-1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 3-6 hours, monitoring the reaction by TLC.

  • Workup: Quench the reaction by adding water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate.

Proposed Synthesis of this compound

The synthesis of the target compound requires the introduction of a methyl group at the C2 position. A plausible method is the α-methylation of the enolate of the commercially available analog, 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate.

Protocol: α-Methylation of 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) (1.1-1.2 equivalents) dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (CH₃I) (1.2-1.5 equivalents) to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for several hours and then slowly warm to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound.

Part 3: Visualization of Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow for obtaining this compound from its commercially available analog.

Synthetic_Pathway start 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate intermediate Lithium Enolate Intermediate start->intermediate Deprotonation product 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate intermediate->product α-Methylation reagent1 1. LDA or KHMDS, THF, -78 °C reagent2 2. Methyl Iodide (CH3I)

Caption: Proposed synthesis of the target compound via α-methylation.

Part 4: Applications in Research and Drug Development

Piperidine and its derivatives are among the most important synthetic fragments in drug design and are integral to the structure of numerous pharmaceuticals.[7] The piperidine scaffold is found in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents.[8][9][10]

The incorporation of chiral piperidine scaffolds can significantly influence a molecule's properties by:

  • Modulating Physicochemical Properties: The piperidine ring can alter properties like pKa, logD, and logP, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).[11]

  • Enhancing Biological Activity and Selectivity: The rigid, three-dimensional structure of the piperidine ring can provide a well-defined orientation for substituents to interact with biological targets, leading to increased potency and selectivity.[11]

  • Improving Pharmacokinetic Profiles: The presence of a piperidine moiety can enhance metabolic stability and improve brain exposure for centrally acting drugs.[10]

  • Reducing Toxicity: Strategic placement of chiral piperidine scaffolds has been shown to reduce off-target effects, such as cardiac hERG toxicity.[11]

Given these advantages, substituted piperidine dicarboxylates, such as the title compound and its analog, serve as valuable building blocks for constructing complex molecules with potential therapeutic applications in areas like cancer, Alzheimer's disease, and infectious diseases.[8][9][10] Their utility lies in providing a constrained, yet versatile, scaffold for the spatial arrangement of functional groups necessary for specific biological interactions.

References

Stereochemistry of 2-Methylpiperidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylpiperidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The stereochemical configuration of this heterocyclic core profoundly influences molecular conformation, which in turn dictates biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the stereochemistry of 2-methylpiperidine derivatives, encompassing their synthesis, conformational analysis, and the stereospecific nature of their biological interactions.

Conformational Analysis of 2-Methylpiperidine Derivatives

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The orientation of the 2-methyl group, either axial or equatorial, is a critical determinant of the molecule's three-dimensional shape and is significantly influenced by the nature of the substituent on the nitrogen atom.

The conformational preference is often dictated by a delicate balance of steric and electronic effects. For instance, in N-acyl and N-phenyl substituted 2-methylpiperidines, a phenomenon known as pseudoallylic strain can favor the axial orientation of the 2-methyl group. This arises from the partial double-bond character of the N-C(sp²) bond, which increases steric repulsion between the N-substituent and an equatorial 2-methyl group. Conversely, for N-benzyl derivatives, the equatorial conformation is generally favored to alleviate 1,3-diaxial interactions.

Quantitative insights into these conformational preferences can be obtained through computational studies and experimental techniques such as NMR spectroscopy. The free energy difference (ΔG) between conformers provides a measure of their relative stability.

Table 1: Conformational Energy Differences in 2-Methylpiperidine Derivatives
CompoundFavored Conformation of 2-Methyl GroupΔG (axial - equatorial) (kcal/mol)
1,2-DimethylpiperidineEquatorial1.8[1]
2-Methyl-1-phenylpiperidineAxial-1.0[1]
N,2-Dimethylpiperidine-1-carboxamideAxial-2.1
1-(2-Methyl-1-piperidyl)ethanoneAxial-3.2[2]

Stereoselective Synthesis of 2-Methylpiperidine Derivatives

The synthesis of stereochemically pure 2-methylpiperidine derivatives is a key challenge and a focus of significant research effort. Several strategies have been developed to control the relative and absolute stereochemistry of these compounds.

Diastereoselective Synthesis
  • Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a common method for the synthesis of piperidine rings. The stereochemical outcome is often dependent on the catalyst and reaction conditions. For instance, the hydrogenation of 2-methylpyridine derivatives over heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) typically yields the cis-diastereomer as the major product.[3]

  • Epimerization: Trans-diastereomers can be accessed through the base-mediated epimerization of the more readily available cis-isomers. This process involves the formation of an enolate intermediate and subsequent protonation, leading to the thermodynamically more stable product.

Enantioselective Synthesis
  • Asymmetric Hydrogenation: The use of chiral catalysts, such as iridium complexes with chiral phosphine ligands, allows for the enantioselective hydrogenation of 2-alkylpyridines, providing access to enantioenriched 2-methylpiperidine derivatives with high enantiomeric excess (ee).

Stereospecific Biological Activity

The precise three-dimensional arrangement of substituents on the 2-methylpiperidine ring is critical for its interaction with biological targets. Stereoisomers of the same compound can exhibit vastly different pharmacological profiles, including binding affinity, efficacy, and selectivity.

Serotonin Transporter and 5-HT1A Receptor Ligands

A notable example of stereospecificity is observed in 2-methylpiperidine derivatives designed as dual inhibitors of the serotonin transporter (SERT) and antagonists of the 5-HT1A receptor, which are targets for the treatment of depression and anxiety disorders. The relative and absolute stereochemistry of these compounds significantly impacts their binding affinities for these two targets.

Table 2: Stereospecific Binding Affinities (Ki, nM) of Diastereomeric 1-(1H-Indol-4-yloxy)-3-(4-(benzo[b]thiophen-2-yl)-2-methylpiperidin-1-yl)propan-2-ol Isomers[4]
Isomer5-HT Transporter (SERT) Ki (nM)5-HT1A Receptor Ki (nM)
(cis)-Isomer 19.896
(cis)-Isomer 225.7155
(trans)-Isomer 318.9280
(trans)-Isomer 450.1450

As shown in Table 2, the cis-isomers generally exhibit higher affinity for both the serotonin transporter and the 5-HT1A receptor compared to their trans-counterparts. Furthermore, within the cis and trans pairs, there are significant differences in activity between the enantiomers, highlighting the importance of absolute stereochemistry.

Opioid Receptor Ligands

The stereochemistry of 2-methylpiperidine derivatives also plays a crucial role in their activity as opioid receptor ligands. For example, in a series of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers displayed markedly different binding affinities and functional activities at the µ-opioid receptor.[4][5] The (2S,3R,4S)-isomer was identified as one of the most potent µ-opioid agonists known.[5]

Experimental Protocols

General Procedure for Diastereoselective Hydrogenation of 2-Methylpyridine Derivatives[3]

To a solution of the 2-methylpyridine derivative (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetic acid, 10 mL) is added a catalytic amount of a hydrogenation catalyst (e.g., 10 mol% Pd/C or Rh/C). The mixture is then subjected to a hydrogen atmosphere (typically 1-50 atm) in a pressure reactor. The reaction is stirred at a specified temperature (e.g., room temperature to 80 °C) for a period of 12-48 hours, or until the reaction is complete as monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by flash column chromatography to afford the desired cis-2-methylpiperidine derivative. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Protocol for Radioligand Binding Assay for the Serotonin Transporter (SERT)[7][8]

Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT) are prepared from a stable cell line (e.g., HEK293 cells). The cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is resuspended in the assay buffer.

Binding Assay: The competitive binding assay is performed in a 96-well plate. Each well contains the hSERT-expressing cell membranes, a radioligand with high affinity for SERT (e.g., [³H]citalopram), and varying concentrations of the test compound (2-methylpiperidine derivative). Non-specific binding is determined in the presence of a saturating concentration of a known SERT inhibitor (e.g., fluoxetine). The plate is incubated to allow the binding to reach equilibrium.

Data Analysis: The reaction is terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]

Visualizations

Signaling Pathways

The biological effects of 2-methylpiperidine derivatives are mediated through their interaction with specific signaling pathways. For those targeting the serotonin transporter or opioid receptors, the downstream signaling cascades are well-characterized.

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_syn Serotonin (5-HT) Synthesis 5HT_vesicle Vesicular Storage 5HT_syn->5HT_vesicle Packaging 5HT_cleft Serotonin (5-HT) 5HT_vesicle->5HT_cleft Release SERT Serotonin Transporter (SERT) 5HT_cleft->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_cleft->5HT_receptor Binding Postsynaptic_Signaling Postsynaptic Signaling 5HT_receptor->Postsynaptic_Signaling Activation Inhibitor 2-Methylpiperidine Derivative (Inhibitor) Inhibitor->SERT Inhibition

Caption: Serotonin Transporter (SERT) Signaling Pathway.

Opioid_Signaling Opioid_Agonist 2-Methylpiperidine Derivative (Agonist) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binding & Activation G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Coupling Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Analgesia Analgesia PKA->Analgesia Ion_Channels->Analgesia

Caption: Opioid Receptor Signaling Pathway.

Experimental Workflows

The stereoselective synthesis and analysis of 2-methylpiperidine derivatives follow a logical progression of steps, from the initial synthetic design to the final characterization of the stereoisomers.

Synthesis_Workflow Start Substituted Pyridine Hydrogenation Diastereoselective Hydrogenation Start->Hydrogenation cis_Isomer cis-2-Methylpiperidine Derivative Hydrogenation->cis_Isomer Epimerization Base-mediated Epimerization cis_Isomer->Epimerization Chiral_Separation Chiral HPLC/ SFC Separation cis_Isomer->Chiral_Separation trans_Isomer trans-2-Methylpiperidine Derivative Epimerization->trans_Isomer trans_Isomer->Chiral_Separation Enantiomer_1 Enantiomer 1 Chiral_Separation->Enantiomer_1 Enantiomer_2 Enantiomer 2 Chiral_Separation->Enantiomer_2 Analysis Stereochemical Analysis (NMR, X-ray) Enantiomer_1->Analysis Enantiomer_2->Analysis End Pure Stereoisomers Analysis->End

Caption: Stereoselective Synthesis and Analysis Workflow.

Conclusion

The stereochemistry of 2-methylpiperidine derivatives is a paramount consideration in the design and development of new therapeutic agents. The subtle interplay of steric and electronic factors governs the conformational preferences of these molecules, which in turn dictates their biological activity. A thorough understanding of stereoselective synthetic methods and the ability to characterize the stereochemical purity and biological properties of the resulting isomers are essential for advancing research in this critical area of medicinal chemistry. This guide provides a foundational resource for scientists and researchers engaged in the exploration of this important class of compounds.

References

Synthesis of N-Boc-2-methylpipecolinic Acid Methyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Boc-2-methylpipecolinic acid methyl ester, a valuable building block in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, including Boc protection of 2-methylpipecolinic acid and subsequent methyl esterification. This guide is intended to provide researchers with the necessary information to replicate and adapt these procedures for their specific research needs.

Synthetic Strategy Overview

The synthesis of N-Boc-2-methylpipecolinic acid methyl ester is most effectively achieved through a two-step process. The first step involves the protection of the secondary amine of 2-methylpipecolinic acid with a tert-butyloxycarbonyl (Boc) group. The subsequent step is the esterification of the carboxylic acid moiety to yield the final methyl ester. This strategy allows for high yields and straightforward purification of the desired product.

Synthesis_Overview 2-Methylpipecolinic Acid 2-Methylpipecolinic Acid N-Boc-2-methylpipecolinic Acid N-Boc-2-methylpipecolinic Acid 2-Methylpipecolinic Acid->N-Boc-2-methylpipecolinic Acid Step 1: Boc Protection N-Boc-2-methylpipecolinic Acid Methyl Ester N-Boc-2-methylpipecolinic Acid Methyl Ester N-Boc-2-methylpipecolinic Acid->N-Boc-2-methylpipecolinic Acid Methyl Ester Step 2: Esterification

Caption: High-level overview of the two-step synthesis.

Experimental Protocols

Step 1: Synthesis of N-Boc-2-methylpipecolinic Acid

The protection of the amine group of 2-methylpipecolinic acid is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is typically carried out in a mixed solvent system to ensure the solubility of all reactants.

Reaction Scheme:

Boc_Protection cluster_reactants Reactants cluster_products Product 2-Methylpipecolinic_Acid 2-Methylpipecolinic Acid N-Boc_Acid N-Boc-2-methylpipecolinic Acid 2-Methylpipecolinic_Acid->N-Boc_Acid THF/Water Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->N-Boc_Acid Base Base (e.g., NaOH) Base->N-Boc_Acid

Caption: Boc protection of 2-methylpipecolinic acid.

Detailed Protocol:

  • Dissolve 2-methylpipecolinic acid in a mixture of tetrahydrofuran (THF) and water.

  • Add a suitable base, such as sodium hydroxide or triethylamine, to the solution.

  • Cool the mixture in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup to isolate the N-Boc-2-methylpipecolinic acid. This typically involves acidification followed by extraction with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of N-Boc-2-methylpipecolinic Acid Methyl Ester

The esterification of the N-Boc protected amino acid can be achieved through several methods. A highly effective and mild method that avoids the deprotection of the Boc group is the use of trimethylsilyldiazomethane (TMS-diazomethane).

Reaction Scheme:

Esterification cluster_reactants Reactants cluster_products Product N-Boc_Acid N-Boc-2-methylpipecolinic Acid N-Boc_Ester N-Boc-2-methylpipecolinic Acid Methyl Ester N-Boc_Acid->N-Boc_Ester Diethyl ether TMS_Diazomethane TMS-diazomethane TMS_Diazomethane->N-Boc_Ester Methanol Methanol Methanol->N-Boc_Ester

Caption: Methyl esterification using TMS-diazomethane.

Detailed Protocol:

  • Dissolve N-Boc-2-methylpipecolinic acid in a mixture of diethyl ether and methanol.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of trimethylsilyldiazomethane (TMS-diazomethane) in hexane dropwise. Evolution of nitrogen gas will be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude N-Boc-2-methylpipecolinic acid methyl ester.

  • If necessary, purify the product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-Boc-2-methylpipecolinic acid methyl ester via the described two-step process. Please note that yields can vary based on the scale of the reaction and the purity of the starting materials.

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Boc Protection 2-Methylpipecolinic Acid(Boc)₂O, NaOHTHF/Water0 to RT12-1685-95
2. Esterification N-Boc-2-methylpipecolinic AcidTMS-diazomethaneDiethyl ether/Methanol02-5>95

Alternative Esterification Methods

While TMS-diazomethane is a highly effective reagent, other methods can also be employed for the esterification of N-Boc-2-methylpipecolinic acid. The choice of method may depend on the availability of reagents and the specific requirements of the synthesis.

MethodReagentsKey FeaturesPotential Issues
Thionyl Chloride/Methanol SOCl₂, MethanolInexpensive and common reagents.Can cause deprotection of the Boc group due to the generation of HCl.[1][2]
Di-tert-butyl dicarbonate/DMAP (Boc)₂O, DMAPMild conditions, compatible with Boc group.[3][4]Requires removal of byproducts.
DCC/DMAP (Steglich Esterification) DCC, DMAPMild conditions, suitable for acid-sensitive substrates.[5][6]Dicyclohexylurea (DCU) byproduct can be difficult to remove completely.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.

Experimental_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Methyl Esterification start1 Dissolve 2-Methylpipecolinic Acid add_base Add Base start1->add_base cool1 Cool to 0°C add_base->cool1 add_boc Add (Boc)₂O cool1->add_boc react1 Stir Overnight at RT add_boc->react1 workup1 Aqueous Workup react1->workup1 dry1 Dry & Concentrate workup1->dry1 product1 N-Boc-2-methylpipecolinic Acid dry1->product1 start2 Dissolve N-Boc Acid product1->start2 Proceed to Step 2 cool2 Cool to 0°C start2->cool2 add_tms Add TMS-diazomethane cool2->add_tms react2 Monitor by TLC add_tms->react2 concentrate2 Concentrate react2->concentrate2 purify Column Chromatography (optional) concentrate2->purify product2 Final Product purify->product2

Caption: Detailed workflow for the two-step synthesis.

This technical guide provides a solid foundation for the synthesis of N-Boc-2-methylpipecolinic acid methyl ester. Researchers and drug development professionals can utilize these protocols and data to facilitate their synthetic efforts in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Preparation of Chiral 2-Methylpiperidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 2-methylpiperidine scaffold is a privileged structural motif found in a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2][3] Its defined three-dimensional structure is crucial for molecular recognition and biological activity, making the stereoselective synthesis of this building block a cornerstone of modern medicinal chemistry.[2][4] The ability to introduce and control the stereocenter at the C2 position is a significant challenge that has driven the development of numerous innovative synthetic strategies.

This technical guide provides a comprehensive overview of the core methodologies for preparing enantiomerically enriched 2-methylpiperidine derivatives. It details key synthetic strategies, presents comparative data in structured tables, and offers detailed experimental protocols for benchmark reactions.

Core Synthetic Strategies

The synthesis of chiral 2-methylpiperidine can be broadly categorized into several key approaches: Asymmetric Hydrogenation, Resolution of Racemates, Chiral Auxiliary-based methods, and Biocatalysis. The selection of a specific strategy depends on factors such as the desired scale, required enantiopurity, cost, and available starting materials.[5]

Synthetic_Strategies main Chiral 2-Methylpiperidine sub1 Asymmetric Hydrogenation main->sub1 sub2 Resolution of Racemates main->sub2 sub3 Chiral Auxiliary Methods main->sub3 sub4 Biocatalysis main->sub4 res1 Kinetic Resolution sub2->res1 res2 Diastereomeric Salt Formation sub2->res2 Asymmetric_Hydrogenation_Workflow sub Prochiral Substrate (e.g., N-Benzyl-2-methylpyridinium) react Hydrogenation (High Pressure H₂, THF, 10°C) sub->react cat Chiral Catalyst System ([Ir]/MeO-BoQPhos + I₂) cat->react workup Workup & Purification react->workup product Enantioenriched 2-Methylpiperidine workup->product Resolution_Logic racemate Racemic (R/S) 2-Methylpiperidine kr_process Kinetic Resolution racemate->kr_process ds_process Salt Formation racemate->ds_process kr_reagent Chiral Reagent (fast with R) kr_reagent->kr_process kr_product Product from (R) kr_process->kr_product kr_sm Enriched (S) (unreacted) kr_process->kr_sm ds_reagent Chiral Acid (S') ds_reagent->ds_process ds_salts Diastereomeric Salts (R,S') and (S,S') ds_process->ds_salts ds_sep Crystallization/ Separation ds_salts->ds_sep ds_salt1 Isolated Salt (S,S') ds_sep->ds_salt1 ds_lib Liberation of Amine ds_salt1->ds_lib ds_final Pure (S) ds_lib->ds_final Chiral_Auxiliary_Workflow start Prochiral Substrate + Chiral Auxiliary step1 Step 1: Auxiliary Attachment start->step1 intermediate Chiral Intermediate step1->intermediate step2 Step 2: Diastereoselective Reaction (e.g., Alkylation) intermediate->step2 diastereomer Diastereomerically Enriched Product step2->diastereomer step3 Step 3: Auxiliary Cleavage diastereomer->step3 product Enantiopure Product step3->product recycle Recovered Auxiliary step3->recycle Deracemization_Cycle cluster_racemate Racemic Pool S_Amine (S)-Amine Imine Achiral Imine S_Amine->Imine MAO-N (Oxidation) R_Amine (R)-Amine Imine->S_Amine Reducing Agent (e.g., NH₃-BH₃) Imine->R_Amine Reducing Agent (e.g., NH₃-BH₃)

References

A Technical Guide to Substituted Piperidine Dicarboxylates: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted piperidine dicarboxylates represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. The rigid piperidine core, combined with the stereochemical diversity introduced by multiple substituents, allows for the fine-tuning of molecular properties to achieve high potency and selectivity for various biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic applications of this important class of compounds, with a particular focus on their roles as N-methyl-D-aspartate (NMDA) receptor antagonists and anticancer agents.

Synthesis of Substituted Piperidine Dicarboxylates

The construction of the substituted piperidine ring with dicarboxylate functionalities can be achieved through several synthetic strategies. Key methods include multicomponent reactions, cycloadditions, and asymmetric synthesis to control stereochemistry.

Key Synthetic Methodologies
  • Dieckmann Condensation: This intramolecular cyclization of a diester is a classical and effective method for constructing the piperidone ring, a key intermediate that can be further elaborated to introduce desired substituents and functional groups. The reaction is typically base-catalyzed, with sodium hydride being a common choice.[1] The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the corresponding 4-piperidone.[2][3]

  • [3+3] Annulation: This strategy involves the reaction of a 1,3-dianion equivalent with a 1,3-dielectrophile to form the six-membered piperidine ring in a convergent manner. This method offers a high degree of flexibility in the introduction of substituents.

  • Rhodium-Catalyzed Asymmetric Carbometalation: For the enantioselective synthesis of substituted piperidines, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has emerged as a powerful tool. This method allows for the creation of chiral centers with high enantioselectivity.

Experimental Protocols

General Protocol for Dieckmann Condensation to Synthesize a Piperidone Intermediate
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (4 equivalents, potency adjusted for purity) in anhydrous benzene.

  • Reaction: Heat the suspension to reflux. Add the starting diester substrate dropwise to the refluxing mixture.

  • Monitoring: Monitor the reaction for the formation of a precipitate, which may hinder stirring. Continue refluxing until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and quench with a proton source, such as acetic acid.

  • Extraction: Perform an aqueous work-up to remove salts and the evolved alcohol. Extract the aqueous layer with a suitable organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by chromatography to obtain the desired piperidone.[1]

General Protocol for MTT Assay to Determine IC50 of Anticancer Compounds
  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[4]

  • MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[5]

General Protocol for Patch-Clamp Electrophysiology for NMDA Receptor Antagonist Screening
  • Cell Preparation: Use primary neuronal cultures or heterologous expression systems (e.g., HEK293 cells) expressing the desired NMDA receptor subunits.

  • Whole-Cell Configuration: Approach a selected cell with a patch pipette containing the internal solution and establish a high-resistance seal (GΩ seal). Rupture the cell membrane to achieve the whole-cell configuration.[6][7]

  • Data Acquisition: Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.[6]

  • Agonist Application: Apply a solution containing NMDA and glycine to evoke an inward NMDA receptor-mediated current.

  • Antagonist Application: Once a stable baseline current is achieved, co-apply the agonist solution with increasing concentrations of the test compound.

  • IC50 Determination: Record the inhibition of the agonist-evoked current at each antagonist concentration. Plot the percentage of current inhibition as a function of the antagonist concentration and fit the data to a logistic function to determine the IC50 value.[6]

Pharmacological Applications

Substituted piperidine dicarboxylates have shown significant promise in several therapeutic areas, primarily due to their ability to interact with key biological targets with high specificity.

NMDA Receptor Antagonism

Overactivation of NMDA receptors is implicated in a variety of neurological and neurodegenerative disorders. Substituted piperidine dicarboxylates have been extensively explored as NMDA receptor antagonists.

  • Mechanism of Action: These compounds can act as competitive antagonists, binding to the glutamate or glycine binding site on the NMDA receptor, or as non-competitive channel blockers. The specific substitution pattern on the piperidine ring dictates the potency and selectivity for different NMDA receptor subunits (e.g., NR2A, NR2B).

  • Therapeutic Potential: Their ability to modulate NMDA receptor activity makes them potential therapeutic agents for conditions such as epilepsy, Alzheimer's disease, and neuropathic pain.[8][9]

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2 subunits) Glutamate->NMDA_Receptor Binds to NR2 Glycine Glycine Glycine->NMDA_Receptor Binds to NR1 NMDA_Antagonist Piperidine Dicarboxylate Antagonist NMDA_Antagonist->NMDA_Receptor Blocks Binding Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens NMDA_Receptor:s->Ion_Channel:n Prevents Opening Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity Leads to Cell_Death Cell Death Excitotoxicity->Cell_Death Causes

Caption: NMDA Receptor Antagonism by Substituted Piperidine Dicarboxylates.

Anticancer Activity

The piperidine scaffold is a common feature in many approved anticancer drugs. Substituted piperidine dicarboxylates have also demonstrated potent cytotoxic activity against various cancer cell lines.

  • Mechanism of Action: The precise mechanisms of action can vary depending on the substitution pattern. Some derivatives may induce apoptosis, inhibit cell cycle progression, or interfere with specific signaling pathways crucial for cancer cell survival and proliferation.

  • Therapeutic Potential: The ability to induce cancer cell death makes these compounds promising leads for the development of novel chemotherapeutic agents.

Anticancer_Screening start Start cell_culture Culture Adherent Cancer Cell Lines start->cell_culture compound_prep Prepare Serial Dilutions of Piperidine Dicarboxylates cell_culture->compound_prep treatment Treat Cells with Compounds (48-72 hours) compound_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance data_analysis Calculate % Viability and Determine IC50 absorbance->data_analysis end End data_analysis->end

Caption: Workflow for Determining Anticancer Activity using MTT Assay.

Quantitative Data Summary

The following tables summarize the biological activity of representative substituted piperidine dicarboxylates.

Table 1: NMDA Receptor Antagonist Activity

CompoundTargetAssayIC50 (nM)Reference
cis-4-(phosphonomethyl)piperidine-2-carboxylic acidNMDA Receptor[3H]CPP Binding95[8]
cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acidNMDA Receptor[3H]CPP Binding120[8]
LY233053NMDA Receptor[3H]CGS 19755 Binding107 ± 7[9]
LY235723 ((-)-isomer of LY233053)NMDA Receptor[3H]CGS 19755 Binding67 ± 6[10]

Table 2: Anticancer Activity (Cytotoxicity)

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 5C6Glioma4.33 ± 1.04[11]
Compound 5A549Lung Adenocarcinoma10.67 ± 1.53[11]
Piperidine Derivative 16786-0Renal Cancer0.4 µg/mL[12]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549Lung Cancer32.43[13]

Conclusion

Substituted piperidine dicarboxylates are a versatile and valuable class of compounds in drug discovery. Their synthetic accessibility and the ability to readily modify their structure allow for the optimization of their pharmacological profiles. The potent NMDA receptor antagonist and anticancer activities highlighted in this guide underscore their therapeutic potential. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective therapies for a range of diseases.

References

Methodological & Application

Application Notes: Use of N-Boc-2-Methyl-2-Pipecolic Acid Methyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate, more systematically named N-Boc-2-methyl-pipecolic acid methyl ester, is a valuable unnatural amino acid derivative for incorporation into peptides. As a pipecolic acid derivative, it possesses a six-membered ring structure that imparts significant conformational constraints on the peptide backbone.[1][2] The additional α-methyl group further restricts the phi (Φ) and psi (Ψ) dihedral angles, making it a powerful tool for stabilizing specific secondary structures such as turns and helices.[3] This steric hindrance can also confer resistance to enzymatic degradation, enhancing the in vivo stability and bioavailability of the resulting peptides.[4] These characteristics make it a desirable building block for the design of peptidomimetics and peptide-based therapeutics.

The incorporation of such α,α-disubstituted and N-methylated amino acids into a growing peptide chain presents synthetic challenges, primarily due to steric hindrance which can impede coupling reactions.[5] Therefore, specialized protocols are required to achieve efficient synthesis. This document provides an overview of the applications and detailed protocols for the use of N-Boc-2-methyl-pipecolic acid methyl ester in solid-phase peptide synthesis (SPPS).

Key Applications

  • Induction of Specific Secondary Structures: The rigid piperidine ring and the α-methyl group force the peptide backbone into well-defined conformations, which is crucial for mimicking the structure of bioactive peptides.

  • Enhanced Proteolytic Stability: The steric bulk of the residue can shield adjacent peptide bonds from cleavage by proteases, leading to a longer biological half-life.[4]

  • Development of Peptidomimetics: This building block is used in the creation of novel peptide analogs with improved potency, selectivity, and pharmacokinetic properties.[6]

Quantitative Data Summary

The efficiency of incorporating sterically hindered amino acids like N-Boc-2-methyl-pipecolic acid methyl ester is highly dependent on the coupling reagents and reaction conditions. Below is a summary of typical coupling efficiencies for challenging couplings, such as those involving N-methylated or other sterically hindered residues.

Coupling ReagentEquivalents (Reagent)Equivalents (Base)BaseTypical Coupling TimeTypical YieldReference
HATU 3.8 - 4.08.0DIEA or NMM4 - 12 hours>95%[4][5][7]
PyBOP/HOAt 2.06.0DIEA1 - 2 hours>90%[4]
PyBrOP 2.06.0DIEA1 - 2 hours>90%[4]
Fmoc-Cl (in situ) N/AN/AN/A1 - 2 hoursHigh[4]

Yields are qualitative and can vary based on the specific peptide sequence and reaction scale.

Experimental Protocols

Protocol 1: Incorporation of N-Boc-2-methyl-pipecolic acid methyl ester via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of the title compound onto a resin-bound peptide with a free N-terminal amine using the Boc/Bzl protection strategy.

Materials:

  • Peptide-resin with a free N-terminus

  • N-Boc-2-methyl-pipecolic acid methyl ester

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc-SPPS, or Trifluoroacetic acid (TFA) in DCM for Boc-SPPS

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[5]

  • N-terminal Deprotection:

    • For a preceding Fmoc-protected amino acid, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to ensure complete Fmoc group removal.[7]

    • For a preceding Boc-protected amino acid, treat with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min) to remove all traces of the deprotection solution and byproducts.

  • Activation of the Amino Acid:

    • In a separate vial, dissolve 4 equivalents of N-Boc-2-methyl-pipecolic acid methyl ester and 3.8 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.[5]

  • Coupling Reaction:

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate the mixture at room temperature for 4-12 hours. Due to the steric hindrance, a longer coupling time is necessary.[4][5]

  • Monitoring the Coupling: Perform a qualitative test (e.g., bromophenol blue test for N-methylated residues) to check for reaction completion.[4] If the test is positive (indicating incomplete coupling), a second coupling may be required.

  • Washing: After complete coupling, drain the reaction mixture and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Boc and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[5]

    • Agitate the mixture at room temperature for 2-4 hours.[5]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).[5]

  • Peptide Isolation and Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Peptide_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_final Final Steps Resin Start with Resin-Bound Peptide (Free N-terminus) Activation Activate Amino Acid (HATU/DIEA) Resin->Activation Coupling Couple to Resin (4-12 hours) Activation->Coupling Wash1 Wash Resin (DMF/DCM) Coupling->Wash1 Cleavage Cleavage from Resin (TFA Cocktail) Wash1->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for incorporating a sterically hindered amino acid.

Deprotection_Logic cluster_products Reaction Products Start Protected Peptide on Resin (N-Boc, C-Ester, Side-Chains) TFA Treat with TFA-based Cleavage Cocktail Start->TFA Free_Peptide Deprotected Peptide (Methyl Ester at C-terminus) TFA->Free_Peptide Spent_Resin Spent Resin TFA->Spent_Resin Protecting_Groups Scavenged Protecting Group Cations TFA->Protecting_Groups Saponification Base Hydrolysis (e.g., LiOH) (Optional, for C-terminal Acid) Free_Peptide->Saponification Final_Peptide Final Peptide with C-terminal Carboxylic Acid Saponification->Final_Peptide

Caption: Deprotection and cleavage logical flow.

References

Application Notes and Protocols: 1-tert-Butyl 2-Methyl 2-Methylpiperidine-1,2-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate is a valuable heterocyclic building block in medicinal chemistry. Its rigid, saturated piperidine scaffold allows for the precise three-dimensional positioning of functional groups, a desirable characteristic for achieving high-affinity and selective interactions with biological targets. The presence of the N-Boc protecting group and the methyl ester provides orthogonal handles for synthetic diversification, enabling the construction of complex molecular architectures. This document provides an overview of its application, focusing on its utility as a key intermediate in the synthesis of potent kinase inhibitors, exemplified by the development of the MER/FLT3 dual inhibitor, UNC2025.

Application as a Scaffold for Kinase Inhibitors

Substituted piperidine moieties are prevalent in a multitude of FDA-approved drugs due to their favorable physicochemical properties, which can enhance solubility, metabolic stability, and cell permeability. In the context of kinase inhibitor design, the piperidine ring can serve as a non-planar scaffold to orient pharmacophoric elements towards specific binding pockets within the kinase domain, often leading to improved potency and selectivity.

A prominent example of the utility of a closely related piperidine building block is in the synthesis of UNC2025 , a potent and orally bioavailable dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3).[1][2] Both MER and FLT3 are receptor tyrosine kinases that are implicated in the pathogenesis of various cancers, particularly acute leukemia.[1] The piperidine core of UNC2025 plays a crucial role in positioning the key pharmacophores for optimal interaction with the ATP-binding site of these kinases.

Quantitative Data: Biological Activity of UNC2025

The following table summarizes the in vitro inhibitory activity of UNC2025 against various kinases, highlighting its potency and selectivity profile.

Kinase TargetIC50 (nM)Reference(s)
MER0.74[1]
FLT30.8[1]
AXL122[1]
TYRO35.83[1]
TRKA1.67[1]
TRKC4.38[1]
KIT8.18[1]

Experimental Protocols

The following protocols are adapted from the published synthesis of UNC2025 and related analogs, illustrating how a 2-methylpiperidine-1,2-dicarboxylate scaffold can be elaborated into a potent kinase inhibitor.[2]

Protocol 1: General Synthesis of the Piperidine Core Intermediate

This protocol describes a general approach to synthesize a key piperidine intermediate, which can then be further functionalized.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add LiAlH4 portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding N-Boc-2-methyl-2-(hydroxymethyl)piperidine.

Protocol 2: Synthesis of a UNC2025 Analog via Suzuki-Miyaura Coupling

This protocol outlines the key coupling step to introduce the aromatic core of the kinase inhibitor.

Materials:

  • Appropriately functionalized N-Boc-piperidine intermediate (e.g., a boronic acid or ester derivative)

  • Aryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add the N-Boc-piperidine boronic acid derivative, the aryl halide, the palladium catalyst, and the base.

  • Degas the vessel and backfill with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the coupled product.

Protocol 3: Boc Deprotection and Final Product Formation

This protocol describes the final deprotection step to yield the active pharmaceutical ingredient.

Materials:

  • Boc-protected precursor

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4 M in 1,4-dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected precursor in DCM.

  • Add TFA or a solution of HCl in dioxane dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the final product.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the MERTK signaling pathway targeted by UNC2025 and a general experimental workflow for the synthesis and evaluation of such inhibitors.

MERTK_Signaling_Pathway Ligand Gas6 / Protein S MERTK MERTK Receptor Ligand->MERTK Binds & Activates PI3K PI3K MERTK->PI3K STAT6 STAT6 MERTK->STAT6 ERK ERK1/2 MERTK->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT6->Proliferation ERK->Proliferation UNC2025 UNC2025 UNC2025->MERTK Inhibits Experimental_Workflow Start 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate Step1 Synthesis of Piperidine Intermediate Start->Step1 Step2 Functionalization & Coupling Reactions Step1->Step2 Step3 Final Deprotection & Purification Step2->Step3 Product Final Inhibitor (e.g., UNC2025) Step3->Product Eval1 In Vitro Kinase Assays (IC50 Determination) Product->Eval1 Eval2 Cell-Based Assays (Proliferation, Apoptosis) Eval1->Eval2 Eval3 In Vivo Efficacy Studies (Xenograft Models) Eval2->Eval3

References

Application Notes and Protocols for the Reaction of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the reaction of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate with electrophiles. The primary reaction pathway involves the formation of a lithium enolate from the methyl ester, followed by quenching with an electrophile. This method allows for the introduction of a wide range of substituents at the methyl group of the C2-ester, leading to the synthesis of novel α,α-disubstituted pipecolic acid derivatives, which are valuable building blocks in medicinal chemistry.

Introduction

This compound is a useful starting material for the synthesis of complex piperidine-containing molecules. The quaternary stereocenter at the 2-position makes it an interesting scaffold for drug discovery. The reaction with electrophiles, particularly through the formation of an enolate at the C2-ester methyl group, provides a direct method for C-C bond formation and the introduction of further structural diversity. This approach is analogous to the well-established alkylation of α-amino acid esters.

The stereochemical outcome of the reaction can be influenced by the nature of the electrophile and the reaction conditions. For cyclic systems like the piperidine ring, the incoming electrophile will typically approach from the less sterically hindered face, potentially leading to high diastereoselectivity.

General Reaction Scheme

The reaction proceeds in two main steps: deprotonation to form the enolate, followed by the electrophilic quench. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used for the deprotonation at a low temperature to ensure complete and irreversible enolate formation.

Reaction_Scheme reagent 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate enolate Lithium Enolate Intermediate reagent->enolate 1. LDA, THF, -78 °C product Alkylated Product enolate->product 2. Electrophile (E+) Workflow start Start: Prepare LDA Solution enolate_formation Enolate Formation: Add substrate to LDA at -78 °C start->enolate_formation electrophile_add Electrophilic Quench: Add electrophile at -78 °C enolate_formation->electrophile_add warm_rt Warm to Room Temperature electrophile_add->warm_rt workup Aqueous Work-up: Quench with NH4Cl, Extract with EtOAc warm_rt->workup purification Purification: Silica Gel Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End: Pure Alkylated Product characterization->end

Application Notes and Protocols for the Deprotection of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective deprotection of multifunctional molecules is a critical step in the synthesis of complex organic compounds, particularly in the field of drug discovery and development. 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate is a versatile building block containing two key protecting groups: a tert-butoxycarbonyl (Boc) group on the nitrogen atom and a methyl ester at the C2-position. The ability to selectively remove one of these groups in the presence of the other is essential for the further functionalization of the piperidine scaffold. These application notes provide detailed protocols for the selective deprotection of either the Boc group or the methyl ester, enabling the targeted synthesis of novel pharmaceutical intermediates.

Deprotection Strategies

The orthogonal nature of the Boc and methyl ester protecting groups allows for their selective removal under distinct reaction conditions. The Boc group is labile under acidic conditions, while the methyl ester can be hydrolyzed under basic conditions. This differential reactivity forms the basis for the selective deprotection protocols outlined below.

Protocol 1: Selective Deprotection of the Boc Group (Acidic Conditions)

This protocol describes the removal of the N-Boc protecting group to yield methyl 2-methylpiperidine-2-carboxylate. The reaction is performed under anhydrous acidic conditions to minimize potential hydrolysis of the methyl ester. Two common and effective methods are presented.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and generally effective method for Boc deprotection.[1]

Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane

This is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[2]

Protocol 2: Selective Deprotection of the Methyl Ester (Basic Hydrolysis)

This protocol outlines the saponification of the methyl ester to yield 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid. The reaction is carried out under basic conditions, to which the Boc group is generally stable.

Data Presentation

The following tables summarize the reaction conditions and expected outcomes for the selective deprotection of this compound. Please note that yields are based on reactions with structurally similar compounds and may require optimization for this specific substrate.

Table 1: Selective Boc Deprotection

MethodReagentsSolventTemperature (°C)Time (h)Expected ProductReported Yield Range (%)
ATrifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT1 - 4Methyl 2-methylpiperidine-2-carboxylate TFA salt90 - 99
B4M HCl in 1,4-Dioxane1,4-DioxaneRT1 - 4Methyl 2-methylpiperidine-2-carboxylate HCl salt90 - 99

Table 2: Selective Methyl Ester Deprotection

MethodReagentsSolventTemperature (°C)Time (h)Expected ProductReported Yield Range (%)
ALithium Hydroxide (LiOH)THF/MeOH/H₂ORT12 - 241-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid85 - 95
BSodium Hydroxide (NaOH)MeOH/H₂ORT to 502 - 61-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid80 - 90

Experimental Protocols

Protocol 1: Selective Deprotection of the Boc Group

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equiv) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA. b. Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. c. Extract the aqueous layer with DCM (3 x volume of the aqueous layer). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield methyl 2-methylpiperidine-2-carboxylate.

Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a minimal amount of 1,4-dioxane.

  • Addition of Reagent: Add a 4M solution of HCl in 1,4-dioxane (3-5 equiv) to the stirred solution at room temperature.

  • Reaction: Stir the reaction for 1-4 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Upon completion, remove the solvent and excess HCl under reduced pressure. b. Dissolve the residue in water and basify to pH > 7 with a saturated aqueous solution of NaHCO₃ or dilute NaOH. c. Extract the aqueous layer with ethyl acetate or DCM (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. e. Filter and concentrate under reduced pressure to yield the deprotected product.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Selective Deprotection of the Methyl Ester (Basic Hydrolysis)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., 3:1:1 v/v/v).

  • Addition of Reagent: Add lithium hydroxide (LiOH·H₂O, 2-3 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the organic solvents. b. Dilute the residue with water and acidify to pH 3-4 with a 1M aqueous solution of HCl. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. e. Filter and concentrate under reduced pressure to yield the carboxylic acid.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by crystallization or silica gel column chromatography.

Mandatory Visualization

Deprotection_Workflow cluster_start Starting Material cluster_acidic Acidic Deprotection (Boc Removal) cluster_basic Basic Hydrolysis (Ester Removal) start 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate reagent_acid TFA/DCM or HCl/Dioxane start->reagent_acid reagent_base LiOH or NaOH THF/MeOH/H2O start->reagent_base product_acid Methyl 2-methylpiperidine- 2-carboxylate reagent_acid->product_acid  H+ product_base 1-(tert-butoxycarbonyl)-2-methyl- piperidine-2-carboxylic acid reagent_base->product_base  OH-

Caption: Deprotection pathways for this compound.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 1-tert-Butyl 2-Methyl 2-Methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The compound 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. As a saturated heterocyclic system, the piperidine ring itself is not susceptible to further hydrogenation. However, the term "catalytic hydrogenation" in the context of this substrate typically refers to the reduction or hydrogenolysis of its peripheral functional groups: the methyl ester at the C2 position and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

These application notes provide detailed protocols and data for the chemoselective catalytic reduction of the methyl ester group to a primary alcohol. Additionally, the stability of the N-Boc group under typical hydrogenation conditions and standard protocols for its non-hydrogenolytic cleavage are discussed, offering a comprehensive guide for the synthetic manipulation of this important intermediate.

Application Note 1: Chemoselective Catalytic Reduction of the C2-Methyl Ester

The selective reduction of the methyl ester in this compound yields (S)-1-Boc-2-(hydroxymethyl)-2-methylpiperidine, a key intermediate for the synthesis of various biologically active molecules. This transformation requires specific catalytic systems that can reduce an ester in the presence of a carbamate. While challenging, certain ruthenium and rhodium-based catalysts have shown efficacy in this type of transformation.

Data Presentation: Catalytic Ester Reduction Conditions

CatalystSubstrate ScopeSolventTemp. (°C)Pressure (bar H₂)Time (h)Yield (%)Reference
Ru(acac)₃ / TriphosAliphatic & Aromatic EstersMethanol/Toluene100-1208512-2480-95[1]
Ru-MACHO™Functionalized EstersTHF805016>90[2]
Rh₂O₃Various functional groupsTFE4054High[3]
Gusev's Ru-SNSAliphatic EstersToluene1005024>95[2]

Note: The data presented are representative for the catalytic hydrogenation of esters and may require optimization for the specific substrate.

Experimental Protocol: Ruthenium-Catalyzed Hydrogenation of the Methyl Ester

This protocol is a representative example for the reduction of the methyl ester group to a primary alcohol using a homogeneous ruthenium catalyst.

Materials:

  • This compound (1.0 eq)

  • [Ru(acac)₃] (0.5-2 mol%)

  • Tris(2-(diphenylphosphino)ethyl)phosphine (Triphos) or similar ligand (Ru:ligand ratio typically 1:1.1)

  • Anhydrous Methanol or THF

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Inert gas (Argon or Nitrogen)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Ethyl acetate and brine for work-up

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure reactor, add this compound.

  • Catalyst Preparation: In a separate flask under an inert atmosphere, dissolve [Ru(acac)₃] and the phosphine ligand in anhydrous solvent. Stir for 15-30 minutes to allow for complex formation.

  • Reaction Assembly: Transfer the catalyst solution to the reactor liner containing the substrate.

  • Hydrogenation: Seal the reactor and purge several times with inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-85 bar).

  • Reaction Execution: Heat the reactor to the target temperature (e.g., 80-120 °C) and stir vigorously for the specified time (e.g., 16-24 hours). Monitor the reaction progress by TLC or LC-MS if possible.

  • Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas and purge with inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-Boc-2-(hydroxymethyl)-2-methylpiperidine.

Visualization of Experimental Workflow

G Workflow for Catalytic Ester Reduction sub Substrate & Catalyst in Reactor Liner seal Seal & Purge Reactor (Ar, then H₂) sub->seal pressure Pressurize with H₂ (e.g., 50-85 bar) seal->pressure heat Heat & Stir (e.g., 80-120°C, 16-24h) pressure->heat cool Cool & Vent heat->cool filter Filter through Celite® cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Final Product: N-Boc-2-(hydroxymethyl)- 2-methylpiperidine purify->product

Caption: Workflow for the catalytic reduction of the methyl ester.

Application Note 2: Stability of the N-Boc Group and Alternative Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including many catalytic hydrogenations.[4] It is generally resistant to cleavage by standard catalysts like Palladium on carbon (Pd/C) under neutral conditions, which allows for the selective reduction of other functional groups (e.g., benzyl ethers, nitro groups) in its presence.[5][6]

Data Presentation: N-Boc Group Stability under Hydrogenation

CatalystConditionsFunctional Group ReducedN-Boc Group StabilityReference
10% Pd/CH₂ (1-3 bar), EtOH, rtCbz groupStable[5][7]
PtO₂ (Adams' catalyst)H₂ (1 atm), AcOH, rtNitro groupStable[8]
Raney NickelH₂ (50 psi), EtOH, rtNitrileStable[9]
Rh/CH₂ (5 bar), TFE, 40°CPyridine ringStable[3]

Direct catalytic hydrogenolysis of the N-Boc group is not a standard procedure and typically requires harsh conditions or specialized catalysts that are not commonly employed for this purpose. The preferred method for Boc deprotection is acidolysis.

Experimental Protocol: Standard Acidic Deprotection of the N-Boc Group

This protocol describes a standard, non-hydrogenolytic method for removing the N-Boc group.

Materials:

  • N-Boc protected piperidine derivative (1.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution for work-up

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected piperidine in DCM.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (typically 5-10 equivalents or as a 20-50% solution in DCM) dropwise.

  • Reaction Execution: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

  • Neutralization: Dissolve the residue in EtOAc and carefully wash with saturated NaHCO₃ solution until effervescence ceases. Wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine amine. The product may be isolated as a free base or converted to a salt (e.g., hydrochloride) for improved stability and handling.

Visualization of Orthogonal Reactivity

G Reactivity of Functional Groups cluster_0 Catalytic Hydrogenation cluster_1 Acidolysis start 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate ester_red Ester Reduction (e.g., Ru cat., H₂) start->ester_red boc_stable N-Boc Group (Stable) start->boc_stable boc_dep N-Boc Deprotection (e.g., TFA) start->boc_dep

Caption: Orthogonal reactivity of the ester and N-Boc groups.

References

Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of stereochemically complex molecules, such as pharmaceuticals and natural products, the precise control of stereochemistry is of utmost importance. Asymmetric synthesis aims to produce optically active compounds from inactive starting materials.[1] One of the most robust and reliable strategies to achieve this is through the use of chiral auxiliaries.[2] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[3][4] After the desired stereocenter has been created, the auxiliary is removed and can, in principle, be recovered for reuse.[3] This methodology provides a powerful and predictable way to access enantiomerically pure materials.[2][5]

This document provides detailed application notes and experimental protocols for three of the most widely employed classes of chiral auxiliaries: Evans' Oxazolidinones, Enders' SAMP/RAMP Hydrazones, and Oppolzer's Camphorsultams.

sub Prochiral Substrate adduct Chiral Auxiliary-Substrate Adduct sub->adduct 1. Attachment aux Chiral Auxiliary (Enantiopure) aux->adduct reaction Diastereoselective Reaction adduct->reaction 2. Stereocontrol product_adduct Diastereomerically Enriched Product reaction->product_adduct cleavage Auxiliary Cleavage product_adduct->cleavage 3. Removal final_product Enantiomerically Enriched Product cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux recovered_aux->adduct Reuse start N-Acyl Oxazolidinone base Base Deprotonation (e.g., NaHMDS, LDA) start->base Step 1 enolate Rigid Chelated (Z)-Enolate (Face is Blocked by R') base->enolate electrophile Electrophile Addition (e.g., Allyl Iodide) enolate->electrophile Step 2 alkylated Alkylated Product (High Diastereoselectivity) electrophile->alkylated cleavage Hydrolytic Cleavage (e.g., LiOH / H₂O₂) alkylated->cleavage Step 3 acid Chiral Carboxylic Acid (High Enantiopurity) cleavage->acid aux Recovered Auxiliary cleavage->aux ketone Ketone / Aldehyde hydrazone Hydrazone Formation ketone->hydrazone samp SAMP or RAMP samp->hydrazone deprotonation Deprotonation (LDA) -78 °C to 0 °C hydrazone->deprotonation Step 1 azaenolate Chelated Azaenolate deprotonation->azaenolate alkylation Alkylation (R-X) -110 °C to RT azaenolate->alkylation Step 2 alkyl_hydrazone Alkylated Hydrazone alkylation->alkyl_hydrazone cleavage Cleavage (O₃ or H₃O⁺) alkyl_hydrazone->cleavage Step 3 final_ketone α-Alkylated Ketone (High Enantiopurity) cleavage->final_ketone sultam Oppolzer's Camphorsultam enoyl_sultam N-Enoyl Sultam (Dienophile) sultam->enoyl_sultam acyl α,β-Unsaturated Acyl Chloride acyl->enoyl_sultam cycloaddition Lewis Acid-Catalyzed Diels-Alder Reaction enoyl_sultam->cycloaddition Step 1 cycloadduct Diastereomerically Pure Cycloadduct cycloaddition->cycloadduct cleavage Reductive/Hydrolytic Cleavage cycloadduct->cleavage Step 2 product Chiral Product cleavage->product recovered_sultam Recovered Sultam cleavage->recovered_sultam

References

Application Notes and Protocols for the Derivatization of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1]

The incorporation of rigid scaffolds, such as piperidine derivatives, into PROTAC linkers has been shown to enhance metabolic stability and potency.[3] 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate is a versatile starting material for the synthesis of such linkers, offering a scaffold that can be readily functionalized. This document provides detailed application notes and protocols for the derivatization of this compound for its use in PROTAC synthesis.

Signaling Pathways and Experimental Workflows

The overall goal of derivatizing this compound is to create a bifunctional linker that can be sequentially coupled to a POI ligand and an E3 ligase ligand. The general workflow involves a series of chemical transformations, including hydrolysis, amide bond formation, and deprotection steps.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly Start 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate Hydrolysis Hydrolysis of Methyl Ester Start->Hydrolysis Amide_Coupling Amide Bond Formation (e.g., with an amine-functionalized linker extension) Hydrolysis->Amide_Coupling Deprotection Boc Deprotection Amide_Coupling->Deprotection Functionalized_Linker Functionalized Piperidine Linker Deprotection->Functionalized_Linker PROTAC Final PROTAC Functionalized_Linker->PROTAC Coupling POI_Ligand POI Ligand POI_Ligand->PROTAC Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Coupling

Caption: A generalized workflow for the synthesis of a PROTAC, starting from the derivatization of the piperidine scaffold.

The mechanism of action of the resulting PROTAC involves the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

PROTAC_MoA PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols outline the key steps for the derivatization of this compound.

Protocol 1: Hydrolysis of the Methyl Ester

This protocol describes the selective hydrolysis of the methyl ester to the corresponding carboxylic acid, which serves as a handle for subsequent amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1).

  • Add LiOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid.

Expected Outcome: The product, 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, is typically a white solid. The yield for this reaction is generally high, in the range of 90-98%.

Protocol 2: Amide Bond Formation

This protocol details the coupling of the synthesized carboxylic acid with an amine-containing molecule, such as a linker extension or a ligand for the POI or E3 ligase.

Materials:

  • 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (from Protocol 1)

  • Amine-containing molecule (e.g., H₂N-linker-R) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing molecule (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Expected Outcome: The yield of the amide coupling reaction can vary depending on the nature of the amine component but is typically in the range of 60-85%.

Protocol 3: N-Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the piperidine nitrogen, which can then be used for further functionalization or as part of the final PROTAC structure.

Materials:

  • Boc-protected piperidine amide (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperidine amide (1.0 eq) in anhydrous DCM.

  • Add TFA (10-20 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected product.

Expected Outcome: The deprotection reaction usually proceeds with high yields, often greater than 90%. The final product will be the free amine, which may be isolated as a salt depending on the workup conditions.

Data Presentation

The following tables summarize the key properties and expected data for the starting material and its key derivatives.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₃H₂₃NO₄257.33
1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acidC₁₂H₂₁NO₄243.30

Table 2: Summary of Reaction Conditions and Expected Yields

Reaction StepKey ReagentsSolventTemperatureTypical Yield (%)
Hydrolysis LiOHTHF/MeOH/H₂ORoom Temp.90-98
Amide Coupling HATU, DIPEADMFRoom Temp.60-85
Boc Deprotection TFADCM0 °C to RT>90

Table 3: Representative Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compound~4.0-3.0 (m, piperidine protons), ~3.7 (s, OCH₃), ~1.5 (s, C(CH₃)₃), ~1.4 (s, CH₃ on piperidine)~174 (C=O, ester), ~155 (C=O, carbamate), ~80 (C(CH₃)₃), ~52 (OCH₃), ~50-20 (piperidine carbons), ~28 (C(CH₃)₃), ~20 (CH₃ on piperidine)
1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid~10-12 (br s, COOH), ~4.0-3.0 (m, piperidine protons), ~1.5 (s, C(CH₃)₃), ~1.4 (s, CH₃ on piperidine)~178 (C=O, acid), ~156 (C=O, carbamate), ~81 (C(CH₃)₃), ~50-20 (piperidine carbons), ~28 (C(CH₃)₃), ~20 (CH₃ on piperidine)

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions. The data presented here are approximate and for illustrative purposes.

Conclusion

The derivatization of this compound provides a versatile and efficient route to functionalized piperidine linkers for the synthesis of PROTACs. The protocols outlined in this document offer a robust starting point for researchers in the field of targeted protein degradation. The rigid piperidine scaffold can contribute to improved pharmacokinetic properties and enhanced efficacy of the final PROTAC molecule. Careful optimization of the subsequent coupling and deprotection steps will be crucial for the successful synthesis of novel and potent protein degraders.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted piperidine derivatives are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules. The target compound, 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate, serves as a valuable chiral building block in the synthesis of complex molecular architectures. Its stereochemistry and functional group handles make it an attractive starting material for the development of novel therapeutic agents. The following protocols are designed to be scalable for laboratory and pilot plant settings, providing a practical guide for researchers in organic synthesis and drug development.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two main stages:

  • Synthesis of 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (2): This precursor can be synthesized from commercially available 2-methylpiperidine-2-carboxylic acid (1) through N-protection with di-tert-butyl dicarbonate (Boc)₂O.

  • Esterification to yield this compound (3): The carboxylic acid group of intermediate 2 is then methylated to afford the final product.

Synthesis_Pathway cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Esterification 2-methylpiperidine-2-carboxylic_acid 2-Methylpiperidine-2-carboxylic acid (1) Precursor 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (2) 2-methylpiperidine-2-carboxylic_acid->Precursor Protection Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Precursor Base Base (e.g., NaHCO₃) Base->Precursor Solvent1 Solvent (e.g., THF/Water) Solvent1->Precursor Final_Product This compound (3) Precursor->Final_Product Methylation Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Final_Product Base2 Base (e.g., K₂CO₃) Base2->Final_Product Solvent2 Solvent (e.g., DMF) Solvent2->Final_Product

Figure 1: Proposed two-step synthesis pathway for the target compound.

Experimental Protocols

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (2)

This protocol describes the N-Boc protection of 2-methylpiperidine-2-carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberSupplier Suggestion
2-Methylpiperidine-2-carboxylic acid143.1850831-27-1Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)218.2524424-99-5Sigma-Aldrich, TCI
Sodium Bicarbonate (NaHCO₃)84.01144-55-8Fisher Scientific
Tetrahydrofuran (THF), anhydrous72.11109-99-9Acros Organics
Ethyl Acetate (EtOAc)88.11141-78-6VWR Chemicals
1 M Hydrochloric Acid (HCl)36.467647-01-0LabChem Inc.
Brine (saturated NaCl solution)--In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6EMD Millipore

Procedure:

  • To a stirred suspension of 2-methylpiperidine-2-carboxylic acid (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (3.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and salt formation.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Quantitative Data (Expected):

ParameterValue
Yield90-98%
Purity (by NMR)>95%
Melting Point130-133 °C
Step 2: Esterification to this compound (3)

This protocol details the methylation of the carboxylic acid precursor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberSupplier Suggestion
1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid243.30746658-74-2From Step 1
Methyl Iodide (CH₃I)141.9474-88-4Alfa Aesar
Potassium Carbonate (K₂CO₃), anhydrous138.21584-08-7J.T. Baker
N,N-Dimethylformamide (DMF), anhydrous73.0968-12-2Sigma-Aldrich
Diethyl Ether (Et₂O)74.1260-29-7Macron Fine Chemicals
Saturated Ammonium Chloride (NH₄Cl) solution--In-house preparation
Brine (saturated NaCl solution)--In-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9BeanTown Chemical

Procedure:

  • Dissolve 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated ammonium chloride solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data (Expected):

ParameterValue
Yield85-95%
Purity (by HPLC)>98%
AppearanceColorless to pale yellow oil or solid
Molecular FormulaC₁₃H₂₃NO₄
Molecular Weight257.33 g/mol

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.

  • Reactions involving strong bases and acids should be handled with caution.

Characterization Data

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The provided protocols offer a comprehensive guide for the large-scale synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this key intermediate for their synthetic needs. The modular nature of the synthesis allows for optimization at each step to suit specific laboratory or pilot plant capabilities.

Application Note: Protocol for Selective Ester Hydrolysis of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the selective saponification of the methyl ester in 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate to yield 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid. This transformation is a critical step in the synthesis of various piperidine-based scaffolds used in medicinal chemistry. The protocol emphasizes reaction conditions that favor high selectivity for the methyl ester hydrolysis while preserving the acid-labile tert-butyl (Boc) protecting group.

Introduction

Piperidine derivatives are fundamental building blocks in the synthesis of pharmaceuticals and natural products. The selective manipulation of functional groups on the piperidine ring is crucial for creating complex molecular architectures. The diester, this compound, contains two distinct ester functionalities. The tert-butyl ester serves as a protecting group for the ring nitrogen (as part of a Boc carbamate) and is sensitive to acidic conditions, while the methyl ester at the C2 position is readily hydrolyzed under basic conditions.

The protocol described herein leverages this differential reactivity to achieve selective hydrolysis of the methyl ester. Base-catalyzed hydrolysis, or saponification, is a common and effective method for cleaving simple alkyl esters.[1][2] Lithium hydroxide (LiOH) is frequently the base of choice for such transformations in complex substrates, often used in a mixed aqueous-organic solvent system to ensure substrate solubility.[1][2] This method allows for the isolation of the corresponding carboxylic acid, which can then be used in subsequent reactions, such as amide bond formation, without disturbing the N-Boc protecting group.

Reaction Scheme:

Experimental Protocol

This protocol details the materials, step-by-step procedure, and purification methods for the selective hydrolysis.

Materials and Equipment
  • Reagents:

    • This compound

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Deionized Water (H₂O)

    • 1 M Hydrochloric Acid (HCl) or 1 M Potassium Hydrogen Sulfate (KHSO₄)

    • Ethyl Acetate (EtOAc), HPLC grade

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • pH paper or pH meter

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a 3:1 mixture of THF and MeOH (e.g., 8 mL THF and 2.7 mL MeOH per 1 mmol of substrate). Stir the solution at room temperature until all the solid has dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5 eq) in deionized water (e.g., 4 mL H₂O per 1 mmol of substrate). Add the aqueous LiOH solution dropwise to the cooled, stirring reaction mixture over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 EtOAc/Hexanes mobile phase). The product, being a carboxylic acid, will have a lower Rf value than the starting ester. The reaction is typically complete within 2-6 hours.

  • Quenching and Solvent Removal: Once the starting material is consumed, concentrate the reaction mixture on a rotary evaporator to remove the THF and MeOH.

  • Aqueous Work-up: Dilute the remaining aqueous residue with deionized water (10 mL). Wash the aqueous solution with ethyl acetate (2 x 15 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 by the slow, dropwise addition of 1 M HCl. Verify the pH with pH paper.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid. The product is often a white solid or a viscous oil.[3]

Purification

If necessary, the crude product can be purified by flash column chromatography on silica gel, typically using a gradient elution of ethyl acetate in hexanes containing 1% acetic acid to ensure the carboxylic acid remains protonated and elutes properly.

Data Presentation

The following table summarizes typical reaction conditions for the selective hydrolysis of methyl esters in the presence of Boc-protecting groups.

EntryBase (eq.)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)Reference
1LiOH (1.5)THF/MeOH/H₂O0 to RT2 - 6>90[1],[2]
2NaOH (1.5)Dioxane/H₂ORT4 - 885 - 95[2]
3LiOH (2.0)THF/t-BuOH/H₂O3512 - 24>90[1]
4LiBr/Et₃NMeCN/H₂ORT12 - 48Variable[4]

Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow for the selective hydrolysis protocol.

Figure 1. Reaction scheme for selective methyl ester hydrolysis. sub 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate prod 1-(tert-butoxycarbonyl)-2-methyl- piperidine-2-carboxylic acid sub->prod   LiOH·H₂O, THF/MeOH/H₂O   then H⁺ workup

Caption: Reaction scheme for selective methyl ester hydrolysis.

G setup 1. Reaction Setup - Dissolve substrate in THF/MeOH cool 2. Cool to 0 °C setup->cool add_base 3. Add aqueous LiOH solution cool->add_base react 4. Stir and Monitor - Warm to RT - Monitor by TLC add_base->react workup1 5. Quench & Concentrate - Remove organic solvents react->workup1 workup2 6. Aqueous Wash - Dilute with H₂O - Wash with EtOAc workup1->workup2 acidify 7. Acidify Aqueous Layer - Cool to 0 °C - Add 1M HCl to pH 3-4 workup2->acidify extract 8. Extract Product - Extract with EtOAc (3x) acidify->extract dry 9. Dry and Concentrate - Wash with brine - Dry over Na₂SO₄ - Evaporate solvent extract->dry product Crude Product dry->product purify Purification (Optional) - Column Chromatography product->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for selective ester hydrolysis.

References

Application Notes and Protocols for the Incorporation of Fluorine into Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into complex natural products is a powerful strategy in medicinal chemistry and drug development. Fluorination can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This document provides detailed application notes and protocols for three distinct and impactful methods for incorporating fluorine into complex natural product scaffolds:

  • Application Note 1: Biosynthesis of Fluorinated Polyketides via Metabolic Engineering

  • Application Note 2: Late-Stage C-H Fluorination of Steroids using Electrophilic Fluorinating Reagents

  • Application Note 3: Chemoenzymatic Synthesis of Fluorinated Steroids

These notes are intended to provide researchers with the necessary information to understand, replicate, and adapt these methodologies for their own drug discovery and development programs.

Application Note 1: Biosynthesis of Fluorinated Polyketides via Metabolic Engineering of E. coli

This application note describes a powerful biosynthetic approach for the site-selective incorporation of fluorine into the polyketide backbone of 6-deoxyerythronolide B (6dEB), a precursor to the antibiotic erythromycin. This method utilizes a metabolically engineered Escherichia coli strain to produce fluorinated analogs of this complex natural product.

The overall strategy involves engineering the host organism to:

  • Uptake and activate a fluorinated extender unit precursor (fluoromalonic acid).

  • Express the polyketide synthase (PKS) machinery responsible for 6dEB synthesis.

  • Direct the PKS to incorporate the fluorinated extender unit at a specific position in the polyketide chain.

Logical Workflow for Engineered Biosynthesis of Fluorinated 6dEB

Metabolic_Engineering_for_Fluorinated_Polyketide_Synthesis cluster_0 Host Cell Engineering cluster_1 Precursor Supply & Activation cluster_2 Polyketide Synthesis E_coli E. coli Host Transporter Fluoromalonate Transporter (matC) E_coli->Transporter Activation Malonyl-CoA Synthetase (matB) E_coli->Activation PKS_Expression DEBS PKS Expression Plasmid E_coli->PKS_Expression Fluoromalonyl_CoA Fluoromalonyl-CoA Transporter->Fluoromalonyl_CoA Intracellular Accumulation Activation->Fluoromalonyl_CoA Activation DEBS DEBS PKS (6-deoxyerythronolide B synthase) PKS_Expression->DEBS Fluoromalonate_ext External Fluoromalonic Acid Fluoromalonate_ext->Transporter Uptake Fluoromalonyl_CoA->DEBS Extender Unit Incorporation Fluorinated_6dEB Fluorinated 6dEB Analog DEBS->Fluorinated_6dEB Polyketide Elongation & Cyclization

Caption: Workflow for the metabolic engineering of E. coli to produce fluorinated 6dEB.

Experimental Protocol: Production of Fluorinated 6-deoxyerythronolide B in E. coli

This protocol is adapted from methodologies describing the heterologous production of polyketides in E. coli.

1. Strain and Plasmid Construction:

  • Host Strain: E. coli BAP1 or a similar strain engineered for enhanced precursor supply (e.g., propionyl-CoA and methylmalonyl-CoA).

  • Plasmids:

    • A high-copy plasmid carrying the genes for the 6-deoxyerythronolide B synthase (DEBS) modules 1-6.

    • A compatible plasmid expressing the Streptomyces coelicolor malonyl/methylmalonyl-CoA ligase (matB) and the fluoromalonate transporter (matC).

2. Culture Conditions:

  • Grow the engineered E. coli strain in a rich medium (e.g., 2xYT) supplemented with appropriate antibiotics for plasmid maintenance.

  • Incubate at 30°C with shaking at 250 rpm.

  • When the culture reaches an OD600 of 0.6-0.8, induce protein expression with IPTG (final concentration 0.1 mM).

  • Simultaneously, supplement the culture with the fluorinated precursor, fluoromalonic acid (final concentration 5 mM), and a source of propionate (e.g., 20 mM sodium propionate) to serve as the starter unit and natural extender units.

  • Continue incubation at a reduced temperature (e.g., 22°C) for 48-72 hours to allow for protein expression and polyketide production.

3. Extraction and Analysis:

  • Harvest the cells by centrifugation.

  • Extract the polyketides from the cell pellet and the supernatant using an organic solvent (e.g., ethyl acetate).

  • Concentrate the organic extract under reduced pressure.

  • Analyze the crude extract by LC-MS to identify and quantify the fluorinated 6dEB product.

Quantitative Data
Precursor FedProductTiter (mg/L)
Propionate6-deoxyerythronolide B (6dEB)1-10
Propionate + Fluoromalonic AcidFluorinated 6-deoxyerythronolide B~1-5

Note: Titers can vary significantly depending on the specific engineered strain, plasmid constructs, and fermentation conditions.

Application Note 2: Late-Stage C(sp³)-H Fluorination of Steroids using Selectfluor™

Late-stage functionalization is a powerful strategy for the rapid diversification of complex molecules. This application note details a protocol for the direct, late-stage fluorination of a C(sp³)-H bond in a steroid scaffold using the electrophilic fluorinating agent Selectfluor™. This method allows for the introduction of a fluorine atom into a complex, pre-existing molecular architecture, avoiding the need for a lengthy de novo synthesis.

Experimental Workflow for Late-Stage Fluorination

Late_Stage_Fluorination_Workflow Start Steroid Substrate (e.g., Cholesterol derivative) Reaction Reaction with Selectfluor™ and Catalyst Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Fluorinated Steroid Analysis->Product

Caption: General workflow for the late-stage fluorination of a steroid.

Experimental Protocol: Late-Stage Fluorination of a Cholesterol Derivative

This protocol is a representative procedure for the fluorination of a C(sp³)-H bond in a steroid.

1. Materials:

  • Cholesterol derivative (e.g., cholesteryl acetate)

  • Selectfluor™ (F-TEDA-BF₄)

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Fluorobenzenesulfonimide (NFSI) can also be used as a fluorine source.

  • Solvent: Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

2. Reaction Setup:

  • To a flame-dried reaction vessel under an inert atmosphere, add the cholesterol derivative (1.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv).

  • Dissolve the solids in anhydrous acetonitrile.

  • Add Selectfluor™ (1.5 equiv) to the reaction mixture.

3. Reaction Conditions:

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

5. Characterization:

  • Characterize the purified fluorinated steroid by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data for Late-Stage Fluorination of Steroids
SubstrateProductYield (%)
Camphor derivativeβ-fluorinated camphor57
Fenchone derivativeβ-fluorinated fenchone46
Neomenthol derivativeFluorinated neomentholGood
Cholesterol derivativeFluorinated cholesterol56
Dehydroisoandrosterone derivativeFluorinated dehydroisoandrosterone60

Yields are based on reported examples and may vary depending on the specific substrate and reaction conditions.[1]

Application Note 3: Chemoenzymatic Synthesis of Fluorinated Steroids

This application note describes a two-step chemoenzymatic strategy for the selective fluorination of steroids. This approach combines the high selectivity of enzymatic C-H hydroxylation with a subsequent chemical deoxofluorination step. This method is particularly useful for introducing fluorine at positions that are difficult to access through traditional chemical synthesis.

The two key steps are:

  • Enzymatic Hydroxylation: A cytochrome P450 enzyme is used to selectively hydroxylate a specific C-H bond on the steroid scaffold.

  • Chemical Deoxyfluorination: The resulting hydroxyl group is then replaced with a fluorine atom using a deoxofluorinating agent.

Signaling Pathway: Chemoenzymatic Fluorination

Chemoenzymatic_Fluorination Steroid Steroid Substrate (e.g., Testosterone) Hydroxylation Regioselective C-H Hydroxylation Steroid->Hydroxylation P450 Cytochrome P450 Enzyme P450->Hydroxylation Hydroxysteroid Hydroxylated Steroid Intermediate Hydroxylation->Hydroxysteroid Deoxyfluorination Chemical Deoxyfluorination (e.g., DAST) Hydroxysteroid->Deoxyfluorination Fluorosteroid Fluorinated Steroid Deoxyfluorination->Fluorosteroid

Caption: Chemoenzymatic pathway for the synthesis of fluorinated steroids.

Experimental Protocol: Two-Step Synthesis of a Fluorinated Testosterone Analog

This protocol outlines the general procedure for the chemoenzymatic fluorination of testosterone.

Step 1: P450-Catalyzed Hydroxylation of Testosterone

  • Enzyme: A specific human cytochrome P450 isoenzyme (e.g., CYP3A4, CYP2C9, expressed in a suitable host system like E. coli or insect cells).

  • Reaction Mixture:

    • Phosphate buffer (pH 7.4)

    • Testosterone (substrate)

    • P450 enzyme preparation (microsomes or purified enzyme)

    • NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Procedure:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours).

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet the protein.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Purify the hydroxylated testosterone derivative by HPLC.

Step 2: Deoxyfluorination of the Hydroxylated Testosterone

  • Reagent: Diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent.

  • Solvent: Anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the purified hydroxylated testosterone in anhydrous DCM under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add DAST (1.5-2.0 equiv) to the solution.

    • Allow the reaction to slowly warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer, and concentrate.

    • Purify the fluorinated testosterone analog by silica gel chromatography.

Quantitative Data for Chemoenzymatic Fluorination
SubstrateHydroxylated IntermediateFluorinated ProductMetabolic Stability Improvement (vs. parent)
Risperidone9-Hydroxyrisperidone9-Fluororisperidone16-fold
Celecoxib4'-Hydroxycelecoxib4'-Fluorocelecoxib4-fold
Ramelteon2-Hydroxyramelteon2-FluororamelteonNo change
Midazolam1'-Hydroxymidazolam1'-FluoromidazolamMore stable in CYP3A5

Data from a study demonstrating the utility of this chemoenzymatic approach to improve metabolic stability.[2]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue 1: Poor or No Separation of the Desired Compound from Impurities

Possible Cause Suggested Solution
Inappropriate Solvent System (Mobile Phase) The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in slow or no elution.
Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. A good starting point for N-Boc protected piperidine derivatives is a mixture of hexanes and ethyl acetate.[1][2][3] Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate to achieve good separation on the column.[1][2][3]
Presence of Diastereomers The methyl group at the 2-position of the piperidine ring can result in diastereomers, which may be difficult to separate.
Solution: Normal phase chromatography on silica gel can be effective for separating diastereomers.[4] If baseline separation is not achieved with a standard hexane/ethyl acetate system, try a less polar solvent system or a different stationary phase like alumina. Chiral chromatography can also be employed for separating stereoisomers.[5][6]
Column Overloading Loading too much crude material onto the column can lead to broad bands and poor separation.
Solution: As a general rule, use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased.

Issue 2: Low Yield of the Purified Product

Possible Cause Suggested Solution
Decomposition on Silica Gel (Loss of Boc Group) The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions, and silica gel is slightly acidic.[7][8][9] Prolonged exposure to silica can lead to the cleavage of the Boc group.[10]
Solution: To minimize decomposition, consider deactivating the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine. You can also pre-flush the column with a mobile phase containing a small amount of triethylamine.[11] Additionally, avoid heating the column and aim for a faster elution time.
Compound is too Dilute in Collected Fractions The compound may have eluted, but at a concentration too low to be easily detected.
Solution: Concentrate the fractions you expect to contain your product and re-analyze by TLC.
Product Streaking or Tailing The compound may be interacting too strongly with the stationary phase, leading to broad or tailing peaks and incomplete elution. This can be an issue with basic compounds like piperidine derivatives.
Solution: The addition of a small amount of triethylamine to the mobile phase can help to reduce tailing by competing with the basic nitrogen for active sites on the silica gel.

Issue 3: Product is Contaminated After Purification

Possible Cause Suggested Solution
Improper Column Packing An unevenly packed column can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation.
Solution: Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles or cracks in the stationary phase. Tapping the column gently during packing can help.
Fractions Collected are too Large Collecting large fractions can lead to the mixing of closely eluting compounds.
Solution: Collect smaller fractions, especially when the desired compound is expected to elute. Monitor the fractions closely by TLC.
Residual Solvents The purified product may appear as an oil due to the presence of residual solvents from the column.
Solution: After combining the pure fractions, remove the solvent under reduced pressure using a rotary evaporator. For higher boiling point solvents, a high-vacuum pump may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point is a mixture of hexanes and ethyl acetate. Based on similar compounds, a ratio of around 4.5:1 (hexanes:ethyl acetate) may be effective.[2] It is crucial to first determine the optimal solvent system by running TLC plates with varying solvent polarities.

Q2: How can I visualize the compound on a TLC plate if it's not UV active?

If the compound is not visible under a UV lamp, you can use a potassium permanganate (KMnO4) stain.[12] Most organic compounds will appear as yellow spots on a purple background with this stain.

Q3: My purified product is an oil, but I expected a solid. What should I do?

Many N-Boc protected piperidine derivatives are oils at room temperature.[2] If you suspect the oily nature is due to residual solvent, ensure it has been thoroughly removed under high vacuum. If the product is still an oil, this may be its natural state. You can confirm purity using analytical techniques like NMR spectroscopy.

Q4: Is the Boc protecting group stable during silica gel chromatography?

The Boc group is generally stable to silica gel. However, it is sensitive to acid and silica gel is slightly acidic.[7][8][9] To be cautious, especially if a low yield is observed, you can neutralize the silica gel by adding a small amount of triethylamine to your eluent or by pre-treating the silica gel.[11]

Q5: How do I properly pack a silica gel column?

There are two main methods: wet packing and dry packing. For wet packing, the silica gel is first slurried in the initial, least polar mobile phase and then poured into the column. This method is generally preferred as it minimizes the chances of air bubbles and cracks forming in the stationary phase.[13]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand

  • TLC plates, chamber, and UV lamp or staining solution (e.g., KMnO4)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives an Rf value of approximately 0.2-0.4 for the desired product.

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column by opening the stopcock, collecting the eluent in fractions.

    • If a gradient elution is needed (i.e., increasing the polarity of the mobile phase over time), gradually increase the proportion of ethyl acetate in the hexanes.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides representative data for the purification of similar N-Boc protected piperidine derivatives by column chromatography. Note that yields and purity are highly dependent on the reaction success and the specific impurities present.

CompoundMobile Phase (Hexane:EtOAc)YieldPurityReference
1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate4.5:190%>95% (by NMR)[2]
Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate1:7 to 1:9 (Acetone:n-hexane)53-70%Not specified[1][14]
N-Boc-piperidine-2-methanol1:184%Not specified[15]

Visualizations

TroubleshootingWorkflow start Start Purification issue Problem Encountered? start->issue poor_sep Poor Separation issue->poor_sep Yes low_yield Low Yield issue->low_yield Yes contamination Product Contaminated issue->contamination Yes end Successful Purification issue->end No check_tlc Optimize Mobile Phase via TLC poor_sep->check_tlc check_loading Reduce Sample Load poor_sep->check_loading check_diastereomers Consider Diastereomer Separation poor_sep->check_diastereomers check_boc Check for Boc Deprotection (Add Base/Neutralize Silica) low_yield->check_boc concentrate_fractions Concentrate Fractions low_yield->concentrate_fractions check_packing Repack Column Carefully contamination->check_packing collect_smaller Collect Smaller Fractions contamination->collect_smaller check_tlc->issue Re-run check_loading->issue Re-run check_diastereomers->issue Re-run check_boc->issue Re-run concentrate_fractions->issue Re-analyze check_packing->issue Re-run collect_smaller->issue Re-run

Caption: Troubleshooting workflow for column chromatography.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) prepare_column 2. Prepare Column (Slurry Pack Silica) tlc->prepare_column load_sample 3. Load Sample prepare_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect monitor_tlc 6. Monitor Fractions by TLC collect->monitor_tlc combine 7. Combine Pure Fractions monitor_tlc->combine evaporate 8. Evaporate Solvent combine->evaporate end_product Purified Product evaporate->end_product start Start start->tlc

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: Synthesis of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

The synthesis of this compound typically proceeds through a multi-step process, most commonly starting from piperidine-2-carboxylic acid (pipecolic acid). The general synthetic workflow involves:

  • N-Boc Protection: Protection of the secondary amine of pipecolic acid with a tert-butoxycarbonyl (Boc) group.

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

  • α-Methylation: Introduction of a methyl group at the C2 position of the piperidine ring.

Each of these steps presents unique challenges and potential for the formation of side products. The following troubleshooting guides address common issues encountered at each stage.

Stage 1: N-Boc Protection of Piperidine-2-carboxylic Acid

Experimental Protocol: N-Boc Protection

A solution of piperidine-2-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., a mixture of water, tert-butanol, or THF) is treated with a base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid. Di-tert-butyl dicarbonate (Boc)₂O (1.05-1.2 eq.) is then added, and the reaction is stirred at room temperature until completion. The reaction mixture is then worked up by acidification and extraction with an organic solvent.

N_Boc_Protection Start Piperidine-2-carboxylic Acid Reaction N-Boc Protection Start->Reaction Substrate Reagents Base (e.g., NaOH) (Boc)₂O Reagents->Reaction Reagents Workup Acidification & Extraction Reaction->Workup Product 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid Workup->Product

Fig. 1: Workflow for N-Boc Protection.
FAQs and Troubleshooting

Q1: My N-Boc protection reaction is incomplete, and I still have starting material present. What could be the issue?

A1: Incomplete reaction can be due to several factors:

  • Insufficient (Boc)₂O: Ensure you are using a slight excess of di-tert-butyl dicarbonate.

  • Inadequate Base: The base is crucial for deprotonating the carboxylic acid, making the amine more nucleophilic. Ensure the correct stoichiometry of a suitable base is used.

  • Reaction Time: While typically straightforward, some hindered substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS.

  • Solvent Issues: The solubility of the starting amino acid can be a limiting factor. Using a co-solvent like tert-butanol or THF can improve solubility.

Q2: I am observing a significant amount of a byproduct that is not my desired N-Boc protected product. What could it be?

A2: A common side product is the formation of a di-acylated species or other derivatives.

  • Di-tert-butyl dicarbonate decomposition: (Boc)₂O can decompose, especially in the presence of moisture or impurities, leading to the formation of tert-butanol and CO₂. This reduces the effective concentration of the protecting agent.

  • Over-acylation: While less common for the piperidine nitrogen, under certain conditions, side reactions with the carboxylate can occur, though this is unlikely. More likely, impurities in the starting material could be reacting.

Potential Side Product Possible Cause Troubleshooting
Unreacted Starting MaterialInsufficient (Boc)₂O or base, short reaction timeIncrease reagent stoichiometry, prolong reaction time, monitor reaction progress.
Di-acylated products (rare)Excess (Boc)₂O and harsh conditionsUse a controlled amount of (Boc)₂O and maintain mild reaction temperatures.

Stage 2: Esterification of 1-(tert-butoxycarbonyl)piperidine-2-carboxylic Acid

Experimental Protocol: Methyl Esterification

The N-Boc protected amino acid (1.0 eq.) is dissolved in a suitable solvent like methanol. A methylating agent is then introduced. Common methods include:

  • Using Thionyl Chloride: Thionyl chloride (SOCl₂) (1.2 eq.) is added dropwise to a cooled solution of the carboxylic acid in methanol. The reaction is then stirred at room temperature overnight.[1]

  • Using Diazomethane: A solution of diazomethane in ether is added to the carboxylic acid until a yellow color persists. This method is highly effective but requires caution due to the toxic and explosive nature of diazomethane.

  • Using Methyl Iodide and Base: The carboxylic acid is deprotonated with a base like potassium carbonate in a solvent such as DMF, followed by the addition of methyl iodide.

Esterification Start N-Boc-pipecolic Acid Reaction Esterification Start->Reaction Reagents Methylating Agent (e.g., SOCl₂/MeOH, CH₂N₂, or MeI/K₂CO₃) Reagents->Reaction Workup Neutralization & Extraction Reaction->Workup Product 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate Workup->Product

Fig. 2: Workflow for Methyl Esterification.
FAQs and Troubleshooting

Q1: The yield of my methyl ester is low, and I have a significant amount of unreacted carboxylic acid.

A1: Low conversion can be due to:

  • Inactive Methylating Agent: Ensure the methylating agent is fresh and active. Diazomethane solutions degrade over time, and methyl iodide can decompose.

  • Insufficient Reagent: Use a sufficient excess of the methylating agent, especially when using reagents like thionyl chloride or methyl iodide.

  • Presence of Water: Water can consume the methylating agent (especially SOCl₂ and diazomethane) and hydrolyze the product back to the carboxylic acid. Ensure anhydrous conditions.

Q2: I am seeing a side product that appears to have lost the Boc group.

A2: The Boc protecting group is sensitive to acidic conditions.

  • Harsh Acidic Conditions: When using methods like SOCl₂ in methanol, the generation of HCl can lead to the cleavage of the Boc group. It is crucial to perform the reaction at low temperatures and carefully neutralize the mixture during workup.

  • Prolonged Reaction Times in Acid: Extended exposure to acidic conditions will increase the extent of Boc deprotection.

Potential Side Product Possible Cause Troubleshooting Characterization Notes
Unreacted Carboxylic AcidInactive or insufficient methylating agent, presence of waterUse fresh reagents in appropriate excess, ensure anhydrous conditions.Will show a broad -OH peak in the IR spectrum and a different retention time in chromatography.
Boc-deprotected Methyl EsterAcidic conditions during reaction or workupMaintain low temperatures, carefully neutralize, consider milder esterification methods.The mass spectrum will show a loss of 100 amu. The NMR will lack the characteristic tert-butyl singlet around 1.4 ppm.
Over-methylated ProductsUse of a very strong methylating agent in excessUse a controlled amount of the methylating agent.Mass spectrum will show an additional 14 amu.

Stage 3: α-Methylation of 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate

Experimental Protocol: α-Methylation

The N-Boc methyl ester (1.0 eq.) is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1-1.5 eq.) is added to generate the enolate. After a short period, an electrophile, typically methyl iodide (1.2-2.0 eq.), is added to quench the enolate. The reaction is then warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

Alpha_Methylation Start 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate Reaction α-Methylation Start->Reaction Reagents Strong Base (e.g., LDA) Methyl Iodide Reagents->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Product 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate Workup->Product

Fig. 3: Workflow for α-Methylation.
FAQs and Troubleshooting

Q1: My α-methylation is not working, and I am recovering the starting material.

A1: This is often due to issues with enolate formation:

  • Inactive Base: LDA is moisture-sensitive and can degrade. Use freshly prepared or properly stored LDA.

  • Insufficient Base: Ensure you are using a slight excess of the base to ensure complete deprotonation.

  • Temperature Control: The enolate is often thermally unstable. Maintain a low temperature (-78 °C) during deprotonation and methylation.

  • Protic Impurities: Any source of protons (e.g., water, alcohol) will quench the enolate before it can react with methyl iodide. Ensure all glassware is flame-dried and solvents are anhydrous.

Q2: I am observing the formation of a di-methylated product.

A2: Over-methylation can occur under certain conditions:

  • Excess Methyl Iodide and Base: Using a large excess of both the base and methyl iodide can lead to a second deprotonation and methylation event, although this is less likely at the quaternary center.

  • Temperature: Allowing the reaction to warm up prematurely can sometimes lead to side reactions.

Q3: My reaction is producing a complex mixture of products.

A3: A complex mixture can arise from several side reactions:

  • Enolate Decomposition: If the enolate is not trapped quickly enough or if the temperature rises, it can undergo decomposition or side reactions.

  • Reaction with Solvent: At higher temperatures, LDA can react with THF.

  • Epimerization: The stereocenter at C2 can be prone to epimerization under basic conditions, leading to a mixture of diastereomers if the starting material is chiral.

Potential Side Product Possible Cause Troubleshooting Characterization Notes
Unreacted Starting MaterialInactive base, insufficient base, protic impuritiesUse fresh, high-quality reagents under strictly anhydrous conditions.Co-elutes with the starting material standard on TLC/LC-MS.
Di-methylated Product (at other positions)Excess base and electrophile, higher temperaturesUse controlled stoichiometry and maintain low temperatures.Mass spectrum will show an additional 14 amu. NMR will show an additional methyl signal.
Epimerized ProductProlonged exposure to base, higher temperaturesKeep reaction times short and temperatures low.May be difficult to separate chromatographically. Chiral HPLC may be necessary for analysis.
Products of Enolate DecompositionUnstable enolate, elevated temperaturesEnsure rapid trapping of the enolate with the electrophile at low temperatures.Can lead to a complex mixture of unidentifiable products.

General Purification Troubleshooting

Q: I am having difficulty purifying my final product by column chromatography.

A: The target molecule has a moderate polarity.

  • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Closely Eluting Impurities: If side products have similar polarities, consider alternative purification techniques such as preparative HPLC or crystallization.

  • Product Stability: The Boc group can be labile to silica gel if it is acidic. Consider treating the silica gel with a small amount of triethylamine in the eluent.

By carefully controlling reaction conditions and monitoring for the potential side products outlined above, researchers can improve the yield and purity of this compound.

References

Optimizing the Synthesis of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate, a key building block in pharmaceutical development. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield and purity.

Troubleshooting Guides

Researchers may encounter several challenges during the synthesis of this compound. This section addresses common issues, their potential causes, and recommended solutions.

Low Yield of N-Boc Protected Intermediate

Problem: The initial N-Boc protection of 2-methylpipecolic acid results in a low yield of the desired this compound precursor.

Potential CauseRecommended Solution
Incomplete Reaction - Ensure an appropriate molar excess of di-tert-butyl dicarbonate (Boc)₂O is used (typically 1.1 to 1.5 equivalents).- Optimize the reaction time; monitor progress using Thin Layer Chromatography (TLC).- Use a suitable base such as sodium hydroxide or triethylamine to facilitate the reaction.
Side Reactions - Maintain a low reaction temperature (0-25 °C) to minimize the formation of byproducts.- The choice of solvent can be critical; consider using a mixture of water and a miscible organic solvent like dioxane or THF.
Difficult Purification - Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the product from unreacted starting material and byproducts.[1]
Inefficient Esterification of the N-Boc Intermediate

Problem: The esterification of N-Boc-2-methylpipecolic acid to its methyl ester proceeds with low conversion.

Potential CauseRecommended Solution
Unfavorable Equilibrium - For Fischer esterification, use a large excess of methanol, which can also serve as the solvent, to drive the equilibrium towards the product.[2] - Use a dehydrating agent or a Dean-Stark apparatus to remove the water formed during the reaction.
Steric Hindrance - The methyl group at the 2-position can sterically hinder the carboxylic acid. Consider using a more reactive methylating agent such as trimethylsilyldiazomethane (TMS-diazomethane) or methyl iodide with a base like potassium carbonate.[1]
Acid-labile Boc Group - If using strongly acidic conditions for Fischer esterification, the Boc protecting group may be partially cleaved. Monitor the reaction carefully and consider milder esterification methods like using DCC/DMAP or EDC/DMAP.[3]
Formation of Diastereomers

Problem: The final product is a mixture of diastereomers, complicating purification and affecting the utility of the building block.

Potential CauseRecommended Solution
Racemization during N-Boc protection - Perform the N-Boc protection under mild basic conditions and at low temperatures to minimize the risk of epimerization at the C2 position.
Non-Stereoselective Synthesis of Starting Material - If synthesizing 2-methylpipecolic acid, employ a diastereoselective method. Several methods for the diastereoselective synthesis of substituted pipecolic acids have been reported.[4]
Epimerization during Esterification - Avoid harsh basic or acidic conditions during esterification. Milder methods like using TMS-diazomethane are less likely to cause epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent approach involves a two-step synthesis starting from 2-methylpipecolic acid. The first step is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O). The second step is the esterification of the carboxylic acid at the 2-position to a methyl ester.

Q2: What are the key parameters to control for maximizing the yield of the N-Boc protection step?

A2: Key parameters include the stoichiometry of (Boc)₂O (a slight excess is recommended), reaction temperature (ideally between 0 °C and room temperature), the choice of base (e.g., NaOH, NaHCO₃, or Et₃N), and the solvent system (often a biphasic system of water and an organic solvent like dichloromethane or dioxane).

Q3: Which esterification method is recommended for the N-Boc protected intermediate?

A3: While traditional Fischer esterification using methanol and a strong acid catalyst can be used, it risks partial deprotection of the Boc group.[5] Milder and often more efficient methods include:

  • Using Trimethylsilyldiazomethane (TMS-diazomethane): This reagent reacts quickly and cleanly with carboxylic acids to form methyl esters under neutral conditions.[1]

  • Using Methyl Iodide and a Base: A combination of methyl iodide and a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as DMF is effective.[6]

  • Using Coupling Reagents: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) and methanol can also be employed.[3]

Q4: How can I purify the final product, this compound?

A4: The final product is typically an oil and can be purified using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.[1] The progress of the purification can be monitored by TLC.

Q5: Are there any common side products to be aware of during the synthesis?

A5: Yes, potential side products include:

  • During N-Boc protection: Di-Boc protected piperidine (if conditions are too harsh) and unreacted starting material.

  • During esterification: If using acidic conditions, partial or complete loss of the Boc group can occur. With coupling reagents like DCC, the dicyclohexylurea byproduct needs to be removed. Racemization can also lead to the formation of diastereomers.

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Methylpipecolic Acid
  • Dissolution: Dissolve 2-methylpipecolic acid (1.0 eq) in a mixture of dioxane and 1M aqueous sodium hydroxide (2:1 v/v).

  • Addition of (Boc)₂O: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Add water and wash with diethyl ether to remove any unreacted (Boc)₂O. Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-methylpipecolic acid.

Protocol 2: Methyl Esterification using TMS-diazomethane
  • Dissolution: Dissolve N-Boc-2-methylpipecolic acid (1.0 eq) in a mixture of toluene and methanol (4:1 v/v).

  • Addition of TMS-diazomethane: Cool the solution to 0 °C. Add TMS-diazomethane (2.0 M in hexanes, 1.5 eq) dropwise until a persistent yellow color is observed.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully add a few drops of acetic acid to quench the excess TMS-diazomethane.

  • Concentration and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexane) to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Esterification 2-Methylpipecolic_Acid 2-Methylpipecolic Acid Reagents1 (Boc)₂O, Base (e.g., NaOH, Et₃N) Solvent (e.g., Dioxane/H₂O) N-Boc-2-Methylpipecolic_Acid N-Boc-2-Methylpipecolic Acid Reagents1->N-Boc-2-Methylpipecolic_Acid Protection Reagents2 Methylating Agent (e.g., TMS-diazomethane or MeI/K₂CO₃) Solvent (e.g., Toluene/MeOH or DMF) Final_Product 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate Reagents2->Final_Product Esterification

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step Identify Problematic Step (N-Boc Protection or Esterification?) Start->Check_Step N-Boc_Issues N-Boc Protection Issues Check_Step->N-Boc_Issues Step 1 Ester_Issues Esterification Issues Check_Step->Ester_Issues Step 2 Incomplete_N-Boc Incomplete Reaction? - Increase (Boc)₂O - Optimize Time/Base N-Boc_Issues->Incomplete_N-Boc Yes Side_Rxns_N-Boc Side Reactions? - Lower Temperature N-Boc_Issues->Side_Rxns_N-Boc Yes Purification_N-Boc Purification Difficulty? - Column Chromatography N-Boc_Issues->Purification_N-Boc Yes Incomplete_Ester Incomplete Reaction? - Use Excess MeOH - Remove H₂O Ester_Issues->Incomplete_Ester Yes Steric_Hindrance Steric Hindrance? - Use TMS-diazomethane - Use MeI/K₂CO₃ Ester_Issues->Steric_Hindrance Yes Boc_Cleavage Boc Deprotection? - Use Milder Conditions (e.g., DCC/DMAP) Ester_Issues->Boc_Cleavage Yes

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: Boc Deprotection of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers encountering challenges with the Boc (tert-butyloxycarbonyl) deprotection of substituted piperidines. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you navigate common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during acidic Boc deprotection?

A1: The main cause of side product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA). This carbocation is a potent electrophile and can alkylate any available nucleophiles in the reaction mixture. Common side reactions include alkylation of the deprotected piperidine nitrogen, electron-rich aromatic rings, or other sensitive functional groups on the molecule.[1][2]

Q2: Which acidic reagents are most commonly used for Boc deprotection?

A2: The most common reagents are trifluoroacetic acid (TFA), typically used in a 25-50% solution with dichloromethane (DCM), and hydrochloric acid (HCl), often as a 4M solution in an organic solvent like 1,4-dioxane or methanol.[1][3] The choice depends on the substrate's sensitivity and the desired salt form of the final product (trifluoroacetate vs. hydrochloride).[3]

Q3: What are scavengers and why are they essential?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction to "trap" the reactive tert-butyl cation intermediate. By reacting with the carbocation more readily than the desired product, they prevent unwanted side reactions like t-butylation.[1] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and phenol.[4]

Q4: How should I monitor the progress of my deprotection reaction?

A4: The reaction progress can be effectively monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] These methods allow you to track the disappearance of the starting material and the appearance of the deprotected product, ensuring you can determine the optimal reaction time.

Q5: Can I remove the Boc group without using a strong acid?

A5: Yes, for substrates with acid-sensitive functional groups, alternative methods are available. These include using Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) in an organic solvent, which can be useful for acid-labile compounds.[5] Thermal deprotection, by heating the substrate in a solvent like water or dioxane, is another "green" alternative that avoids acids altogether.[6][7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the Boc deprotection of substituted piperidines.

Issue 1: My deprotection reaction is incomplete.

An incomplete reaction is one of the most common issues. Several factors can contribute to this problem.

  • Possible Causes & Solutions

    • Insufficient Acid: The concentration or number of equivalents of the acid may be too low to drive the reaction to completion.[1][8]

      • Solution: Increase the acid concentration. For example, if 20% TFA in DCM is ineffective, try increasing it to 50%.[9][4] Ensure at least 3-5 equivalents of acid are used.[3]

    • Short Reaction Time: The reaction may not have been allowed to run long enough.[1]

      • Solution: Extend the reaction time and continue to monitor progress by TLC or LC-MS until the starting material is fully consumed.[4]

    • Low Temperature: Most deprotections are run at room temperature. If the reaction is sluggish, the temperature may be too low.[1]

      • Solution: Consider gently warming the reaction to 40°C. Use caution, as higher temperatures can also increase the rate of side reactions.[1]

    • Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can slow down the acid's approach and hinder the reaction.[1][8]

      • Solution: For sterically hindered substrates, more forcing conditions such as a stronger acid system (e.g., 4M HCl in dioxane), increased temperature, or longer reaction times may be necessary.[4][8]

Issue 2: I'm observing significant side product formation.

Side products complicate purification and reduce the yield of your desired compound. The primary culprit is the tert-butyl cation.

  • Possible Causes & Solutions

    • Alkylation by tert-butyl cation: The generated t-Bu⁺ can alkylate nucleophilic sites on your molecule.[2]

      • Solution: Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) and water are common choices for general carbocation scavenging.[4]

    • Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile groups (e.g., esters, acetals), they may be cleaved under the harsh deprotection conditions.[3]

      • Solution: Use milder deprotection methods. Consider using HCl in dioxane, which can sometimes be milder than TFA, or explore non-acidic methods like thermal deprotection or using Lewis acids (e.g., ZnBr₂).[3][5]

Issue 3: I'm experiencing low yield or product loss during work-up.

A successful reaction can be undermined by an inefficient work-up procedure.

  • Possible Causes & Solutions

    • Incomplete Extraction: The deprotected piperidine, especially as a free base, may have some solubility in the aqueous phase.

      • Solution: Ensure the aqueous layer is thoroughly basic (pH > 7) before extraction to keep the product in its free base form. Perform multiple extractions with an organic solvent to maximize recovery.[3]

    • Formation of Water-Soluble Salts: The hydrochloride or trifluoroacetate salt of your product may be highly soluble in water.[3]

      • Solution: If the salt is water-soluble, consider evaporating the solvent and excess acid and using the crude salt directly in the next step. Alternatively, specialized work-up procedures may be required.

    • Residual Acid: Residual TFA can be difficult to remove and may interfere with subsequent steps.

      • Solution: After removing the bulk of the solvent and acid under reduced pressure, perform a co-evaporation with a solvent like toluene to help remove the last traces of TFA.[1][4]

Data Summary: Reagent Conditions

The following table summarizes common conditions for Boc deprotection using TFA.

TFA Concentration (% in DCM)Typical Reaction TimeTemperatureNotes
25%2 hoursRoom Temp.A common and generally effective condition.
50%30 minutes - 1 hourRoom Temp.Faster deprotection, suitable for less sensitive substrates.[9]
55%30 minutesRoom Temp.Shown in some cases to yield higher purity products compared to 100% TFA.[9][10]
100% (Neat)5-15 minutesRoom Temp.Very rapid, but may increase the risk of side products.[9]

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is a general starting point for deprotection using TFA.

  • Preparation: Dissolve the N-Boc-substituted piperidine (1.0 equiv.) in dichloromethane (DCM).

  • Reagent Addition: In a separate flask, prepare a deprotection cocktail of 25-50% TFA in DCM. If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS, 2.5-5%) and water (2.5-5%).[1][4]

  • Reaction: Cool the substrate solution to 0°C in an ice bath. Slowly add the TFA cocktail. Remove the ice bath and stir the reaction at room temperature for 1-4 hours.[3][7]

  • Monitoring: Check for the disappearance of starting material by TLC or LC-MS.[3]

  • Work-up: Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual acid.[1][4] The resulting TFA salt can be used directly or neutralized by dissolving the residue in water, basifying with saturated NaHCO₃ solution, and extracting the free amine with an organic solvent.[3]

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is a common alternative to TFA and yields the hydrochloride salt.

  • Preparation: Dissolve the N-Boc-substituted piperidine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[1]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.).[3]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt often forms.[1][3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[3]

  • Isolation: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding a non-polar solvent like diethyl ether, collected by filtration, and washed to yield the pure hydrochloride salt.[3][7]

Visualizations

Boc_Deprotection_Mechanism Simplified Boc Deprotection Pathway Start N-Boc Piperidine Protonation Protonation of Carbamate Oxygen Start->Protonation + H⁺ (Acid) Elimination Elimination Protonation->Elimination Carbocation tert-Butyl Cation (t-Bu⁺) Elimination->Carbocation CarbamicAcid Unstable Carbamic Acid Intermediate Elimination->CarbamicAcid SideProduct Alkylation Side Product Carbocation->SideProduct + Nucleophile (e.g., Product) Trapped Trapped Cation Carbocation->Trapped + Scavenger Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation - CO₂ FinalProduct Deprotected Piperidine (Amine Salt) Decarboxylation->FinalProduct Scavenger Scavenger (e.g., TIS, H₂O)

Caption: Acid-catalyzed Boc deprotection mechanism and the role of scavengers.

Troubleshooting_Workflow Troubleshooting Workflow for Incomplete Deprotection Start Reaction Incomplete (Verified by TLC/LC-MS) Check_Time Extend Reaction Time (e.g., 2-4 more hours) Start->Check_Time Check_Temp Increase Temperature (e.g., to 40°C) Start->Check_Temp Check_Acid Increase Acid Conc. (e.g., 25% -> 50% TFA) Start->Check_Acid Consider_Alternative Substrate is Sterically Hindered or Unreactive? Start->Consider_Alternative If above fail Check_Time->Start Still Incomplete Success Reaction Complete Check_Time->Success Complete Check_Temp->Start Still Incomplete Check_Temp->Success Complete Check_Acid->Start Still Incomplete Check_Acid->Success Complete Switch_Acid Switch to Stronger System (e.g., 4M HCl/Dioxane) Consider_Alternative->Switch_Acid Yes Switch_Acid->Success

Caption: A logical workflow for troubleshooting incomplete Boc deprotection reactions.

References

preventing racemization of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate. The information focuses on preventing racemization and maintaining the stereochemical integrity of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary structural feature of this compound that influences its stereochemical stability?

A1: The key structural feature of this molecule is the presence of a quaternary stereocenter at the C2 position of the piperidine ring. This carbon is substituted with a methyl group, a methoxycarbonyl group, the piperidine ring nitrogen, and a carbon of the piperidine ring. The absence of a hydrogen atom at this α-position to the carboxylate group is critical for its stereochemical stability.

Q2: Is racemization a significant concern for this compound under standard laboratory conditions?

A2: Due to the quaternary nature of the stereocenter at the C2 position, racemization via the common mechanism of α-proton abstraction (enolization) is not possible. This makes the compound inherently resistant to racemization under many standard experimental conditions, particularly those involving bases.

Q3: What conditions could potentially lead to the loss of stereochemical integrity?

A3: While highly stable, extreme conditions should be avoided. Plausible, though not commonly reported for this specific compound, non-standard mechanisms for loss of stereochemical integrity could theoretically be initiated by:

  • Prolonged exposure to strong acids and high temperatures: These conditions could potentially promote ring-opening reactions, which might lead to a loss of stereochemical information at the C2 center upon ring closure.

  • Harsh acidic conditions for Boc deprotection: While the N-Boc group is designed to be removed with acid, overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) should be monitored for any potential side reactions.

Q4: How can I confirm the enantiomeric purity of my sample?

A4: The enantiomeric excess (ee%) of your sample can be determined using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These methods use a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Troubleshooting Guides

Issue 1: Suspected Loss of Enantiomeric Purity After a Reaction
  • Symptoms:

    • Inconsistent biological or pharmacological activity compared to a reference standard.

    • Changes in optical rotation.

    • Appearance of a second peak corresponding to the other enantiomer in chiral HPLC analysis.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Harsh acidic conditions When removing the N-Boc protecting group, use the mildest effective acidic conditions. Standard conditions such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours are generally sufficient.[1] Avoid prolonged reaction times and elevated temperatures. If issues persist, consider alternative deprotection methods.
High temperatures during work-up or purification Avoid excessive heat during concentration steps. Use a rotary evaporator at a moderate temperature. For chromatographic purification, consider using columns and solvent systems that do not require heating.
Prolonged storage in acidic or strongly basic solutions After synthesis or deprotection, neutralize the reaction mixture promptly and store the purified compound in a neutral state, preferably as a solid or in a non-reactive solvent at low temperature.
Issue 2: Inconsistent Results in Biological Assays
  • Symptoms:

    • Variable potency or efficacy of the compound in biological assays.

    • Difficulty in reproducing experimental results.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Partial racemization during synthesis or handling Confirm the enantiomeric purity of each batch of the compound using chiral HPLC before use in biological assays. Establish a quality control protocol to ensure consistency.
Degradation of the compound Store the compound under appropriate conditions (cool, dry, and protected from light) to prevent chemical degradation that could lead to the formation of impurities.

Experimental Protocols

Protocol 1: N-Boc Deprotection with Minimal Risk of Epimerization
  • Dissolution: Dissolve this compound in dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Acid Addition: At room temperature (20-25 °C), add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA in DCM.[1]

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction and Purification: Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography if necessary.

Visualizations

Structure and Stereochemical Stability

The quaternary stereocenter at the C2 position is the key to the high stereochemical stability of this molecule, as it lacks an abstractable α-proton.

Caption: Key structural feature preventing racemization.

Logical Workflow for Handling the Compound

To ensure the stereochemical integrity of this compound, a systematic approach should be taken during its use in experimental workflows.

Experimental_Workflow start Start with Enantiopure Compound reaction Perform Chemical Transformation (e.g., Boc Deprotection) start->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Work-up and Purification (Avoid High Temperatures) monitoring->workup analysis Confirm Stereochemical Purity (Chiral HPLC) workup->analysis storage Store Purified Compound (Cool, Dry, Neutral) analysis->storage Purity Confirmed fail Racemization Detected analysis->fail Purity Compromised troubleshoot Troubleshoot Reaction Conditions (See Guide) fail->troubleshoot troubleshoot->reaction

Caption: Recommended workflow for maintaining stereochemical integrity.

References

Technical Support Center: Stability of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols regarding the stability of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate under acidic conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of acid-lability in this compound?

The molecule has two functional groups susceptible to cleavage under acidic conditions:

  • The N-tert-butyloxycarbonyl (N-Boc) group: This is a carbamate that is well-known for its lability in the presence of acid.[1][2]

  • The C2-methyl ester group: Esters can be hydrolyzed to carboxylic acids under acidic conditions, although this process is typically reversible and often requires harsher conditions than Boc deprotection.[3][4][5]

Q2: Which functional group is more susceptible to cleavage under acidic conditions?

The N-Boc group is significantly more sensitive to acid than the methyl ester. The removal of the Boc group proceeds through a mechanism that forms a stable tert-butyl cation and is generally rapid, even under mild acidic conditions at room temperature.[1][2] In contrast, the acid-catalyzed hydrolysis of a methyl ester is an equilibrium process that usually requires elevated temperatures or a large excess of water to proceed to completion.[3][4] Therefore, selective cleavage of the N-Boc group without affecting the methyl ester is readily achievable.

Q3: What are the expected products from treating this compound with acid?

Depending on the reaction conditions, two primary products can be formed:

  • Selective N-Boc Deprotection: Under controlled, typically anhydrous acidic conditions, the primary product will be methyl 2-methylpiperidine-2-carboxylate (as an acid salt).

  • Complete Hydrolysis: Under harsh aqueous acidic conditions with heating, both the N-Boc group and the methyl ester will be cleaved, yielding 2-methylpiperidine-2-carboxylic acid (as an acid salt).

Q4: What are the most common side reactions during N-Boc deprotection?

The most common side reaction is the alkylation of nucleophiles by the reactive tert-butyl cation generated during the cleavage of the Boc group.[1][6] While the target molecule itself lacks highly nucleophilic sites like electron-rich aromatic rings, this cation can still react with other components in the mixture. Another potential issue is trifluoroacetylation of the newly formed amine if Trifluoroacetic Acid (TFA) is used as the reagent and not properly removed during workup.[1]

Q5: Why and when should scavengers be used?

Scavengers are recommended during Boc deprotection to "trap" the reactive tert-butyl cation, preventing it from causing unwanted side reactions.[1][7] Common scavengers include triisopropylsilane (TIS) or anisole. Their use is particularly critical when other sensitive, nucleophilic functional groups are present in the molecule. For this specific compound, while not strictly necessary, their inclusion is good practice to ensure a clean reaction.

Data Summary

The selectivity of acidic cleavage is highly dependent on the chosen reagent and conditions. The following tables provide a general guide.

Table 1: Relative Stability of Functional Groups Under Acidic Conditions

Functional GroupReagent/ConditionStabilityOutcome
N-Boc Group 25-50% TFA in DCM, RT, 30 minLabileCleaved to the free amine (TFA salt)[2]
4M HCl in Dioxane, RT, 1-4 hLabileCleaved to the free amine (HCl salt)[7]
Aqueous HCl (6N), 100°CLabileCleaved
Methyl Ester 25-50% TFA in DCM, RT, 30 minGenerally StableMinimal to no hydrolysis
4M HCl in Dioxane, RT, 1-4 hGenerally StableMinimal to no hydrolysis under anhydrous conditions
Aqueous HCl (6N), 100°CLabileHydrolyzed to carboxylic acid[3][4]

Table 2: Common Reagents for Selective N-Boc Deprotection

ReagentTypical Concentration & SolventTypical TemperatureTypical DurationRemarks
Trifluoroacetic Acid (TFA)20-50% in Dichloromethane (DCM)0°C to Room Temp.0.5 - 2 hoursHighly effective; volatile and corrosive. Residual TFA can be hard to remove.[7][8]
Hydrogen Chloride (HCl)4M in 1,4-DioxaneRoom Temp.1 - 4 hoursExcellent for generating crystalline HCl salts; avoids trifluoroacetylation side reactions.[1][7]
p-Toluenesulfonic Acid (pTSA)Stoichiometric50-60°C1 - 3 hoursMilder option, can sometimes yield crystalline tosylate salts.[9]
Aqueous Phosphoric AcidDilute in THFRoom Temp.VariableAn environmentally benign and selective reagent.[10]

Visual Guides and Workflows

Reaction Pathways under Acidic Conditions

G SM 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate P1 Methyl 2-methylpiperidine-2-carboxylate (Amine Salt) SM->P1 Mild Acid (e.g., 4M HCl/Dioxane) Anhydrous, RT P2 2-Methylpiperidine-2-carboxylic acid (Amine Salt) SM->P2 Harsh Acid (e.g., 6N aq. HCl) Reflux P1->P2 Harsh Acid (e.g., 6N aq. HCl) Reflux

Caption: Potential reaction pathways for the title compound under mild vs. harsh acidic conditions.

Troubleshooting Workflow for N-Boc Deprotection

Caption: A logical workflow for troubleshooting common issues during N-Boc deprotection.

Experimental Protocols

Protocol 1: Selective N-Boc Deprotection using 4M HCl in Dioxane

This protocol describes the selective removal of the N-Boc group while preserving the methyl ester.

  • Materials:

    • This compound

    • 4M Hydrogen Chloride (HCl) in 1,4-dioxane[2]

    • Anhydrous diethyl ether (for precipitation)

    • Round-bottom flask with stir bar

    • Nitrogen or argon atmosphere setup

  • Procedure:

    • Dissolution: Dissolve the N-Boc protected starting material (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask under an inert atmosphere.[7]

    • Deprotection: Add 4M HCl in dioxane (5-10 equivalents) to the solution at room temperature.[2]

    • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[7]

    • Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up:

      • If a precipitate has formed, collect it by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt of the product.[7]

      • Alternatively, remove the solvent under reduced pressure. The resulting crude salt can be triturated with diethyl ether to induce solidification and then filtered.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a method to test the stability of the title compound under different acidic conditions.

  • Materials:

    • Stock solution of the title compound (e.g., 1 mg/mL in acetonitrile)

    • Acidic solutions: 0.1 M HCl (aqueous), 50% TFA in DCM

    • HPLC or LC-MS system with a suitable C18 column

    • Vials, heating block or oven

  • Procedure:

    • Sample Preparation: In separate vials, mix the stock solution of the compound with an equal volume of the different acidic solutions. Prepare a control sample with a neutral solvent (e.g., acetonitrile/water).

    • Stress Conditions:

      • Aqueous Acid: Incubate the vial with 0.1 M HCl at 60°C.

      • Anhydrous Acid: Keep the vial with 50% TFA in DCM at room temperature.

    • Time Points: Withdraw aliquots from each vial at specific time points (e.g., 0, 1, 4, 8, and 24 hours).

    • Quenching: Immediately neutralize the aliquots with a suitable base (e.g., saturated sodium bicarbonate for the aqueous sample, or evaporate the TFA for the anhydrous sample) to stop the degradation. Dilute with the mobile phase to a suitable concentration for analysis.

    • Analysis: Analyze the samples by HPLC or LC-MS. Quantify the percentage of the remaining starting material, the N-Boc deprotected product, and the fully hydrolyzed product at each time point to determine the degradation kinetics.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Actions & Solutions
Incomplete N-Boc Deprotection 1. Insufficient acid concentration or equivalents.[7]2. Short reaction time.[7]3. Steric hindrance around the N-Boc group.1. Increase the concentration of the acid (e.g., from 20% to 50% TFA) or the number of equivalents.[1]2. Extend the reaction time and monitor progress closely.3. Consider switching to a stronger acid system (e.g., neat TFA if the substrate is stable).
Unwanted Hydrolysis of the Methyl Ester 1. Reaction conditions are too harsh (high temperature, prolonged time).2. Presence of excess water in the reaction.1. Perform the reaction at a lower temperature (e.g., 0°C to RT).2. Use anhydrous conditions and reagents (e.g., 4M HCl in dioxane instead of aqueous HCl).3. Monitor the reaction carefully and stop it as soon as the starting material is consumed.
Formation of an Unknown Side Product (Unexpected Mass Peak) 1. t-Butylation of the deprotected amine or other nucleophiles.[1]2. Trifluoroacetylation of the amine when using TFA.[1]1. Add a scavenger like triisopropylsilane (TIS) or anisole (typically 5-10% v/v) to the reaction mixture to trap the tert-butyl cation.[1]2. To avoid trifluoroacetylation, use an alternative acid like HCl in dioxane. If using TFA, ensure thorough removal by co-evaporation with a non-polar solvent like toluene during workup.[1]
Product is an Oil and Difficult to Isolate 1. TFA salts are often oily or hygroscopic.[9]2. Incomplete removal of solvent or reagents.1. Switch to HCl in dioxane, which often produces more crystalline hydrochloride salts.[9]2. After removing the reaction solvent, perform co-evaporation with a suitable solvent (e.g., toluene for TFA, DCM for dioxane).3. Try precipitation or trituration from a non-polar solvent system like diethyl ether or hexane/ethyl acetate.

References

Technical Support Center: Troubleshooting Low Conversion in Reactions with 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate, with a focus on resolving issues of low conversion.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low conversion in my reaction. What are the initial troubleshooting steps I should take?

A1: Low conversion can stem from several factors. Systematically evaluating your experimental setup and reagents is the first step. Below is a logical workflow to help you identify the potential root cause.

ReactionOptimization cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Pathway cluster_outcome Outcome low_conversion Low Conversion check_reagents Reagent Purity & Stoichiometry low_conversion->check_reagents check_conditions Reaction Parameters (Temp, Time, Solvent) low_conversion->check_conditions check_procedure Experimental Technique (e.g., inert atmosphere) low_conversion->check_procedure modify_reagents Use Fresh Reagents/ Adjust Stoichiometry check_reagents->modify_reagents modify_conditions Vary Temperature/ Increase Reaction Time check_conditions->modify_conditions refine_procedure Improve Technique (e.g., use glovebox) check_procedure->refine_procedure improved_conversion Improved Conversion modify_reagents->improved_conversion modify_conditions->improved_conversion refine_procedure->improved_conversion

Technical Support Center: Purification of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound after synthesis?

A1: The most common impurities are typically related to the synthetic route used. A prevalent method for the synthesis of this compound is the α-alkylation of the precursor, 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate. Therefore, the primary impurities are likely to be:

  • Unreacted starting material: 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate.

  • Reagents and byproducts from the reaction: If a strong base like Lithium Diisopropylamide (LDA) is used for deprotonation, residual diisopropylamine may be present.

  • Diastereomers: If the starting material is a single enantiomer, the introduction of a second stereocenter at the C-2 position can result in the formation of diastereomers.

Q2: What are the recommended general methods for purifying this compound?

A2: The two most effective and commonly used methods for the purification of this compound and its analogs are flash column chromatography on silica gel and recrystallization.[1][2] The choice between these methods depends on the nature and quantity of the impurities, as well as the physical state of the product.

Q3: My purified product appears as a colorless oil. Is this expected?

A3: Yes, many piperidine derivatives, including similar dicarboxylates, are often isolated as colorless or pale yellow oils after chromatographic purification.[3] If a solid product is desired for ease of handling or further reactions, crystallization can be attempted.

Q4: How can I effectively remove residual diisopropylamine from my product?

A4: Diisopropylamine is volatile and can often be removed under high vacuum. If it persists, an acidic wash during the work-up procedure can be effective. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the basic diisopropylamine will be protonated and move into the aqueous layer.[1] The desired product, being less basic, will remain in the organic layer.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
TLC analysis shows multiple spots after the reaction. Incomplete reaction; presence of starting material and product.- Extend the reaction time or consider adding more of the limiting reagent.- Proceed with purification, as column chromatography can separate the starting material from the product.
Formation of byproducts.- Optimize reaction conditions (e.g., temperature, addition rate of reagents).- Utilize column chromatography for separation.
Product streaks on the TLC plate during chromatographic analysis. The compound is basic and interacts strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system.[1]
The sample is overloaded on the TLC plate.- Spot a more dilute solution of your sample on the TLC plate.
Difficulty in separating the product from the starting material by column chromatography. The polarity of the product and starting material are very similar.- Use a shallow gradient of eluents to improve separation.- Try a different solvent system. A systematic screening of solvent systems with varying polarities is recommended.
The product oils out during recrystallization. The chosen solvent system is not ideal.- Try a different solvent or a mixture of solvents. Common solvent systems for recrystallization of similar compounds include hexanes/ethyl acetate or hexanes/acetone.[4]
The cooling process is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of impurities that inhibit crystallization.- Purify the crude product by column chromatography first to remove the bulk of impurities, and then attempt recrystallization.
Low recovery of the product after column chromatography. The product is partially soluble in the eluent and is being eluted with the solvent front.- Start with a less polar eluent system.
The product is strongly adsorbed on the silica gel.- Gradually increase the polarity of the eluent.- As mentioned, adding a small amount of triethylamine to the eluent can help.[1]

Data Presentation

The following table provides a general overview of the expected outcomes from the purification of α-alkylated N-Boc-piperidine esters based on literature for analogous compounds. The actual purity and yield will depend on the specific reaction conditions and the scale of the experiment.

Purification Method Typical Purity Before Purification Typical Purity After Purification Commonly Removed Impurities Reference
Flash Column Chromatography 60-80%>95%Unreacted starting material, baseline impurities[2][3]
Recrystallization 85-95%>99%Minor impurities, diastereomers (in some cases)[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware for chromatography

Procedure:

  • Eluent Selection:

    • Dissolve a small amount of the crude product in a few drops of ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity).

    • The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.3 for the desired product and good separation from impurities.

    • If streaking is observed, add 0.5-1% triethylamine to the eluent.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry powder.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the initial low-polarity eluent.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).

    • Collect fractions of a consistent volume.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is suitable if the purified product is a solid or can be induced to crystallize.

Materials:

  • Crude or partially purified this compound

  • A suitable solvent system (e.g., hexanes/ethyl acetate, hexanes/acetone)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the product and a few drops of a potential solvent.

    • The ideal solvent should dissolve the compound when hot but not at room temperature.

    • A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent to completely dissolve the product.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

impurity_removal_workflow crude_product Crude Product (Containing starting material, reagent byproducts, etc.) workup Aqueous Work-up (e.g., Acidic Wash) crude_product->workup extraction Solvent Extraction workup->extraction concentration Concentration extraction->concentration chromatography Flash Column Chromatography concentration->chromatography Primary Purification recrystallization Recrystallization concentration->recrystallization Optional Polishing Step pure_product Pure Product (>95% Purity) chromatography->pure_product waste Impurities chromatography->waste recrystallization->pure_product recrystallization->waste

Caption: General workflow for the removal of impurities from this compound.

References

Technical Support Center: Diastereoselective Synthesis of 2-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of synthetic routes to 2-methylpiperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in 2-methylpiperidine synthesis?

A1: Diastereoselectivity is governed by the relative energies of the transition states leading to the different diastereomeric products. Key factors you can control in your experiments include:

  • Reaction Temperature: Lower temperatures often increase selectivity by better differentiating the activation energy barriers between the diastereomeric transition states.[1]

  • Catalyst/Reagent Choice: The type of catalyst (e.g., Brønsted vs. Lewis acid, organocatalyst) or reagent can significantly influence the geometry of intermediates and transition states.[1][2] For instance, in reductions of imines, the choice between triacetoxyborohydride and triethylsilane/TFA can lead to opposite C-2/C-6 stereochemistry.[3]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby altering the diastereomeric outcome.[1]

  • Substrate Control: The steric and electronic properties of substituents on your starting materials, including protecting groups, play a crucial role in directing the stereochemical outcome of the reaction.[1][4]

  • Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary can effectively control the stereochemical course of a reaction, after which it can be removed.[5][6][7]

Q2: When should I consider using a chiral auxiliary?

A2: A chiral auxiliary is a powerful strategy when other methods (substrate control, reagent control) fail to provide adequate diastereoselectivity.[5][8] Consider using a chiral auxiliary when:

  • You are performing reactions such as alkylations, aldol reactions, or Diels-Alder reactions.[8]

  • You need to establish a specific stereocenter that will direct the formation of subsequent stereocenters.

  • The starting materials lack inherent stereochemical bias.

  • Common auxiliaries include Evans' oxazolidinones, pseudoephedrine, and camphorsultam.[5][6][7]

Q3: Can organocatalysis be used to improve the stereoselectivity of piperidine synthesis?

A3: Yes, organocatalysis is a powerful tool for the asymmetric synthesis of piperidine scaffolds.[9] It often relies on fundamental bond-forming reactions like Aldol, Mannich, and Michael additions to construct enantioenriched precursors to the piperidine ring under mild conditions.[9][10] For example, O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process to form four contiguous stereocenters with excellent enantioselectivity.[10]

Troubleshooting Guides

Problem 1: Low diastereoselectivity (near 1:1 ratio) in my cyclization reaction.

This is a common issue indicating that the energy difference between the transition states leading to the diastereomers is minimal under your current reaction conditions.

Troubleshooting Steps:

  • Optimize Reaction Temperature:

    • Action: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[1]

    • Rationale: Lowering the temperature can amplify small differences in activation energies, favoring the formation of the thermodynamically more stable transition state.

  • Screen Solvents:

    • Action: Experiment with a variety of solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile, THF).[1][11]

    • Rationale: Solvent molecules can interact differently with the transition states, potentially stabilizing one over the other.

  • Evaluate Catalysts/Additives:

    • Action: If using a catalyst, screen different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂).[1] Consider the use of salt additives like LiBr, which can dramatically alter the diastereomeric ratio in certain lithiation-addition reactions.[11]

    • Rationale: The catalyst or additive can alter the conformation of the reactive intermediate, thus influencing the facial selectivity of the reaction.

  • Modify the Substrate:

    • Action: If possible, change the protecting group (e.g., from Boc to Cbz) or other non-essential substituents on the starting material.

    • Rationale: Increasing steric bulk or altering the electronic nature of the substrate can introduce a stronger stereochemical bias.[1]

Logical Workflow for Optimizing Diastereoselectivity

G start Low Diastereoselectivity Observed temp 1. Optimize Temperature (e.g., -78°C, -20°C, 0°C) start->temp check1 Sufficiently Improved? temp->check1 solvent 2. Screen Solvents (e.g., Toluene, DCM, MeCN) check2 Sufficiently Improved? solvent->check2 catalyst 3. Vary Catalyst / Additive (e.g., Lewis Acid, Salt) check3 Sufficiently Improved? catalyst->check3 substrate 4. Modify Substrate (e.g., Protecting Group) check4 Sufficiently Improved? substrate->check4 strategy 5. Re-evaluate Strategy (e.g., Chiral Auxiliary) end Improved Diastereoselectivity strategy->end check1->solvent No check1->end Yes check2->catalyst No check2->end Yes check3->substrate No check3->end Yes check4->strategy No check4->end Yes

Caption: A step-by-step troubleshooting workflow for low diastereoselectivity.

Problem 2: The cis-diastereomer is the major product, but the trans-diastereomer is desired.

Achieving a reversal of diastereoselectivity often requires a significant change in reaction strategy rather than simple optimization of conditions.

Troubleshooting Steps:

  • Change the Reduction Conditions (for imine/enamine reduction):

    • Action: The choice of reducing agent is critical. For example, in the synthesis of 2,6-disubstituted piperidines, catalytic hydrogenation (e.g., PtO₂) often yields the cis-isomer.[4] In contrast, reducing an acyliminium ion with a hydride source like triethylsilane can favor the trans-isomer.[3]

    • Rationale: The mechanism of reduction dictates the direction of hydride delivery. Catalytic hydrogenation often proceeds via delivery from the less hindered face of a substrate adsorbed to the catalyst surface, while reductions of conformationally locked cyclic iminium ions can be directed by stereoelectronic effects.

  • Employ an Epimerization Strategy:

    • Action: Synthesize the more easily accessible cis-isomer and then epimerize the stereocenter at the 2-position. This is often achieved by deprotonation with a base to form an enolate, followed by controlled re-protonation.[4]

    • Rationale: This is a thermodynamically controlled process where the more stable trans-isomer (with the 2-substituent in an equatorial position) can be favored.

  • Utilize Directed Lithiation-Trapping:

    • Action: For N-Boc protected 2-methylpiperidine, α-lithiation using s-BuLi/TMEDA followed by trapping with an electrophile (like CO₂) can yield the trans-2,6-disubstituted product with high diastereoselectivity.[4][12]

    • Rationale: The lithiation occurs selectively at the equatorial position from the lowest energy chair conformation, leading to the observed stereochemical outcome.[4]

Decision Pathway: Selecting a Strategy for trans-2-Methylpiperidines

G start Goal: Synthesize trans-2-Methylpiperidine Derivative q1 Is the cis-isomer easily accessible? start->q1 epimerize Strategy 1: Epimerization - Synthesize cis-isomer - Base-mediated epimerization q1->epimerize Yes direct Strategy 2: Direct Synthesis q1->direct No q2 Is the key intermediate an acyliminium ion? direct->q2 hydride Use Directed Reduction (e.g., Et3SiH / TFA) q2->hydride Yes lithiation Use Directed Lithiation (e.g., s-BuLi / TMEDA) q2->lithiation No

Caption: Decision tree for selecting a synthetic route to trans-isomers.

Quantitative Data Summary

Table 1: Effect of Solvent and Temperature on Diastereoselectivity

EntryReaction TypeSolventTemperature (°C)Diastereomeric Ratio (d.r.)Reference
11,2-AdditionTHF-780.9 : 1.0[11]
21,2-Addition2-MeTHF-78Low Conversion[13]
31,2-Addition2-MeTHF-409.0 : 1.0[13]
4Pictet-SpenglerToluene25(Example) 3:1[1]
5Pictet-SpenglerCH₂Cl₂25(Example) 5:1[1]
6Pictet-SpenglerCH₂Cl₂0(Example) 8:1[1]

Note: Example ratios for the Pictet-Spengler reaction are illustrative based on qualitative descriptions in the source.

Table 2: Effect of Base and Additive on a 1,2-Addition Reaction

EntryBaseAdditive (1.0 equiv)Diastereomeric Ratio (d.r.) (desired:undesired)Assay Yield (%)Reference
1LDANone0.9 : 1.0~25[11]
2LDALiBr2.0 : 1.0-[11]
3N-methylpiperazine (Li amide)None-<10[11]
4N-methylpiperazine (Li amide)LiBr2.5 : 1.092[11]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Pictet-Spengler Reaction

This protocol is adapted from general troubleshooting advice for improving diastereoselectivity in Pictet-Spengler cyclizations.[1]

  • Preparation: Under an inert atmosphere (e.g., argon), dissolve the β-arylethylamine starting material (1.0 equiv) in the chosen anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to the desired optimized temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Addition of Carbonyl: Add the aldehyde or ketone (1.1 equiv) to the cooled solution.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the same temperature, monitoring its progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the diastereomers and determine the ratio.

Protocol 2: Diastereoselective α-Lithiation and Trapping for trans-2,6-Disubstituted Piperidines

This protocol is based on the methodology used to synthesize trans-5d as described by Beak and others.[4][12]

  • Preparation: To a flame-dried flask under an inert atmosphere (argon), add anhydrous diethyl ether (Et₂O) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv). Cool the solution to -40 °C.

  • Base Addition: Slowly add sec-butyllithium (s-BuLi, 1.1 equiv) to the cooled solution and stir for 15 minutes.

  • Substrate Addition: Add a solution of N-Boc-2-methylpiperidine (1.0 equiv) in anhydrous Et₂O dropwise to the reaction mixture.

  • Lithiation: Stir the mixture at -40 °C for 90 minutes to allow for complete α-lithiation.

  • Trapping: Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or add crushed dry ice pellets.

  • Warm and Quench: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with Et₂O (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting carboxylic acid can be methylated (e.g., with TMS-diazomethane or MeI/K₂CO₃) and purified by chromatography to yield the trans-2,6-disubstituted pipecolinate.[4]

References

Technical Support Center: Scaling Up Piperidine Dicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the unique challenges encountered when scaling up reactions involving piperidine dicarboxylates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with piperidine dicarboxylates?

A1: Scaling up reactions involving piperidine dicarboxylates presents a unique set of challenges stemming from the bifunctional nature of the molecule. Key issues include:

  • Selectivity: Achieving selective mono-functionalization versus di-functionalization of the two carboxylate groups can be difficult to control on a larger scale.[1][2][3]

  • Side Reactions: The potential for intramolecular cyclization or polymerization increases with longer reaction times and higher temperatures often required in large-scale production.[4][5][6]

  • Purification: Separating mono- and di-substituted products, as well as unreacted starting material and byproducts, can be complex and require specialized techniques beyond standard laboratory chromatography.[7][8]

  • Solubility: The solubility of piperidine dicarboxylic acids and their salts can vary significantly in different solvent systems, impacting reaction kinetics and ease of handling at scale.

  • Stereocontrol: Maintaining the desired stereochemistry at chiral centers on the piperidine ring during scale-up can be challenging due to harsher reaction conditions.

Q2: How can I improve the selectivity for mono-esterification of a piperidine dicarboxylic acid?

A2: Achieving high selectivity for mono-esterification on a large scale requires careful control of reaction conditions. Consider the following strategies:

  • Stoichiometry: Use a limited amount of the esterifying agent (e.g., alcohol), typically 1.0 to 1.2 equivalents.

  • Activating Agent: Employ a suitable activating agent to facilitate the reaction at lower temperatures, minimizing di-esterification.

  • Catalyst Choice: The use of bifunctional catalysts, such as alumina, can promote selective mono-esterification due to the controlled adsorption of one carboxyl group onto the catalyst surface.[2][3]

  • Reaction Temperature: Maintain a lower reaction temperature to favor the kinetically controlled mono-esterification product.

  • Continuous Flow Processing: Utilizing a continuous flow reactor can provide precise control over stoichiometry, temperature, and reaction time, thereby enhancing selectivity.

Q3: What are common byproducts in large-scale amide coupling reactions with piperidine dicarboxylates?

A3: During the scale-up of amide coupling reactions, several byproducts can emerge. These include:

  • Di-amide Formation: Reaction of both carboxyl groups with the amine.

  • Unreacted Starting Material: Incomplete conversion due to poor mixing or insufficient activation.

  • Side Reactions from Coupling Agents: Byproducts from reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can complicate purification.

  • Epimerization: Loss of stereochemical integrity at adjacent chiral centers under harsh basic or high-temperature conditions.

Q4: Are there alternatives to column chromatography for purifying piperidine dicarboxylate derivatives at scale?

A4: Yes, large-scale purification often necessitates alternatives to traditional column chromatography due to cost and scalability limitations. Consider these industrial techniques:

  • Crystallization: If the desired product is a stable solid, crystallization is a highly effective and scalable purification method. Careful selection of solvents is crucial.

  • Salt Formation and Filtration: For basic piperidine derivatives, forming a salt with an appropriate acid can induce precipitation, allowing for separation by filtration. The free base can then be liberated. For example, crude tiagabine ethyl ester, a piperidine carboxylic acid derivative, can be purified via the formation of an acid addition salt.[7]

  • Extraction: Liquid-liquid extraction can be used to separate products based on their differing solubilities in immiscible solvents. Adjusting the pH can be used to move acidic or basic compounds between aqueous and organic layers.

Troubleshooting Guides

Issue 1: Low Yield in Esterification or Amide Coupling Reactions
Potential Cause Troubleshooting Steps
Incomplete Activation of Carboxylic Acid - Ensure the activating agent (e.g., SOCl₂, oxalyl chloride, carbodiimide) is fresh and added under anhydrous conditions.- Optimize the stoichiometry of the activating agent.
Poor Nucleophile Reactivity - For amide coupling, consider using a more nucleophilic amine or adding a catalyst such as DMAP (4-dimethylaminopyridine).- For esterification, ensure the alcohol is of high purity.
Insufficient Mixing - On a larger scale, mechanical stirring is crucial. Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous mixture.
Side Reactions - Analyze the crude reaction mixture to identify major byproducts.- Lower the reaction temperature to minimize side reactions.- Optimize the order of addition of reagents.
Issue 2: Formation of Di-substituted Byproduct
Potential Cause Troubleshooting Steps
Excess Reagent - Carefully control the stoichiometry of the incoming nucleophile (amine or alcohol) to favor mono-substitution.
High Reaction Temperature - Lowering the reaction temperature can improve selectivity for the mono-substituted product.
Prolonged Reaction Time - Monitor the reaction progress closely (e.g., by HPLC or UPLC) and quench the reaction once the desired level of mono-substitution is achieved.
Issue 3: Intramolecular Cyclization
Potential Cause Troubleshooting Steps
High Reaction Temperature - Intramolecular reactions are often favored at higher temperatures. Conduct the reaction at the lowest effective temperature.
Inappropriate Solvent - The choice of solvent can influence the conformation of the molecule and the propensity for cyclization. Screen different solvents to find one that disfavors the cyclization pathway.
Presence of a Strong Base or Acid - Catalytic amounts of acid or base can promote intramolecular cyclization. Neutralize the reaction mixture promptly during workup.

Data Presentation

Table 1: Comparison of Activating Agents for Amide Coupling

Activating AgentTypical Scale-up AdvantagesTypical Scale-up Disadvantages
SOCl₂/Oxalyl Chloride - High reactivity- Volatile byproducts are easily removed- Corrosive and hazardous- Requires careful temperature control
Carbodiimides (DCC, EDC) - Milder reaction conditions- Stoichiometric urea byproduct can be difficult to remove- Potential for racemization
HATU/HBTU - High efficiency and low racemization- Higher cost- Byproducts can complicate purification

Experimental Protocols

Protocol 1: General Procedure for Scale-Up of Mono-Amide Coupling

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with the piperidine dicarboxylic acid and a suitable anhydrous solvent (e.g., dichloromethane, DMF).

  • Inert Atmosphere: Purge the reactor with nitrogen to establish an inert atmosphere.

  • Acid Activation: Cool the mixture to the desired temperature (e.g., 0 °C) and add the activating agent (e.g., 1.05 equivalents of a carbodiimide) portion-wise, maintaining the temperature.

  • Amine Addition: Slowly add a solution of the amine (1.0 equivalent) in the reaction solvent to the reactor, keeping the temperature constant.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC).

  • Workup: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a dilute acid/base wash).

  • Purification: Isolate and purify the product using a scalable method such as crystallization or extraction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Piperidine Dicarboxylate, Amine, Activating Agent, Solvent) charge_reactor Charge Reactor with Piperidine Dicarboxylate & Solvent prep_reagents->charge_reactor cool_reactor Cool Reactor charge_reactor->cool_reactor add_activating_agent Add Activating Agent cool_reactor->add_activating_agent add_amine Add Amine add_activating_agent->add_amine monitor_reaction Monitor Reaction (e.g., HPLC) add_amine->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction Reaction Complete extraction Liquid-Liquid Extraction quench_reaction->extraction crystallization Crystallization extraction->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying final_product_analysis Final Product Analysis (Purity, Yield, Characterization) filtration_drying->final_product_analysis

Caption: Experimental workflow for scaled-up amide coupling.

troubleshooting_logic start Low Yield or Impurity Formation check_selectivity Is Mono/Di Selectivity the Issue? start->check_selectivity check_conversion Is Conversion Low? check_selectivity->check_conversion No adjust_stoichiometry Adjust Stoichiometry of Nucleophile check_selectivity->adjust_stoichiometry Yes check_byproducts Are Unexpected Byproducts Present? check_conversion->check_byproducts No check_activation Verify Reagent Activity & Anhydrous Conditions check_conversion->check_activation Yes identify_byproducts Identify Byproducts (e.g., LC-MS, NMR) check_byproducts->identify_byproducts Yes lower_temp Lower Reaction Temperature adjust_stoichiometry->lower_temp optimize_time Optimize Reaction Time lower_temp->optimize_time improve_mixing Improve Mixing Efficiency check_activation->improve_mixing check_cyclization Consider Intramolecular Cyclization identify_byproducts->check_cyclization

Caption: Troubleshooting logic for piperidine dicarboxylate reactions.

References

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to the HPLC Analysis of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the enantioselective separation of compounds like 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate is a critical step. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods and alternative technologies for the chiral analysis of this N-Boc protected piperidine derivative, supported by experimental data from structurally related compounds.

The precise control and analysis of stereochemistry are paramount in drug discovery and development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This compound, a chiral building block, requires robust analytical methods to ensure its enantiomeric purity. While direct chiral HPLC methods for this specific compound are not extensively published, this guide draws upon established methodologies for structurally analogous N-Boc protected piperidine esters to provide a strong starting point for method development and comparison.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

Chiral HPLC stands as the most prevalent technique for enantioselective analysis due to its versatility, robustness, and wide availability of chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the separation of N-protected amino acid derivatives and related cyclic compounds.

Comparison of Potential Chiral HPLC Methods

The following table summarizes potential starting conditions for the chiral HPLC analysis of this compound based on successful separations of similar N-Boc protected piperidine and pyrazole carboxylates.

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)DetectionExpected PerformanceReference Compound(s)
Chiralpak® AD-H n-Hexane / Isopropanol (90:10, v/v)1.0UV, 210 nmGood resolution and selectivity for N-Boc protected cyclic amines.N-Boc-piperidine derivatives
Chiralcel® OD-H n-Hexane / Ethanol (85:15, v/v)0.8UV, 210 nmHigh efficiency and good peak shape for a broad range of racemates.N-Boc-pipecolic acid methyl ester
CHIRAL ART Amylose-SA n-Hexane / Ethanol (90:10, v/v)1.0UV, 220 nmEffective separation of N-Boc-piperidinyl-pyrazole-carboxylates.[1]Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates
Lux® Cellulose-2 Isocratic or gradient with CO₂ and Methanol3.0UV, 220 nmOften provides faster separations and higher efficiency in SFC mode.General piperidine derivatives

Alternative Chiral Analysis Techniques

While HPLC is a dominant methodology, other techniques offer distinct advantages in specific contexts.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to normal-phase HPLC for chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC offers several key benefits:

  • Speed: Lower viscosity of the mobile phase allows for higher flow rates and significantly faster analysis times.

  • Reduced Solvent Consumption: The use of CO₂ drastically reduces the consumption of organic solvents, leading to lower costs and a greener footprint.

  • Orthogonality: SFC can sometimes provide different selectivity compared to HPLC, offering a valuable alternative for challenging separations.

For the analysis of this compound, a screening approach using polysaccharide-based CSPs with CO₂ and a methanol or ethanol co-solvent would be a promising strategy.

Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis is another valuable tool, particularly for charged or highly polar analytes. The technique offers high efficiency, minimal sample consumption, and rapid method development. For N-Boc protected piperidine derivatives, the use of cyclodextrins as chiral selectors in the background electrolyte is a common and effective approach.

Experimental Protocols

Below are detailed experimental protocols that can serve as a starting point for the chiral analysis of this compound.

Protocol 1: Chiral HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase.

Protocol 2: Chiral SFC Method
  • Instrumentation: A supercritical fluid chromatography system with a back-pressure regulator, co-solvent pump, and UV detector.

  • Chiral Stationary Phase: Lux® Cellulose-2 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of methanol.

Experimental Workflow and Logic

The process of developing and validating a chiral separation method follows a logical progression, as illustrated in the workflow diagram below.

Chiral_Analysis_Workflow cluster_prep Sample Preparation cluster_screening Method Screening cluster_optimization Method Optimization cluster_validation Method Validation (as per ICH guidelines) cluster_analysis Routine Analysis Sample Racemic Standard or Test Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Screen_CSPs Screen Multiple Chiral Stationary Phases (e.g., AD-H, OD-H, Amylose-SA) Dissolution->Screen_CSPs Inject Screen_MP Test Different Mobile Phase Compositions (e.g., Hex/IPA, Hex/EtOH) Screen_CSPs->Screen_MP Optimize_Params Optimize Flow Rate, Temperature, and Mobile Phase Ratio Screen_MP->Optimize_Params Select Promising Conditions Check_Resolution Assess Resolution (Rs > 1.5), Selectivity (α), and Peak Shape Optimize_Params->Check_Resolution Specificity Specificity Check_Resolution->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness Routine_QC Routine Quality Control and Enantiomeric Purity Determination Robustness->Routine_QC

Caption: Workflow for Chiral HPLC Method Development and Validation.

Conclusion

The chiral analysis of this compound, while not explicitly detailed in the literature, can be effectively approached using established methods for similar N-Boc protected piperidine derivatives. Polysaccharide-based chiral stationary phases under normal-phase HPLC conditions are a robust starting point. For laboratories seeking faster analysis times and reduced environmental impact, Supercritical Fluid Chromatography presents a compelling alternative. The selection of the optimal technique will ultimately depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and desired performance characteristics. The provided protocols and workflow offer a solid foundation for researchers to develop and validate a reliable method for the enantioselective analysis of this important chiral building block.

References

Comparative Guide for the Determination of Enantiomeric Excess of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical analytical step in the development and quality control of chiral pharmaceutical compounds. This guide provides a comparative overview of established analytical techniques for the determination of the enantiomeric excess of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate, a key chiral building block in medicinal chemistry. The methodologies discussed include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents.

Comparison of Analytical Methods

The selection of an optimal analytical method for determining the enantiomeric purity of this compound is contingent on various factors, including the specific requirements of the analysis, available instrumentation, and the developmental stage of the drug candidate. Chiral HPLC is often favored for its robustness and wide applicability, while Chiral GC can offer high resolution for volatile compounds. Chiral NMR spectroscopy provides a valuable alternative that does not require chromatographic separation.

Analytical Technique Principle Typical Performance for Piperidine Derivatives Advantages Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Resolution (Rs): > 1.5Typical Run Time: 10-30 minHigh versatility, wide range of available CSPs, robust and reproducible.Method development can be time-consuming, requires screening of columns and mobile phases.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase based on differences in their interactions.Resolution (Rs): > 2.0Typical Run Time: 15-45 minHigh resolution and efficiency, suitable for volatile and thermally stable compounds.Limited to volatile analytes; derivatization may be necessary, which adds complexity.
Chiral NMR Spectroscopy Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), inducing chemical shift non-equivalence for the enantiomers.Chemical Shift Difference (Δδ): 0.01-0.1 ppmRapid analysis, no separation required, provides structural information.Lower sensitivity compared to chromatographic methods, requires higher sample concentration, CSA may interfere with signals.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers. The success of this method relies on the selection of an appropriate chiral stationary phase (CSP) and mobile phase that will induce differential retention of the two enantiomers. For piperidine derivatives, polysaccharide-based and protein-based CSPs have shown good performance.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: For initial screening, a set of polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and a protein-based column (e.g., Chiral AGP) are recommended.

Mobile Phase Screening:

  • Normal Phase: Heptane/Isopropanol mixtures (e.g., 90:10, 80:20, 70:30 v/v).

  • Reversed Phase (for AGP column): Aqueous buffer (e.g., 10 mM ammonium acetate) with an organic modifier like acetonitrile or methanol.

General Protocol:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Equilibrate the chiral column with the initial mobile phase composition at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the sample solution.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).

  • If separation is not achieved, systematically vary the mobile phase composition and/or switch to a different chiral column.

  • Once baseline separation is achieved, the enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For N-Boc protected amino acid esters, cyclodextrin-based chiral stationary phases are often effective.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: e.g., a Chiraldex® G-TA (trifluoroacetyl-gamma-cyclodextrin) or similar.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at 120 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

General Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample solution into the GC.

  • Run the specified temperature program.

  • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers as described for the HPLC method.

Chiral NMR Spectroscopy

This method utilizes a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or (R)-(-)-tert-butylphenylphosphinothioic acid are good starting points for screening.

General Protocol:

  • Dissolve approximately 5-10 mg of the racemic sample in 0.6 mL of deuterated chloroform in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Gently mix the solution and acquire another ¹H NMR spectrum.

  • Observe the splitting of one or more proton signals (e.g., the methyl ester or tert-butyl protons) into two distinct sets of peaks corresponding to the two diastereomeric complexes.

  • The enantiomeric excess is determined by the integration of these separated signals: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100.

Visualizations

Experimental and Logical Workflows

ee_determination_workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis racemic_standard Racemic Standard chiral_hplc Chiral HPLC racemic_standard->chiral_hplc Method Development chiral_gc Chiral GC racemic_standard->chiral_gc Method Development chiral_nmr Chiral NMR racemic_standard->chiral_nmr Method Development enantioenriched_sample Enantioenriched Sample enantioenriched_sample->chiral_hplc Analysis enantioenriched_sample->chiral_gc Analysis enantioenriched_sample->chiral_nmr Analysis peak_integration Peak Integration / Signal Integration chiral_hplc->peak_integration chiral_gc->peak_integration chiral_nmr->peak_integration ee_calculation ee Calculation peak_integration->ee_calculation

Caption: General workflow for the determination of enantiomeric excess.

hplc_workflow start Prepare Sample and Mobile Phase screen_columns Screen Chiral Columns (e.g., Polysaccharide, Protein-based) start->screen_columns optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) screen_columns->optimize_mp inject Inject Sample optimize_mp->inject detect UV Detection inject->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for Chiral HPLC method development and analysis.

nmr_workflow dissolve Dissolve Sample in Deuterated Solvent acquire_ref Acquire Reference 1H NMR Spectrum dissolve->acquire_ref add_csa Add Chiral Solvating Agent (e.g., BINOL) acquire_ref->add_csa acquire_ee Acquire 1H NMR Spectrum of Mixture add_csa->acquire_ee identify_split Identify Split Signals acquire_ee->identify_split integrate Integrate Diastereotopic Signals identify_split->integrate calculate Calculate ee% integrate->calculate

A Comparative Guide to 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate and Other Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks serve as fundamental starting materials for the stereoselective synthesis of complex molecular architectures. Among these, piperidine scaffolds are of paramount importance, appearing in a vast array of pharmaceuticals and natural products. This guide provides a comparative overview of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate , a specialized chiral building block, and contrasts its potential utility with other commonly employed chiral piperidine synthons. While direct comparative experimental data for this specific 2,2-disubstituted piperidine is limited in readily available literature, this guide will draw upon established principles of stereochemistry and reactivity of related compounds to offer valuable insights for synthetic planning.

Introduction to Chiral Piperidine Building Blocks

The piperidine ring is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to present substituents in well-defined three-dimensional space, which is crucial for molecular recognition and biological activity.[1][2] The introduction of chirality into the piperidine ring significantly expands the accessible chemical space and can profoundly influence a molecule's pharmacological profile.[2]

A common strategy in the synthesis of chiral piperidines is the use of N-protected derivatives, with the tert-butoxycarbonyl (Boc) group being a popular choice. The N-Boc group serves multiple purposes: it deactivates the nucleophilicity of the nitrogen atom, allowing for selective reactions at other positions; it can influence the conformation of the piperidine ring; and it is readily removed under acidic conditions.[3][4]

This guide focuses on N-Boc protected piperidine-2-carboxylates and their derivatives as chiral building blocks. These compounds are particularly useful as they are analogous to proline, a well-established chiral building block, but with a six-membered ring.

Profile of this compound

This compound is a chiral building block with a quaternary stereocenter at the 2-position of the piperidine ring. This gem-dimethyl substitution introduces significant steric hindrance, which is a key feature influencing its reactivity and the stereochemical outcome of subsequent transformations.

Structural Features:

  • N-Boc Protection: Facilitates handling and directs the stereochemistry of certain reactions.

  • Methyl Ester at C2: Provides a handle for further functionalization, such as conversion to amides, alcohols, or other carbonyl derivatives.

  • Gem-dimethyl Group at C2: Creates a sterically demanding environment around the C2 position.

The synthesis of such 2,2-disubstituted piperidines can be challenging. General approaches to substituted piperidines include the hydrogenation of pyridine precursors, cyclization strategies, and the functionalization of pre-existing piperidine rings.[1]

Comparison with Other Chiral Piperidine Building Blocks

To understand the unique properties of this compound, it is useful to compare it with other, more commonly used, chiral piperidine building blocks.

Chiral Building BlockKey Structural FeatureExpected Reactivity ProfilePotential AdvantagesPotential Disadvantages
1-tert-butyl 2-methyl (S)-piperidine-1,2-dicarboxylate Single substituent at C2Readily undergoes reactions at the ester and deprotonation at C2 for alkylation.Commercially available, well-established reactivity.Lacks the steric influence of a gem-disubstituted center for controlling remote stereochemistry.
This compound Gem-dimethyl group at C2Steric hindrance may retard reaction rates at C2 but can enhance diastereoselectivity in reactions at other ring positions.Potential for high diastereoselectivity in subsequent transformations due to steric bias.Reduced reactivity at the C2 position; synthesis can be more complex.
(S)-N-Boc-pipecolic acid Free carboxylic acid at C2Versatile starting material for various transformations of the acid functionality.Can be readily converted to a variety of derivatives (esters, amides, etc.).Requires an additional step to modify the carboxylic acid compared to the methyl ester.
(S)-N-Boc-2-piperidinemethanol Hydroxymethyl group at C2The primary alcohol can be oxidized or converted to a leaving group for nucleophilic substitution.Provides a different reactive handle compared to the carboxylate derivatives.May require protection of the hydroxyl group during certain transformations.

Stereochemical Implications and Reactivity Considerations

The presence of the gem-dimethyl group in This compound is expected to have a profound impact on its chemical behavior.

Steric Hindrance: The gem-dimethyl group significantly shields one face of the piperidine ring. This steric bulk can:

  • Hinder reactions at the C2 position: Nucleophilic attack on the ester carbonyl or deprotonation of the C2 position (if a proton were present) would be significantly slower compared to less substituted analogues.

  • Direct incoming reagents: In reactions involving other positions on the piperidine ring, the gem-dimethyl group can act as a stereodirecting group, forcing incoming reagents to approach from the less hindered face, potentially leading to high diastereoselectivity. The gem-dimethyl effect is known to influence cyclization reactions and the stability of tetrahedral intermediates.[5][6]

  • Influence Ring Conformation: The steric demand of the gem-dimethyl group can influence the equilibrium between different chair and boat conformations of the piperidine ring, which in turn affects the reactivity of other substituents.[7]

Electronic Effects: The electron-donating nature of the two methyl groups is a minor electronic factor compared to the significant steric effects.

Experimental Protocols and Methodologies

While specific experimental data for reactions of this compound is not prevalent in the surveyed literature, protocols for related N-Boc-piperidine-2-carboxylate systems are well-documented. These can serve as a starting point for exploring the reactivity of the title compound.

General Procedure for Amide Coupling of N-Boc-pipecolic Acid Derivatives:

This protocol is a general representation of how the ester or the corresponding carboxylic acid could be converted to an amide, a common transformation in drug discovery.

  • Ester Hydrolysis (if starting from the methyl ester):

    • Dissolve this compound in a mixture of methanol and water.

    • Add an excess of lithium hydroxide or sodium hydroxide.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the methanol under reduced pressure and acidify the aqueous solution to obtain the carboxylic acid.

  • Amide Coupling:

    • To a solution of the N-Boc-2-methylpipecolic acid derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., EDC.HCl, HATU; 1.1 eq) and an amine base (e.g., DIPEA; 2.0 eq).

    • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

    • Stir at room temperature until the reaction is complete.

    • Work up the reaction by washing with aqueous solutions to remove the coupling reagents and base, followed by purification by column chromatography.

Expected Outcome for the Target Molecule: Due to the steric hindrance from the gem-dimethyl group, the amide coupling reaction may require longer reaction times, higher temperatures, or more potent coupling reagents compared to less substituted piperidine-2-carboxylates.

Logical Workflow for Utilizing the Chiral Building Block

The following diagram illustrates a typical workflow for the application of a chiral piperidine building block like this compound in a synthetic campaign.

G cluster_0 Synthesis of Chiral Building Block cluster_1 Functionalization cluster_2 Further Derivatization cluster_3 Final Product start Commercially Available Starting Materials synth Multi-step Synthesis of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate start->synth func Modificationofthe EsterGroup(e.g., Amide Coupling) synth->func deprotect Removal of N-Boc Protecting Group func->deprotect derivatize Reaction at the Free Amine deprotect->derivatize end Target Molecule with Defined Stereochemistry derivatize->end

Caption: Synthetic workflow using a chiral piperidine building block.

Signaling Pathway Analogy in Asymmetric Synthesis

The selection of a chiral building block can be analogized to the initiation of a specific signaling pathway in a biological system. The inherent chirality and steric/electronic properties of the building block dictate the stereochemical course of the subsequent reactions, much like a ligand binding to a receptor initiates a specific downstream cascade.

G cluster_0 Chiral Building Block Selection cluster_1 Stereochemical Outcome cluster_2 Final Product A 1-tert-butyl 2-methyl (S)-piperidine-1,2-dicarboxylate C Pathway 1: Lower Diastereoselectivity A->C B 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate D Pathway 2: Higher Diastereoselectivity (Sterically Directed) B->D E Diastereomeric Mixture C->E F Single Diastereomer D->F

Caption: Influence of chiral building block on synthetic pathway.

Conclusion

This compound represents a specialized chiral building block with unique steric properties due to the gem-dimethyl group at the C2 position. While this steric hindrance may temper its reactivity at the site of substitution compared to less hindered analogues like 1-tert-butyl 2-methyl (S)-piperidine-1,2-dicarboxylate, it offers the potential for enhanced diastereoselectivity in transformations at other positions of the piperidine ring.

The choice of a chiral building block is a critical strategic decision in the design of a synthetic route. For applications where controlling the stereochemistry of subsequent transformations is paramount and reduced reactivity at the C2 position can be tolerated or overcome with more forcing conditions, this compound could be a valuable tool. In contrast, for syntheses that require facile manipulation of the C2 substituent without the need for strong steric directing effects, the more conventional monosubstituted piperidine-2-carboxylates may be more appropriate. Further experimental studies are needed to fully elucidate and quantify the comparative performance of this intriguing chiral building block.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. Its synthesis, however, presents ongoing challenges in achieving high efficiency, stereoselectivity, and substrate scope. This guide provides an objective comparison of contemporary alternative reagents and methodologies for the synthesis of 2-substituted piperidines, supported by experimental data and detailed protocols to aid researchers in navigating this critical area of organic synthesis.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of substituted pyridines remains a primary and highly effective strategy for accessing piperidine cores. Modern advancements have introduced a range of catalysts that offer improved selectivity and efficiency under milder conditions compared to traditional methods.

Metal-Catalyzed Asymmetric Hydrogenation

Transition metal catalysts, particularly those based on iridium, ruthenium, and rhodium, have demonstrated remarkable efficacy in the asymmetric hydrogenation of pyridinium salts and activated pyridines, yielding enantioenriched 2-substituted piperidines.

A notable example is the iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts, which proceeds with high enantioselectivity.[1] This approach is suitable for large-scale synthesis.[1] Ruthenium and nickel-based heterogeneous catalysts have also been developed for the diastereoselective cis-hydrogenation of polysubstituted pyridines.[1]

Catalyst SystemSubstrateProductYield (%)ee (%) / drConditionsReference
Ir(I) with P,N-ligand2-Substituted Pyridinium SaltsChiral 2-Substituted PiperidinesHighHighNot specified[1]
Ru-based heterogeneous catalystPolysubstituted Pyridinescis-Polysubstituted PiperidinesHighHigh drNot specified[1]
Ni-silicide catalystSubstituted PyridinesSubstituted PiperidinesHighNot specifiedNot specified[1]
Rhodium(I)-catalyzed [2+2+2] cycloadditionAlkenyl isocyanates and alkynesPolysubstituted PiperidinesHighHighNot specified[2]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

A detailed experimental protocol for this specific reaction was not available in the searched literature. However, a general procedure would involve the dissolution of the 2-substituted pyridinium salt in a suitable solvent, followed by the addition of the iridium catalyst and ligand. The reaction mixture would then be subjected to a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete. Purification would typically be carried out using column chromatography.

Logical Flow of Catalytic Hydrogenation

sub 2-Substituted Pyridine Derivative int Intermediate Complex sub->int Coordination cat Catalyst (e.g., Ir, Ru, Rh) cat->int h2 H₂ Source (e.g., H₂ gas, Transfer Reagent) h2->int Hydrogenation int->cat Catalyst Regeneration prod 2-Substituted Piperidine int->prod Reduction

Caption: Generalized workflow for the catalytic hydrogenation of a 2-substituted pyridine.

Modern Synthetic Approaches: Flow Chemistry and Electrochemistry

Recent innovations in reaction technology, such as flow chemistry and electrochemistry, offer significant advantages in terms of safety, scalability, and efficiency for the synthesis of 2-substituted piperidines.

Flow Electrochemistry

A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)-piperidines has been described as an efficient and readily scalable method.[3][4][5] This process involves the anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell to generate a key precursor.[3][4][5] This precursor then reacts with various C-nucleophiles to introduce the substituent at the 2-position.[3][4][5]

Continuous Flow Synthesis

A continuous flow protocol has been developed for the rapid and highly diastereoselective synthesis of α-chiral piperidines.[6] This method utilizes readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, providing a range of functionalized piperidines in high yields and diastereoselectivities within minutes.[6] This process is also amenable to high-performance scale-up.[6]

MethodKey FeaturesYield (%)drReaction TimeReference
Flow ElectrochemistryScalable, on-demand synthesis of precursorHighNot specifiedNot specified[3][4][5]
Continuous Flow SynthesisRapid, highly diastereoselective, scalable>80>90:10Minutes[6]

Experimental Protocol: Continuous Flow Synthesis of α-Chiral Piperidines

A solution of N-(tert-butylsulfinyl)-bromoimine in a suitable solvent (e.g., THF) and a solution of the Grignard reagent in the same solvent are prepared. These two solutions are then pumped through a T-mixer into a heated or cooled reaction coil using syringe pumps. The output from the reactor is collected, and the reaction is quenched. The product is then isolated and purified, typically by chromatography. The short residence time in the flow reactor allows for rapid synthesis.[6]

Workflow for Continuous Flow Synthesis

reagentA Reagent A (N-(tert-butylsulfinyl)-bromoimine) pumpA Syringe Pump A reagentA->pumpA reagentB Reagent B (Grignard Reagent) pumpB Syringe Pump B reagentB->pumpB mixer pumpA->mixer pumpB->mixer reactor Flow Reactor Coil mixer->reactor Mixing and Reaction Initiation collection Product Collection reactor->collection Reaction Completion

Caption: Schematic of a continuous flow setup for the synthesis of α-chiral piperidines.

Biocatalysis and Organocatalysis

The use of enzymes and small organic molecules as catalysts provides a green and often highly stereoselective alternative to metal-based reagents.

Hybrid Bio-organocatalysis

A hybrid bio-organocatalytic cascade has been reported for the synthesis of a variety of 2-substituted piperidines.[7] This system utilizes a transaminase to generate a key reactive intermediate, which then undergoes a complexity-building Mannich reaction.[7]

Biomimetic Organocatalytic Asymmetric Synthesis

Natural products such as pelletierine and its analogues have been synthesized with high enantiomeric excess and in good yields using a protective-group-free, biomimetic approach.[8][9] This method employs organocatalysts to achieve high stereoselectivity.[8][9]

Immobilized Lipase-Catalyzed Multicomponent Reaction

A reusable catalyst system has been developed by immobilizing Candida antarctica lipase B (CALB) on magnetic halloysite nanotubes for the biocatalytic synthesis of piperidines via a multicomponent reaction.[10] This method provides clinically valuable piperidines in very good yields.[10] The immobilized enzyme shows higher catalytic efficiency than the pure enzyme and can be reused for multiple cycles.[10]

MethodCatalystKey FeaturesYield (%)ee (%)Reference
Hybrid Bio-organocatalysisTransaminase and OrganocatalystCascade reaction, complexity buildingNot specifiedNot specified[7]
Biomimetic OrganocatalysisOrganocatalyst (e.g., Proline-based)Protective-group-free, high eeGoodup to 97[8][9]
Immobilized Lipase MCRImmobilized CALBReusable catalyst, green chemistryVery goodNot applicable[10]

Experimental Protocol: Immobilized Lipase-Catalyzed Multicomponent Reaction

In a typical procedure, benzaldehyde, aniline, and an acetoacetate ester are mixed in a suitable solvent with the immobilized CALB catalyst.[10] The reaction mixture is stirred at a specified temperature for a certain duration. Upon completion, the magnetic catalyst is easily separated using an external magnet. The product is then isolated from the reaction mixture and purified. The recovered catalyst can be washed and reused for subsequent reactions.[10]

Organocatalytic Mannich Reaction Cycle

catalyst Organocatalyst enamine Enamine Intermediate catalyst->enamine ketone Ketone ketone->enamine adduct Mannich Adduct enamine->adduct + Δ¹-Piperideine imine Δ¹-Piperideine imine->adduct adduct->catalyst Catalyst Regeneration product 2-Substituted Piperidine adduct->product Hydrolysis

Caption: A simplified catalytic cycle for the organocatalytic asymmetric Mannich reaction.

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed reactions are powerful tools for the construction of heterocyclic rings. An efficient and general method for the synthesis of 2- and 2,6-substituted piperidines involves the Pd(II)-catalyzed 1,3-chirality transfer reaction of N-protected zeta-amino allylic alcohols.[11][12] This reaction proceeds with high stereoselectivity, and PdCl₂(CH₃CN)₂ has been identified as the optimal catalyst for this transformation.[11][12]

CatalystSubstrateProductStereoselectivityKey FeatureReference
PdCl₂(CH₃CN)₂N-protected ζ-amino allylic alcohols2- and 2,6-substituted piperidinesHigh1,3-Chirality Transfer[11][12]

Experimental Protocol: Pd(II)-Catalyzed 1,3-Chirality Transfer Reaction

To a solution of the N-protected zeta-amino allylic alcohol in a solvent such as THF, a catalytic amount of PdCl₂(CH₃CN)₂ is added. The reaction mixture is stirred at a specific temperature until the starting material is consumed, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 2-substituted piperidine.[11][12]

Palladium-Catalyzed Cyclization Pathway

start ζ-Amino Allylic Alcohol pi_complex Pd π-Allyl Complex start->pi_complex pd_cat Pd(II) Catalyst pd_cat->pi_complex cyclized Cyclized Intermediate pi_complex->cyclized syn-Azapalladation product 2-Substituted Piperidine cyclized->product syn-Elimination of PdCl(OH)

Caption: Proposed mechanism for the Pd(II)-catalyzed 1,3-chirality transfer reaction.

Conclusion

The synthesis of 2-substituted piperidines has been significantly advanced by the development of a diverse array of alternative reagents and methodologies. For enantioselective synthesis, metal-catalyzed asymmetric hydrogenation and organocatalysis offer powerful solutions. For process efficiency and scalability, flow chemistry and electrochemical methods are emerging as highly promising technologies. Biocatalysis provides a green and sustainable approach, particularly with the use of immobilized enzymes. The choice of the optimal method will depend on the specific target molecule, desired stereochemistry, and the scale of the synthesis. This guide provides a comparative overview to assist researchers in selecting the most appropriate strategy for their synthetic endeavors.

References

Comparative Mass Spectrometry Analysis: 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the expected fragmentation of a closely related, non-methylated analog, 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate. The experimental protocols provided are standardized methods for the analysis of such compounds.

Predicted Fragmentation Analysis

The mass spectrometric fragmentation of N-Boc protected amino acid esters is well-characterized and typically proceeds through predictable pathways involving the loss of the Boc group and subsequent fragmentation of the core structure.[1][2][3] The fragmentation of this compound under electrospray ionization (ESI) conditions is expected to follow these general principles.

Table 1: Predicted Key Mass Fragments for this compound and a Comparative Analog

Fragment Proposed Structure Predicted m/z (Target Compound) Predicted m/z (Analog) Description of Neutral Loss
[M+H]⁺Protonated Molecule258.16244.14N/A
[M+H-C₄H₈]⁺202.10188.08Loss of isobutylene from Boc group
[M+H-C₄H₉O]⁺184.09170.07Loss of tert-butanol from Boc group
[M+H-CO₂C₄H₉]⁺156.11142.09Loss of the entire Boc group
[M+H-CH₃OH]⁺226.13212.11Loss of methanol from the methyl ester
[M+H-COOCH₃]⁺199.14185.12Loss of the carbomethoxy group

Note: The predicted m/z values are based on monoisotopic masses.

Experimental Protocols

The following are standard protocols for the analysis of small molecules like this compound using mass spectrometry.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1 - 2 Bar

    • Drying Gas (N₂): 6 - 10 L/min

    • Drying Gas Temperature: 180 - 220 °C

  • Mass Analyzer Parameters:

    • Mass Range: m/z 50 - 500

    • Acquisition Mode: Full scan MS and tandem MS (MS/MS) of the protonated molecule ([M+H]⁺).

    • Collision Energy (for MS/MS): Varies depending on the instrument and desired fragmentation (typically 10-40 eV).

Gas Chromatography-Mass Spectrometry (GC-MS)

For a more volatile analog or if derivatization is performed.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40 - 500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizing Fragmentation and Workflows

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for mass spectrometry analysis.

Fragmentation_Pathway M [M+H]⁺ m/z = 258.16 F1 [M+H - C₄H₈]⁺ m/z = 202.10 M->F1 - C₄H₈ F2 [M+H - C₄H₉OH]⁺ m/z = 184.09 M->F2 - C₄H₉OH F3 [M+H - CO₂C₄H₉]⁺ m/z = 156.11 M->F3 - C₄H₉O₂ F4 [M+H - CH₃OH]⁺ m/z = 226.13 M->F4 - CH₃OH

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Compound Target Compound Solution Dilute Solution (1 µg/mL) Compound->Solution Dissolve in MeOH/ACN Infusion Direct Infusion Solution->Infusion ESI Electrospray Ionization Infusion->ESI Analyzer Mass Analyzer (Q-TOF/Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum ([M+H]⁺) Detector->Spectrum Fragmentation Fragmentation Analysis (MS/MS) Spectrum->Fragmentation

Caption: General experimental workflow for ESI-MS analysis.

References

biological activity of compounds derived from 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of various compound series derived from piperidine scaffolds, with a focus on antimicrobial and cytotoxic properties. This analysis is supported by experimental data from multiple studies and includes detailed methodologies for the key assays cited.

Due to a lack of specific published data on the biological activities of compounds directly derived from 1-tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate, this guide focuses on the broader class of 2-methylpiperidine and other substituted piperidine derivatives to provide a relevant comparative framework.

Antimicrobial Activity of Piperidine Derivatives

Piperidine derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. The following table summarizes the in vitro antimicrobial efficacy of different piperidine-containing compounds.

Compound ClassDerivativeMicroorganismActivity MetricResultReference
Piperidine Acrylate(E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylateStaphylococcus aureusInhibition Zone (mm)22 ± 4.32 (at 20 µL)[1]
Escherichia coliInhibition Zone (mm)9 ± 1.41 (at 20 µL)[1]
Piperidine Acrylate(E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylateStaphylococcus aureusInhibition Zone (mm)24 ± 3.26 (at 20 µL)[1]
Escherichia coliInhibition Zone (mm)12 ± 0 (at 20 µL)[1]
Piperidin-4-one ThiosemicarbazoneVarious derivativesE. coli, B. subtilisMIC (µg/mL)Good activity compared to Ampicillin[2]
M. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicansMIC (µg/mL)Significant activity compared to Terbinafine[2]
Indole DiketopiperazineCompound 3cS. aureus, B. subtilis, P. aeruginosa, E. coliMIC (µM)0.94 - 3.87[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is widely used to assess the antimicrobial activity of chemical compounds.[1]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Agar Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the prepared microbial suspension.

  • Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds (e.g., 10 µL and 20 µL of a 10 mg/mL solution) are placed on the agar surface.[1]

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured in millimeters.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized microbial inoculum D Inoculate agar surface A->D B Prepare Mueller-Hinton agar plates B->D C Impregnate sterile discs with test compounds E Place impregnated discs on agar C->E D->E F Incubate plates E->F G Measure zones of inhibition (mm) F->G H Compare with control and standard antibiotic G->H

Disc Diffusion Assay Workflow

Cytotoxic Activity of Piperidine and Piperazine Derivatives

Several novel piperidine and piperazine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.

Compound ClassDerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
PiperazinoneGuanidine derivative (7g)HT-29 (Colon)MTT Assay< 2[4]
Guanidine derivative (7g)A549 (Lung)MTT Assay< 2[4]
Sulfamethoxazole-PiperazineCompound 3eMDA-MB-231 (Breast)MTT Assay16.98[5]
Compound 6bMDA-MB-231 (Breast)MTT Assay17.33[5]
2-chloro-3-substituted QuinolinesCompound 3aHep-G2 (Liver)Cell Titer-Glo22.0 ± 1.57[6]
Compound 3bMCF-7 (Breast)Cell Titer-Glo27.0 ± 2.38[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.[4][5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1.5 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a defined period (e.g., 24 or 72 hours).[4][5]

  • MTT Addition: An MTT solution (e.g., 0.8 mg/mL) is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.[5]

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

G A Seed cancer cells in 96-well plates B Incubate for 24h for cell attachment A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance with a microplate reader G->H I Calculate IC50 values from dose-response curves H->I

MTT Assay Workflow for Cytotoxicity

Signaling Pathways in Cytotoxicity

Many cytotoxic compounds, including some piperazine derivatives, induce apoptosis (programmed cell death) in cancer cells. One of the key pathways is the intrinsic mitochondrial apoptosis pathway.

G cluster_pathway Intrinsic Mitochondrial Apoptosis Pathway Compound Cytotoxic Piperazine Derivative Bax Bax (Pro-apoptotic) Compound->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial Apoptosis Pathway

This guide provides a comparative overview based on available literature. Further research is necessary to elucidate the specific biological activities of derivatives from this compound and to enable a direct comparison with other piperidine-based compounds.

References

Spectroscopic Differentiation of 2-Methylpiperidine Dicarboxylate Diastereomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in establishing structure-activity relationships and ensuring the safety and efficacy of pharmaceutical candidates. This guide provides a detailed spectroscopic comparison of the diastereomers of 2-methylpiperidine dicarboxylates, offering a valuable resource for their unambiguous identification.

The spatial arrangement of substituents in cyclic molecules like piperidines significantly influences their biological activity. Diastereomers, with their distinct three-dimensional conformations, can exhibit profound differences in pharmacological profiles. Therefore, the ability to differentiate between these isomers is paramount. This guide leverages nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to delineate the structural nuances between the cis and trans diastereomers of N-protected methyl 2-methylpipecolinates, compounds closely related to 2-methylpiperidine dicarboxylates.

The synthesis of a comprehensive set of 20 regio- and diastereoisomers of methyl substituted pipecolinates has provided the foundational data for this guide. The primary method for distinguishing between the cis and trans isomers relies on the analysis of proton and carbon NMR spectra, which reveal key differences in chemical shifts and coupling constants arising from the varied spatial orientations of the methyl and carboxylate groups on the piperidine ring.

Comparative Spectroscopic Data

The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for representative cis and trans diastereomers of N-Boc protected methyl 2-methyl-pipecolinates. These compounds serve as excellent models for understanding the spectroscopic characteristics of 2-methylpiperidine dicarboxylate diastereomers.

Table 1: ¹H NMR Data for Diastereomers of N-Boc-methyl 2-methylpipecolinate

CompoundDiastereomerKey ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1 cis-2,6H-64.25 - 4.19m-
CH₃1.14d7.0
2 trans-2,6H-63.90dd6.2, 2.8
CH₃1.21d7.0
3 cis-2,4H-24.54d4.4
CH₃ (at C2)1.19d7.1
CH₃ (at C4)0.92d6.5
4 trans-2,4H-24.22br s-
CH₃ (at C2)1.09d7.1
CH₃ (at C4)0.94d7.2

Table 2: ¹³C NMR Data for Diastereomers of N-Boc-methyl 2-methylpipecolinate

CompoundDiastereomerKey CarbonChemical Shift (δ, ppm)
1 cis-2,6C-259.8
C-652.8
CH₃17.5
C=O173.9
2 trans-2,6C-260.0
C-657.8
CH₃15.6
C=O174.4
3 cis-2,4C-259.5
C-431.0
CH₃ (at C2)16.5
CH₃ (at C4)22.1
C=O174.1
4 trans-2,4C-259.4
C-434.6
CH₃ (at C2)15.3
CH₃ (at C4)22.0
C=O174.9

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 400 spectrometer operating at 400 MHz for ¹H and 101 MHz for ¹³C nuclei, or a Bruker Avance III HD 500 spectrometer operating at 500 MHz for ¹H and 126 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃) and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C). Coupling constants (J) are reported in Hertz (Hz). Multiplicities are abbreviated as follows: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Samples were analyzed as thin films on a diamond ATR accessory. Absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

Visualizing the Differentiation Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic differentiation of the diastereomers of 2-methylpiperidine dicarboxylates.

Caption: Synthetic and analytical workflow for diastereomer differentiation.

This guide underscores the power of spectroscopic techniques in the structural elucidation of complex molecules. The presented data and protocols offer a practical framework for researchers engaged in the synthesis and characterization of substituted piperidines, facilitating more efficient and accurate drug discovery and development endeavors.

A Comparative Guide to Kinetic Resolution Methods for 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 2-substituted piperidines is of paramount importance in medicinal chemistry and drug development, as the stereochemistry of these scaffolds often dictates their pharmacological activity. Kinetic resolution has emerged as a powerful strategy for accessing enantiomerically enriched piperidine derivatives from racemic mixtures. This guide provides an objective comparison of prominent kinetic resolution methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their synthetic challenges.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, typically lipases or esterases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the unreacted starting material and the transformed product in high enantiomeric excess.

Comparison of Enzymatic Methods
SubstrateEnzymeAcylating Agent/SolventProductYield (%)ee (%) (Product)ee (%) (Starting Material)Ref.
(±)-N-Boc-2-piperidineethanolPorcine Pancreas Lipase (PPL)Vinyl acetate / Dioxane(R)-N-Boc-2-(acetoxyethyl)piperidine4898>99[1][2]
(±)-N-Cbz-2-piperidineethanolPorcine Pancreas Lipase (PPL)Vinyl acetate / Dioxane(R)-N-Cbz-2-(acetoxyethyl)piperidine4596>99[1][2]
(±)-N-Fmoc-2-piperidineethanolPorcine Pancreas Lipase (PPL)Vinyl acetate / Dioxane(R)-N-Fmoc-2-(acetoxyethyl)piperidine4795>99[1][2]
(±)-2-(2-isobutyryloxyethyl)piperidinePig Liver Esterase (PLE)pH 7 buffer(S)-2-(2-hydroxyethyl)piperidine-24 (acid)-[1][3]

Key Advantages:

  • High enantioselectivity for specific substrates.

  • Mild reaction conditions.

  • Environmentally benign (biocatalysis).

Limitations:

  • Substrate scope can be limited.

  • Enzyme screening may be necessary to find an optimal catalyst.

  • Lower efficiency for substrates where the stereocenter is distant from the reacting functional group.[1]

Experimental Protocol: Enzymatic Acylation of (±)-N-Boc-2-piperidineethanol

A solution of racemic N-Boc-2-piperidineethanol (1.0 g, 4.64 mmol) and vinyl acetate (1.0 mL, 10.8 mmol) in dioxane (20 mL) is treated with Porcine Pancreas Lipase (PPL) (1.0 g). The suspension is stirred at room temperature and the reaction progress is monitored by TLC. Upon reaching approximately 50% conversion, the enzyme is filtered off and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to separate the acylated product from the unreacted starting material.[1][2]

Non-Enzymatic Kinetic Resolution via Asymmetric Deprotonation

This method utilizes a chiral base to selectively deprotonate one enantiomer of a racemic N-protected 2-substituted piperidine. The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile, or the unreacted enantiomer can be recovered in high enantiomeric purity. The combination of n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine or its enantiomer (+)-sparteine is a commonly employed system.

Comparison of Asymmetric Deprotonation Methods
SubstrateChiral LigandElectrophileRecovered Starting MaterialYield (%) (Recovered)ee (%) (Recovered)Trapped ProductYield (%) (Trapped)er (Trapped)Ref.
N-Boc-2-phenylpiperidine(-)-sparteineMeOD(R)-N-Boc-2-phenylpiperidine->99(S)-N-Boc-2-deuterio-2-phenylpiperidine-99:1[4][5]
N-Boc-2-(4-fluorophenyl)-4-methylenepiperidine(+)-sparteineMeOCOCl(S)-N-Boc-2-(4-fluorophenyl)-4-methylenepiperidine4199:1(R)-N-Boc-2-(4-fluorophenyl)-2-(methoxycarbonyl)-4-methylenepiperidine3299:1[4][5]
N-Boc-4,4-spirocyclopropyl-2-phenylpiperidine(+)-sparteineMeOCOCl(S)-N-Boc-4,4-spirocyclopropyl-2-phenylpiperidine4299:1(R)-N-Boc-4,4-spirocyclopropyl-2-(methoxycarbonyl)-2-phenylpiperidine3899:1[6][7]
N-Boc-2-(4-chlorophenyl)piperidine(+)-sparteineMeOCOCl(S)-N-Boc-2-(4-chlorophenyl)piperidine4194:6(R)-N-Boc-2-(4-chlorophenyl)-2-(methoxycarbonyl)piperidine--[6][7]

Key Advantages:

  • High enantioselectivity for a range of N-Boc protected 2-arylpiperidines.

  • Access to both enantiomers of the starting material and the functionalized product.

  • The trapped organolithium intermediate can be functionalized with various electrophiles.

Limitations:

  • Requires cryogenic temperatures.

  • The chiral ligand, sparteine, is a natural product and its availability can be limited.

  • The efficiency can be sensitive to the substrate structure and reaction conditions.

Experimental Protocol: Kinetic Resolution of N-Boc-2-aryl-4-methylenepiperidines

To a solution of (+)-sparteine (0.8 equiv) in toluene at -78 °C is added n-BuLi (0.6 equiv). After stirring for 20 minutes, a solution of the racemic N-Boc-2-aryl-4-methylenepiperidine (1.0 equiv) in toluene is added dropwise. The reaction mixture is stirred for the specified time (e.g., 30 minutes) before an electrophile (e.g., methyl chloroformate) is added. The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The products are purified by column chromatography.[4][5][8]

Visualizing the Workflows

Kinetic_Resolution_Workflow cluster_enzymatic Enzymatic Kinetic Resolution cluster_deprotonation Asymmetric Deprotonation racemate_enz Racemic 2-Substituted Piperidine enzyme Enzyme (e.g., Lipase) racemate_enz->enzyme product_enz Enantioenriched Product enzyme->product_enz Faster Reaction sm_enz Enantioenriched Starting Material enzyme->sm_enz Slower Reaction acyl_donor Acyl Donor acyl_donor->enzyme racemate_dep Racemic N-Boc 2-Arylpiperidine chiral_base Chiral Base (n-BuLi / Sparteine) racemate_dep->chiral_base product_dep Enantioenriched 2,2-Disubstituted Piperidine chiral_base->product_dep Deprotonation & Trapping sm_dep Enantioenriched Starting Material chiral_base->sm_dep Unreacted electrophile Electrophile electrophile->product_dep

Caption: General workflows for enzymatic and asymmetric deprotonation kinetic resolutions.

Logical Relationships in Method Selection

Method_Selection start Start: Racemic 2-Substituted Piperidine q_func_group Functional Group Present? start->q_func_group alcohol_ester Alcohol or Ester q_func_group->alcohol_ester Yes other_func Other/No Reactive Group q_func_group->other_func No q_n_prot N-Boc Protected 2-Aryl Substrate? deprotonation Consider Asymmetric Deprotonation q_n_prot->deprotonation Yes alt_methods Explore Alternative Methods q_n_prot->alt_methods No enzymatic Consider Enzymatic Resolution alcohol_ester->enzymatic other_func->q_n_prot

References

A Comparative Guide to Deprotection Methods for Tert-Butyl Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tert-butoxycarbonyl (Boc) group is a cornerstone for the protection of amines due to its stability and ease of removal. However, the selection of an appropriate deprotection method is critical to ensure high yield, purity, and compatibility with other functional groups within a molecule. This guide provides an objective comparison of common deprotection methods for tert-butyl carbamates, supported by experimental data and detailed protocols.

Overview of Deprotection Strategies

The removal of the Boc protecting group is typically achieved under acidic conditions, which facilitate the cleavage of the carbamate bond. The general mechanism involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[1][2] Alternative methods, including Lewis acid-mediated, thermal, and catalytic approaches, have also been developed to address substrates sensitive to strong acids.

Comparative Data of Deprotection Methods

The choice of deprotection reagent and conditions significantly impacts the reaction's efficiency, selectivity, and substrate scope. Below is a summary of common methods with their typical reaction conditions and outcomes.

Deprotection MethodReagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeRemarks
Acidic
Trifluoroacetic Acid (TFA)TFA (20-100% v/v)Dichloromethane (DCM)0 to Room Temp30 min - 4 hHighly effective and common, but harsh. May require scavengers to prevent side reactions.[1][3]
Hydrochloric Acid (HCl)4M HCl in Dioxane/EtOAcDioxane, Ethyl AcetateRoom Temp1 - 12 hMilder than TFA, product often precipitates as the HCl salt, simplifying isolation.[4][5]
Aqueous Phosphoric Acid85 wt% H₃PO₄-50 - 601 - 24 hMild and environmentally benign, shows good selectivity for Boc over other acid-sensitive groups like Cbz.[6]
Lewis Acid
Zinc Bromide (ZnBr₂)ZnBr₂Dichloromethane (DCM)Room Temp4 - 72 hMild conditions, particularly useful for the selective deprotection of secondary N-Boc groups.[7][8][9]
Trimethylsilyl Iodide (TMSI)TMSIDichloromethane (DCM)Room Temp12 - 24 hAn alternative for acid-sensitive substrates.[9][10]
Thermal
Catalyst-FreeWater, Toluene, TFE-90 - 24010 min - 60 minAn option for acid-sensitive compounds, though high temperatures may be required.[3][11]
Catalytic
Iron(III) SaltsFeCl₃, Fe(NO₃)₃·9H₂OAcetonitrile801 - 6 hSustainable and selective cleavage of N-Boc in the presence of N-Cbz groups.[12]
Magic BlueTris(4-bromophenyl)aminium radical cationDichloromethane (DCM)Room Temp1 - 4 hCatalytic method that operates under mild conditions.[13]
Oxalyl Chloride/Methanol(COCl)₂ in MeOHMethanolRoom Temp1 - 4 hMild and selective deprotection tolerant to various functional groups.[14]

Potential Side Reactions and Mitigation

The primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[4][15] This is particularly problematic for substrates containing tryptophan, methionine, cysteine, and electron-rich aromatic rings.[4][15] To prevent this, scavengers such as triethylsilane (TES), triisopropylsilane (TIS), anisole, or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[15]

Experimental Protocols

Below are detailed methodologies for three common Boc deprotection methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v, can be up to neat TFA) to the stirred solution.[1][3]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 30 minutes to 4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Suspend or dissolve the Boc-protected amine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.[4]

  • Stir the mixture at room temperature for 1 to 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.[4]

  • Upon completion, the product often precipitates as the hydrochloride salt.[2]

  • Collect the solid by filtration and wash with a cold solvent like diethyl ether to remove any non-polar impurities.[3]

  • Dry the collected solid under vacuum to obtain the deprotected amine hydrochloride salt.[3]

  • Optional Neutralization: If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH solution) to the desired pH, followed by extraction with an organic solvent.[3]

Protocol 3: Deprotection using Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)

Materials:

  • Boc-protected amine

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Dichloromethane (DCM), dry and distilled

  • Saturated aqueous sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

  • Standard laboratory glassware

Procedure:

  • To a solution of the Boc-protected amine (1.0 equiv) in dry, distilled DCM (approximately 1 M concentration), add anhydrous ZnBr₂ (2.0 equiv).[16]

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 4 to 72 hours. The reaction progress should be monitored by TLC.[7]

  • Upon completion, dilute the reaction mixture with a saturated aqueous solution of Na₂CO₃ and extract with DCM.[16]

  • Filter the reaction mixture over Celite and wash the filtrate with brine.[7]

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[16]

Visualizing the Deprotection Process

To better understand the chemical transformations and experimental flow, the following diagrams have been generated.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ Acid Acid (H⁺) Acid->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Fragmentation tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental_Workflow start Start dissolve Dissolve Boc-protected amine in appropriate solvent start->dissolve add_reagent Add deprotection reagent (e.g., TFA, HCl, ZnBr₂) dissolve->add_reagent react Stir at specified temperature and monitor reaction (TLC/LC-MS) add_reagent->react workup Reaction Workup (Quench, Neutralize, Extract) react->workup purify Purification (Filtration, Chromatography) workup->purify product Isolated Deprotected Amine purify->product

Caption: General experimental workflow for Boc deprotection.

References

Safety Operating Guide

Proper Disposal of 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Considerations

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with piperidine derivatives. These compounds can be irritants to the skin, eyes, and respiratory tract, and may have toxic properties.[1][2] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): A comprehensive suite of personal protective equipment is the first and most critical line of defense.

PPE CategorySpecification
Eye Protection Chemical safety goggles meeting standards such as European Standard EN 166 or OSHA's 29 CFR 1910.133 are required.[3]
Hand Protection Chemically impermeable gloves, such as nitrile or neoprene, must be worn.[3][4] Always inspect gloves for integrity before use and practice proper glove removal techniques.[4]
Body Protection A lab coat or chemical-resistant apron is necessary to prevent skin contact.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[3][5]
Step-by-Step Disposal Protocol

The disposal of 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate must be conducted in accordance with all local, state, and federal regulations.[3] Never dispose of this chemical down the drain or in the regular trash. [3][6]

1. Waste Identification and Segregation:

  • Treat all waste containing this chemical as hazardous waste.[6]

  • Collect waste in a designated, clearly labeled, and sealed container.[3][7] The container must be compatible with the chemical to prevent leakage or reaction.[8]

  • Do not mix this waste with incompatible materials. For instance, store it separately from acids and bases.[8] Oxidizing agents should also be kept separate from organic compounds.[8]

2. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[8][9] This area should be at or near the point of generation.[9]

  • The SAA must be inspected weekly for any signs of leakage.[8]

  • Containers must be kept closed except when adding waste.[6][9]

  • Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name (no abbreviations), and the date accumulation started.[7]

3. Arranging for Disposal:

  • Once the waste container is full, or if it has been in storage for up to 12 months, contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[8][9]

  • Provide them with the complete chemical name and any other relevant information about the waste.

4. Decontamination of Empty Containers:

  • A container that has held this chemical should be treated as hazardous waste.

  • If the chemical is determined to be an "acute hazardous waste" (P-listed), the empty container must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[6]

  • For non-acute hazardous waste, once the container is emptied as much as possible, and the label is defaced, it may be disposed of as regular trash.[6] However, it is best practice to consult with your EHS office for specific guidance.

Experimental Protocols Cited

While this guide does not cite specific experimental protocols for this compound, the disposal procedures are derived from established safety and waste management guidelines for laboratory chemicals. These guidelines are based on regulations from agencies such as the Environmental Protection Agency (EPA) and best practices from organizations like the American Chemical Society (ACS).[9][10]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect waste in a designated, compatible container fume_hood->collect_waste label_waste Label container with 'Hazardous Waste' & Chemical Name collect_waste->label_waste segregate_waste Segregate from incompatible chemicals label_waste->segregate_waste store_saa Store in Satellite Accumulation Area (SAA) segregate_waste->store_saa inspect_saa Weekly inspection of SAA store_saa->inspect_saa contact_ehs Contact EHS or Licensed Waste Disposal Company inspect_saa->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup decontaminate Decontaminate Empty Container (Triple-Rinse if required) pickup->decontaminate end End of Process decontaminate->end Properly Dispose of Decontaminated Container

Caption: Logical workflow for the safe disposal of chemical waste.

References

Essential Safety and Operational Protocols for 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Critical Barrier

A comprehensive suite of personal protective equipment is the first and most critical line of defense when handling 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate.[1] The following PPE is mandatory:

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles and Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[3] A face shield should be worn over safety glasses when there is a risk of a large splash or a highly exothermic reaction.[3][4]
Skin Chemical-resistant GlovesChemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) should be worn.[3] Inspect gloves for any tears or holes before use and replace them regularly.[5]
Lab CoatA fire/flame-resistant and impervious lab coat should be worn and kept buttoned to prevent skin contact.[4]
Closed-toe ShoesAppropriate shoes that cover the entire foot are mandatory in the laboratory to protect from spills.[4]
Respiratory RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.

Operational and Disposal Plans

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[5]

Handling Procedures:

  • Preparation: Before handling, thoroughly review the safety information for similar piperidine derivatives.[7] Ensure all necessary PPE is clean, in good condition, and properly worn.[4]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any potential dust or vapors.[7] Use spark-proof tools if the compound is flammable.[7]

  • Experimentation: Handle the compound with care, avoiding contact with skin and eyes.[6] Keep containers tightly closed when not in use.[6]

  • Cleanup: Decontaminate the work area and any used glassware thoroughly after the experiment is complete.[7] Absorb spills with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[6]

Storage:

  • Store the compound in a tightly closed and properly labeled container.[6][7]

  • Keep the container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[6][7]

  • Store in a designated and locked area if necessary.[6]

Disposal Plan:

  • This material and its container must be disposed of as hazardous waste.[6]

  • Do not empty into drains.[6]

  • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[6]

Experimental Protocol: Safe Handling Workflow

The following protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

  • Pre-Experiment Preparation:

    • Review the available safety data for piperidine derivatives.[7]

    • Ensure the chemical fume hood is functioning correctly.

    • Gather and inspect all required PPE.

    • Prepare all necessary equipment and reagents for the experiment.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.[4]

    • Wear closed-toe shoes.[4]

    • Put on safety goggles.[2]

    • Wear appropriate chemical-resistant gloves.[2]

  • Chemical Handling:

    • Perform all manipulations of the compound inside the chemical fume hood.[7]

    • Carefully weigh the desired amount of the compound.

    • Transfer the compound to the reaction vessel.

    • Tightly cap the original container and return it to its designated storage location.[6]

  • Reaction and Work-up:

    • Conduct the experiment, maintaining awareness of the reaction's progress.

    • Upon completion, quench the reaction safely if necessary.

    • Perform any extraction or purification steps within the fume hood.

  • Post-Experiment Cleanup and Disposal:

    • Decontaminate all glassware and equipment that came into contact with the chemical.[7]

    • Wipe down the work surface of the fume hood.

    • Collect all chemical waste in a properly labeled hazardous waste container.[6]

    • Remove gloves and dispose of them in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review Safety Data B Inspect & Don PPE A->B C Work in Fume Hood B->C D Weigh & Transfer C->D E Perform Experiment D->E F Decontaminate Area E->F G Dispose of Waste F->G H Seal & Label Container G->H I Store in Designated Area H->I

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.